molecular formula C4H10O3 B1293952 2-(Hydroxymethyl)propane-1,3-diol CAS No. 4704-94-3

2-(Hydroxymethyl)propane-1,3-diol

Katalognummer: B1293952
CAS-Nummer: 4704-94-3
Molekulargewicht: 106.12 g/mol
InChI-Schlüssel: SFRDXVJWXWOTEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRDXVJWXWOTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197010
Record name Trimethylolmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4704-94-3
Record name 2-(Hydroxymethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4704-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylolmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLOLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(Hydroxymethyl)propane-1,3-diol (CAS 4704-94-3), a versatile polyhydric alcohol. This document details its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it explores its emerging role in drug development, particularly as a key building block in the synthesis of therapeutic oligonucleotides.

Core Chemical Properties

This compound, also known as tris(hydroxymethyl)methane or trimethylolmethane, is a triol featuring a central methane (B114726) core substituted with three hydroxymethyl groups. This structure imparts high polarity and water solubility to the molecule.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

PropertyValueReference
Molecular Formula C₄H₁₀O₃[1][2]
Molecular Weight 106.12 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point 63-68 °C (decomposes)[3][4]
Boiling Point 158 °C at 1.5 Torr[4][5]
Flash Point 89 °C (closed cup)[3][4]
Density 1.213 ± 0.06 g/cm³ (predicted)[4][5]
pKa 14.10 ± 0.10 (predicted)[4]
Chemical Reactivity and Stability

This compound is a stable compound under standard conditions, though it is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides. Its three primary hydroxyl groups are the sites of its chemical reactivity, readily undergoing esterification and etherification reactions. This trifunctionality makes it a valuable branching monomer in the synthesis of more complex molecules and polymers.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST database provides a publicly available mass spectrum for this compound.[6]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and verification of the properties of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of a precursor with sodium methanolate.[4]

Procedure:

  • Dissolve the starting material (360 g, 0.86 mol) in methanol (B129727) (2 L).

  • Add sodium methanolate (139 g, 2.58 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • After the reaction is complete, remove the solvent by evaporation.

  • Wash the residue twice with chloroform (B151607) and combine the organic phases.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate.

  • Crystallize the concentrated product from isobutanol to yield white powdered this compound.[4]

Synthesis_of_2_Hydroxymethyl_propane_1_3_diol start Precursor in Methanol reflux Reflux for 20 hours start->reflux reagent Sodium Methanolate reagent->reflux evaporation Solvent Evaporation reflux->evaporation wash Wash with Chloroform evaporation->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crystallize Crystallize from Isobutanol dry_concentrate->crystallize product This compound crystallize->product

Synthesis workflow for this compound.

Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Procedure:

  • Seal one end of a capillary tube.

  • Introduce a small amount of the finely powdered solid into the capillary tube.

  • Attach the capillary tube to a thermometer.

  • Heat the sample slowly in a heating bath.

  • Record the temperature at which melting begins and the temperature at which the solid is completely liquefied.

Determination of Boiling Point

The boiling point is determined by heating the liquid in a tube with an inverted capillary and observing the temperature at which a steady stream of bubbles emerges.

Procedure:

  • Place a small amount of the liquid in a fusion tube.

  • Invert a sealed capillary tube into the fusion tube.

  • Heat the setup slowly and uniformly.

  • Note the temperature when a rapid and continuous stream of bubbles emerges from the capillary tube.

Determination of Solubility

Solubility is determined by adding a solute to a solvent at a constant temperature until no more solute dissolves.

Procedure:

  • Measure a known volume of the solvent into a test tube and record the temperature.

  • Weigh a known mass of the solute.

  • Add small, weighed portions of the solute to the solvent, shaking to dissolve after each addition.

  • Continue adding the solute until a saturated solution is formed (i.e., no more solute dissolves).

  • Calculate the mass of the dissolved solute to determine the solubility.

Role in Drug Development: Synthesis of 2-5A-Antisense Chimeras

A significant application of this compound in the realm of drug development is its use as a branching monomer in the synthesis of 2-5A-antisense chimeras. These chimeric molecules are designed to activate RNase L, a key enzyme in the innate immune response to viral infections.

The RNase L Pathway

RNase L is an endoribonuclease that, when activated, degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. The activation of RNase L is triggered by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon detection of double-stranded RNA, a hallmark of viral infection.

RNase_L_Activation dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) dsRNA->OAS two_five_A 2',5'-Oligoadenylates (2-5A) OAS->two_five_A ATP ATP ATP->OAS RNase_L_inactive Inactive RNase L (monomer) two_five_A->RNase_L_inactive RNase_L_active Active RNase L (dimer) RNase_L_inactive->RNase_L_active ssRNA Viral/Cellular ssRNA RNase_L_active->ssRNA degradation RNA Degradation ssRNA->degradation inhibition Inhibition of Protein Synthesis & Viral Replication degradation->inhibition

The RNase L activation pathway in innate immunity.

Synthesis of 2-5A-Antisense Chimeras

This compound serves as a trifunctional branching point for the solid-phase synthesis of these chimeras. The synthesis is carried out using the phosphoramidite (B1245037) method, a standard technique for oligonucleotide synthesis.[8][9]

General Experimental Workflow (Phosphoramidite Method):

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.

  • Coupling: Reaction of the free 5'-hydroxyl group with the next phosphoramidite monomer, activated by a catalyst. This compound, with its three hydroxyl groups, can be introduced as a phosphoramidite to create a branching point.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Release of the synthesized oligonucleotide from the solid support and removal of all protecting groups.

Phosphoramidite_Synthesis cluster_cycle Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling n cycles Capping Capping Coupling->Capping n cycles Branching Introduction of This compound (as phosphoramidite) Coupling->Branching for branching Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Detritylation n cycles Cleavage Cleavage from Support Oxidation->Cleavage Start Solid Support with First Nucleoside Start->Detritylation Deprotection Deprotection Cleavage->Deprotection Product 2-5A-Antisense Chimera Deprotection->Product

General workflow for the synthesis of 2-5A-antisense chimeras.

By incorporating this compound, multiple 2-5A moieties can be attached to a single antisense oligonucleotide, potentially enhancing the activation of RNase L and the therapeutic efficacy of the chimera. This approach represents a promising strategy for the development of novel antiviral and immunomodulatory drugs. The use of this simple triol as a versatile building block highlights its importance in advanced pharmaceutical synthesis.[10]

References

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(hydroxymethyl)propane-1,3-diol, a triol commonly known as trimethylolpropane (B17298) (TMP). This document details the core industrial methodologies, focusing on the widely implemented Aldol-Cannizzaro reaction pathway. Alternative routes, including the Aldol-Hydrogenation pathway and laboratory-scale syntheses, are also discussed. This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to support research and development activities.

Introduction

This compound (Trimethylolpropane, TMP) is a key building block in various industrial applications, including the production of alkyd and polyester (B1180765) resins, polyurethanes, lubricants, and as a precursor in the synthesis of various coatings.[1] Its trifunctional nature, containing three primary hydroxyl groups, imparts desirable properties such as high thermal and hydrolytic stability to the resulting polymers.[1] The industrial production of TMP is dominated by the base-catalyzed reaction of n-butyraldehyde with an excess of formaldehyde (B43269).[2]

Core Synthesis Pathway: The Aldol-Cannizzaro Reaction

The most prevalent industrial method for synthesizing trimethylolpropane involves a two-stage reaction sequence: a crossed aldol (B89426) condensation followed by a crossed Cannizzaro reaction.[1][2] In this process, n-butyraldehyde reacts with formaldehyde in the presence of a basic catalyst.[3]

Reaction Mechanism

The overall synthesis can be summarized in the following two steps:

  • Aldol Condensation: n-Butyraldehyde undergoes an aldol reaction with two equivalents of formaldehyde. The absence of α-hydrogens in formaldehyde prevents its self-condensation and allows it to act solely as the electrophile. This step forms the intermediate, 2,2-bis(hydroxymethyl)butanal.[1]

  • Crossed Cannizzaro Reaction: The intermediate aldehyde, 2,2-bis(hydroxymethyl)butanal, then undergoes a crossed Cannizzaro reaction with another equivalent of formaldehyde in the presence of a stoichiometric amount of a strong base, typically sodium hydroxide (B78521) or calcium hydroxide.[2] This step yields trimethylolpropane and a formate (B1220265) salt as a byproduct.[3]

A visual representation of this reaction pathway is provided below.

G cluster_0 Aldol Condensation cluster_1 Crossed Cannizzaro Reaction butyraldehyde n-Butyraldehyde intermediate 2,2-bis(hydroxymethyl)butanal butyraldehyde->intermediate formaldehyde1 Formaldehyde (2 eq) formaldehyde1->intermediate base_cat Base Catalyst (e.g., NaOH) base_cat->intermediate tmp This compound (Trimethylolpropane) intermediate->tmp formate Formate Salt (e.g., Sodium Formate) intermediate->formate formaldehyde2 Formaldehyde (1 eq) formaldehyde2->tmp formaldehyde2->formate base_stoich Stoichiometric Base (e.g., NaOH) base_stoich->tmp base_stoich->formate

Figure 1: Aldol-Cannizzaro Synthesis Pathway of Trimethylolpropane.
Experimental Protocols

Industrial Scale Synthesis Example:

This protocol is a representative example of an industrial-scale synthesis of trimethylolpropane.

Materials:

  • n-Butyraldehyde (NBAL)

  • 40% Formaldehyde aqueous solution

  • Sodium hydroxide

  • Phosphoric acid (for neutralization)

  • Solvent for extraction (e.g., n-butyl aldehyde or methyl ethyl ketone)

Procedure:

  • Reaction: An aqueous solution containing 4000 g of n-butyl aldehyde, 13330 g of a 40% formaldehyde aqueous solution, and 3236 g of sodium hydroxide is prepared in a suitable reactor.[3] The reaction mixture is heated to 50°C for one hour under atmospheric pressure.[3] The reaction can be carried out in a temperature range of 20 to 120°C for 0.2 to 3 hours under varying pressures (reduced, atmospheric, or increased).[3]

  • Formaldehyde Removal: After the reaction, unreacted formaldehyde is removed, typically by distillation or condensation.[3]

  • Extraction: The reaction mixture is then extracted with a solvent such as n-butyl aldehyde or methyl ethyl ketone to separate the crude trimethylolpropane from the aqueous layer containing the formate salt.[3] This yields a crude TMP solution.

  • Purification:

    • Acid Treatment and Heat Treatment: To improve purity and reduce color, the crude TMP can be treated with an acid, such as phosphoric acid, and heated. For example, after adding 0.1 g of phosphoric acid to 1000 g of the distillate, the mixture is heat-treated at 150°C for one hour under a pressure of 5 Torr.[3]

    • Distillation: The heat-treated product is then purified by distillation. A high-purity TMP (99.9%) can be obtained by distillation at 150°C under a reduced pressure of 1 Torr using a packed column.[3]

A general workflow for a typical synthesis and purification process is illustrated below.

G start Start reaction Aldol-Cannizzaro Reaction start->reaction formaldehyde_removal Removal of Unreacted Formaldehyde reaction->formaldehyde_removal extraction Solvent Extraction formaldehyde_removal->extraction acid_treatment Acid Treatment & Heat Treatment extraction->acid_treatment distillation Distillation acid_treatment->distillation final_product High-Purity TMP distillation->final_product

Figure 2: General Experimental Workflow for TMP Synthesis and Purification.
Quantitative Data

The yield and purity of trimethylolpropane are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various sources.

ParameterValueReference
Reactants
n-Butyraldehyde4000 g[3]
40% Formaldehyde13330 g[3]
Sodium Hydroxide3236 g[3]
Reaction Conditions
Temperature50°C[3]
Time1 hour[3]
PressureAtmospheric[3]
Purification
Heat Treatment Temperature150°C[3]
Heat Treatment Pressure5 Torr[3]
Distillation Temperature150°C[3]
Distillation Pressure1 Torr[3]
Product
Purity (after distillation)99.9%[3]
Yield of TMP57.5%[2]
Yield of di-TMP (byproduct)28.1%[2]
Total Yield (TMP + di-TMP)85.6%[2]

Alternative Synthesis Pathways

While the Aldol-Cannizzaro route is dominant, other methods for synthesizing trimethylolpropane and its analogs exist.

Aldol-Hydrogenation Pathway

This pathway is an alternative to the Cannizzaro reaction for the reduction of the intermediate aldehyde. It involves the catalytic hydrogenation of 2,2-bis(hydroxymethyl)butanal. This method avoids the formation of formate salts as byproducts. The hydrogenation can be carried out using various catalysts, and the reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of trimethylolpropane.[4][5]

Laboratory-Scale Synthesis via Malonate Esters

For laboratory-scale synthesis, a common route involves the reaction of diethyl malonate with formaldehyde.[6] This method is useful for producing smaller quantities of this compound and its derivatives for research purposes.

Experimental Protocol Snippet (Malonate Route):

  • A solution of formaldehyde is placed in a beaker with potassium bicarbonate.[6]

  • Diethyl malonate is added dropwise while maintaining the temperature at 25-30°C.[6]

  • After the reaction, the mixture is extracted with ether, dried, and the solvent is removed.[6]

  • The resulting diethyl bis(hydroxymethyl)malonate can then be reduced to yield this compound.

Characterization Data

The identity and purity of the synthesized this compound are typically confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for confirming the structure of trimethylolpropane. The expected signals in a 1H NMR spectrum (in D2O) are:

  • A triplet corresponding to the methyl protons (-CH3)

  • A quartet corresponding to the methylene (B1212753) protons of the ethyl group (-CH2CH3)

  • A singlet corresponding to the six hydroxymethyl protons (-CH2OH)

Chemical Shift (ppm)MultiplicityAssignment
~0.86Triplet-CH3
~1.31Quartet-CH2CH3
~3.51Singlet-CH2OH

Note: Chemical shifts can vary slightly depending on the solvent and instrument.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the trimethylolpropane and to identify any byproducts or impurities. The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[8][9]

Conclusion

The synthesis of this compound, or trimethylolpropane, is a well-established industrial process, with the Aldol-Cannizzaro reaction being the most economically viable and widely used method. This guide has provided a detailed overview of this primary synthesis pathway, including the reaction mechanism, experimental protocols, and quantitative data. Alternative synthesis routes and key characterization techniques have also been presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The provided information aims to facilitate a deeper understanding of the synthesis of this important chemical building block and to support further research and process optimization.

References

Spectroscopic Data of Tris(hydroxymethyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tris(hydroxymethyl)methane, a crucial buffer and intermediate in pharmaceutical and biological research. This document details experimental protocols and presents quantitative data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. Below are the ¹H and ¹³C NMR spectral data for tris(hydroxymethyl)methane in two common deuterated solvents, Deuterium (B1214612) Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum of tris(hydroxymethyl)methane is characterized by the resonance of the methylene (B1212753) protons (-CH₂). Due to the molecule's symmetry, all six methylene protons are chemically equivalent, resulting in a single signal. The chemical shift of the hydroxyl (-OH) and amine (-NH₂) protons can vary depending on the solvent, concentration, and temperature, and in D₂O, these labile protons are exchanged with deuterium and are often not observed.

SolventChemical Shift (δ) ppmMultiplicityAssignment
D₂O3.60Singlet-CH₂
DMSO-d₆3.23Singlet-CH₂
DMSO-d₆4.35Triplet-OH
DMSO-d₆2.95Broad Singlet-NH₂

Note: The chemical shifts of -OH and -NH₂ protons in DMSO-d₆ are concentration and temperature-dependent and may show coupling to each other and to the methylene protons under certain conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of tris(hydroxymethyl)methane is simple due to the molecule's symmetry, showing two distinct signals corresponding to the methylene carbons and the quaternary carbon.

SolventChemical Shift (δ) ppmAssignment
D₂O62.5-CH₂
D₂O59.8C-NH₂
DMSO-d₆61.2-CH₂
DMSO-d₆58.7C-NH₂

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of tris(hydroxymethyl)methane is dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching (hydrogen-bonded)
3000 - 2850MediumC-H stretching
1650 - 1580MediumN-H bending (scissoring)
1470 - 1450MediumC-H bending (scissoring)
1350 - 1260MediumO-H bending
1080 - 1000StrongC-O stretching
910 - 665Medium, BroadN-H wagging

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of tris(hydroxymethyl)methane.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of tris(hydroxymethyl)methane into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆).

  • Vortex the mixture until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

3.1.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: -10 to 220 ppm

    • Temperature: 298 K

3.1.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (D₂O: ~4.79 ppm; DMSO-d₆: ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform baseline correction.

Infrared (IR) Spectroscopy

3.2.1. KBr Pellet Method

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[1]

  • Grind 1-2 mg of tris(hydroxymethyl)methane with 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

  • Transfer the powder to a pellet die.

  • Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum.

3.2.2. Attenuated Total Reflectance (ATR) Method

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2][4]

  • Acquire a background spectrum of the clean, empty ATR crystal.[5]

  • Place a small amount of the solid tris(hydroxymethyl)methane sample onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[4]

  • Acquire the sample spectrum.

  • After the measurement, clean the crystal surface thoroughly.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of tris(hydroxymethyl)methane.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting start Start: Obtain Tris(hydroxymethyl)methane Sample weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent (for NMR) weigh->dissolve NMR mix_kbr Mix with KBr (for IR Pellet) weigh->mix_kbr IR to_atr Place on ATR Crystal weigh->to_atr ATR to_tube Transfer to NMR Tube dissolve->to_tube press_pellet Press into Pellet mix_kbr->press_pellet acquire_nmr Acquire 1H & 13C NMR Spectra to_tube->acquire_nmr acquire_ir Acquire IR Spectrum press_pellet->acquire_ir to_atr->acquire_ir process_nmr Process NMR Data (FT, Phasing, Calibration) acquire_nmr->process_nmr process_ir Process IR Data (Baseline Correction) acquire_ir->process_ir interpret_nmr Interpret NMR Spectra (Chemical Shifts, Integration) process_nmr->interpret_nmr interpret_ir Interpret IR Spectrum (Peak Assignments) process_ir->interpret_ir report Generate Spectroscopic Report interpret_nmr->report interpret_ir->report

A generalized workflow for spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for the analysis of tris(hydroxymethyl)methane. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical Characteristics of 2-(Hydroxymethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of 2-(Hydroxymethyl)propane-1,3-diol, a compound also widely known as trimethylolpropane (B17298) (TMP). This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require precise data on this versatile chemical intermediate.

Core Physical and Chemical Properties

This compound is a triol, an organic compound containing three hydroxyl functional groups. Its structure lends itself to a variety of applications, including the synthesis of polyesters, polyurethanes, alkyd resins, and synthetic lubricants. An understanding of its physical properties is crucial for its effective use in these and other applications.

PropertyValue
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Appearance Colorless to white crystalline solid with a faint odor.[1] It can be found in the form of flakes or powder at ambient temperatures and is hygroscopic.[2]
Melting Point 58 °C (136 °F; 331 K)[1][3]
Boiling Point 289 °C (552 °F; 562 K)[1][3]
Density 1.084 g/mL[1][3]
Solubility Soluble in water and alcohol.[3] Insoluble in benzene (B151609) and carbon tetrachloride.[4]
Flash Point 172 °C (342 °F; 445 K)[5]
Autoignition Temperature Approximately 375 °C[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the dry this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

For non-volatile solids with a distinct boiling point, a distillation method can be employed, though this is more common for liquids. For high-boiling solids like trimethylolpropane, distillation is typically performed under reduced pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum source (for reduced pressure distillation)

Procedure:

  • A sample of this compound is placed in the distillation flask.

  • The apparatus is assembled for simple distillation. For high-boiling point compounds, a vacuum is applied to reduce the pressure.

  • The sample is heated gently.

  • The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Density Determination (Pycnometer Method)

The density of a solid can be accurately determined using a pycnometer, which is a flask with a precise, known volume.

Principle: The density is calculated from the mass of the sample and the volume it displaces.

Apparatus:

  • Pycnometer

  • Analytical balance

  • A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

  • The mass of the clean, dry pycnometer is determined.

  • A known mass of this compound is added to the pycnometer.

  • The pycnometer is filled with a liquid of known density in which the solid is insoluble. Any air bubbles are removed.

  • The total mass of the pycnometer containing the solid and the liquid is measured.

  • The volume of the solid is determined by the difference between the known volume of the pycnometer and the volume of the liquid added.

  • The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

A qualitative assessment of solubility is crucial for understanding how this compound will behave in various solvent systems.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the extent of dissolution is observed.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

Procedure:

  • A small, pre-weighed amount of this compound (e.g., 100 mg) is placed in a test tube.

  • A specific volume of the solvent (e.g., 1 mL of water) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid dissolves, it is reported as soluble under the specified conditions. If it does not dissolve or only partially dissolves, it is reported as insoluble or sparingly soluble. This process is repeated with different solvents.

Physical State Transitions

The physical state of this compound is dependent on temperature. The following diagram illustrates the relationship between its physical states under standard atmospheric pressure.

G Solid Solid State (Crystalline) Liquid Liquid State Solid->Liquid Melting (58 °C) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling (289 °C) Gas->Liquid Condensation

Caption: Phase transitions of this compound.

References

The Solubility of Trimethylolmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylolmethane (TMM), systematically known as 2-(hydroxymethyl)-2-methylpropane-1,3-diol, is a versatile polyol used extensively as a building block in the synthesis of polymers, including alkyd resins, polyesters, and polyurethanes. Its compact, neopentyl structure and three primary hydroxyl groups impart unique properties to the resulting polymers, such as excellent thermal and chemical resistance. A thorough understanding of TMM's solubility in various solvents is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of Trimethylolmethane in different solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Trimethylolmethane is influenced by the nature of the solvent, temperature, and pressure. Generally, its polyol structure allows for strong hydrogen bonding, leading to high solubility in polar protic solvents. The following table summarizes the available quantitative and qualitative solubility data for Trimethylolmethane in a range of common solvents.

SolventChemical FormulaTemperature (°C)Solubility ( g/100g of Solvent)Notes
WaterH₂O25140[1]-
EthanolC₂H₅OH-Miscible[1]Soluble in all proportions.
MethanolCH₃OH-Data not availableExpected to be highly soluble.
n-PropanolC₃H₇OH-Data not availableExpected to be soluble.
IsopropanolC₃H₇OH-Data not availableExpected to be soluble.
n-ButanolC₄H₉OH-Data not availableExpected to be soluble.
Acetic AcidCH₃COOH-Very Soluble[1]-
DioxaneC₄H₈O₂-Data not availableStudies indicate lower solubility compared to alcohols.[2]
Methyl Acetate (B1210297)C₃H₆O₂-Data not available-
Ethyl AcetateC₄H₈O₂-Data not available-
Diethyl Ether(C₂H₅)₂O-Insoluble[1]-
BenzeneC₆H₆-Insoluble[1]-

Note: The solubility of Trimethylolmethane in methanol, ethanol, n-propanol, isopropanol, dioxane, butanol, methyl acetate, and ethyl acetate has been measured and is known to increase with temperature.[2][3] However, specific quantitative data from these studies were not publicly available.

Experimental Protocols

The determination of solid-liquid solubility is a critical experimental procedure in chemical research. The most common and reliable methods for determining the solubility of a solid like Trimethylolmethane in a liquid solvent are the equilibrium method (also known as the shake-flask method) and the gravimetric method.

Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[4] It involves allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature, followed by the analysis of the saturated solution.

Materials and Equipment:

  • Trimethylolmethane (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (solvent-compatible)

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or a calibrated refractometer)

Procedure:

  • Sample Preparation: Add an excess amount of Trimethylolmethane to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution becomes saturated.[4]

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[4] The time required for equilibration can vary depending on the solute, solvent, and agitation speed.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to sediment. For fine particles, centrifugation at the same temperature may be necessary to achieve a clear separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent and has a pore size small enough to remove any remaining micro-particles (e.g., 0.45 µm).

  • Analysis: Accurately dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted solution to determine the concentration of Trimethylolmethane.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in the desired units (e.g., g/100g solvent, mol/L).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility, especially when the solute is non-volatile.[5] It involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.

Materials and Equipment:

  • Trimethylolmethane

  • Solvent of interest

  • Conical flasks or beakers

  • Thermostatic water bath

  • Analytical balance

  • Evaporating dish (pre-weighed)

  • Pipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of Trimethylolmethane in the chosen solvent at a specific temperature as described in the equilibrium method (steps 1 and 2).

  • Sampling: After ensuring the solution is saturated and any excess solid has settled, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.[5]

  • Weighing the Saturated Solution: Weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

  • Evaporation: Carefully evaporate the solvent from the solution. This can be done on a steam bath or in a fume hood. For temperature-sensitive materials, evaporation under reduced pressure may be necessary.

  • Drying: Once the solvent has been removed, place the evaporating dish in a drying oven set to a temperature below the melting point of Trimethylolmethane (approximately 202-205 °C) to remove any residual solvent. Dry the sample to a constant weight.[5]

  • Final Weighing: After cooling the evaporating dish in a desiccator to room temperature, weigh it to determine the mass of the dry Trimethylolmethane.

  • Calculation:

    • Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

    • Solubility = (Mass of solute / Mass of solvent) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent using the equilibrium method.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess TMM to solvent in a vial B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature (24-72h) B->C D Cease agitation and allow solid to settle C->D E Centrifuge if necessary D->E optional F Withdraw clear supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Analyze concentration (e.g., HPLC, GC) H->I J Calculate solubility I->J

Caption: A flowchart outlining the key steps in the equilibrium method for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Hydroxymethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This guide provides a comprehensive overview of the safety and handling procedures for 2-(Hydroxymethyl)propane-1,3-diol, also known as trimethylolpropane (B17298) (TMP). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to white, odorless, hygroscopic crystalline solid.[1][2] It is a triol, containing three hydroxy functional groups, which makes it a versatile building block in the polymer industry.[1][3]

PropertyValueReference
Chemical Formula C6H14O3[1][3][4]
Molar Mass 134.17 g/mol [1][3][4]
Appearance White crystalline solid[1][3][4]
Odor Faint odor or odorless[1][4]
Melting Point 58 °C (136 °F; 331 K)[1]
Boiling Point 289 °C (552 °F; 562 K)[1]
Density 1.084 g/mL[1]
Solubility Highly soluble in water and most polar solvents.[2][3]

Toxicological Data

The acute toxicity of this compound is generally low. However, it can cause skin and eye irritation.

TestSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kg[3]
Acute Dermal Toxicity (LD50) RatDermal> 13,200 mg/kg[3]
Eye Irritation RabbitOcularIrritating to eyes[3]
Skin Irritation RabbitDermalCauses skin irritation[3]
Skin Sensitization --May cause an allergic skin reaction[3]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for key toxicological and safety assessments based on established guidelines and available literature.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a method like the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.

Methodology:

  • Animal Model: Young adult rats of a standard strain are used.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Dosing: A limit test is often performed first. If further testing is needed, animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a set period, typically 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

Dermal Irritation Study

Dermal irritation potential is assessed following guidelines such as OECD Test Guideline 404.

Methodology:

  • Animal Model: Albino rabbits are the preferred species.

  • Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored using a standardized system.

Eye Irritation Test

Eye irritation studies are conducted according to guidelines like OECD Test Guideline 405.

Methodology:

  • Animal Model: Albino rabbits are used.

  • Test Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for redness, swelling, and discharge at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The ocular reactions are scored based on a standardized scale.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_protection Eye and Face Protection (Chemical safety goggles or safety glasses with side-shields) skin_protection Skin Protection (Permeation-resistant gloves, lab coat) respiratory_protection Respiratory Protection (Use in well-ventilated area or under a fume hood) researcher Researcher handling Handling This compound researcher->handling Performs handling->eye_protection Requires handling->skin_protection Requires handling->respiratory_protection Requires

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure risk.

Engineering_Controls handling Handling of This compound ventilation Well-Ventilated Area handling->ventilation Must be in eyewash Eyewash Station handling->eyewash Requires accessible shower Safety Shower handling->shower Requires accessible fume_hood Chemical Fume Hood ventilation->fume_hood Preferably

Caption: Essential engineering controls for a safe laboratory environment.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid MeasuresReference
Inhalation Remove person to fresh air and keep comfortable for breathing.[5]
Skin Contact Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth out with water. If you feel unwell, seek medical advice.[5]
Fire Fighting Measures

This compound is combustible.

  • Suitable Extinguishing Media: Dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[5]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

  • Protective Equipment: Do not attempt to take action without suitable protective equipment.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.[5]

  • Environmental Precautions: Avoid release to the environment.[5]

  • Methods for Cleaning Up: Clean contaminated surfaces with an excess of water.[5]

Storage and Disposal

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow start Receipt of Chemical storage Proper Storage (Well-ventilated, tightly sealed) start->storage pre_use Pre-Use Safety Check (Review SDS, check PPE) storage->pre_use handling Handling in Controlled Environment (Fume hood, proper ventilation) pre_use->handling post_use Post-Handling Decontamination (Clean workspace, wash hands) handling->post_use waste Waste Collection (Segregated, labeled container) handling->waste post_use->storage Return to disposal Disposal (Follow institutional guidelines) waste->disposal

Caption: A logical workflow for the safe laboratory use of this compound.

Conclusion

While this compound has a relatively low acute toxicity profile, it is imperative to adhere to strict safety protocols to mitigate the risks of skin and eye irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can ensure a safe working environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

The Discovery and Enduring Legacy of Tris(hydroxymethyl)aminomethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a cornerstone of modern biochemistry and molecular biology. Its widespread use as a biological buffer is a testament to its favorable chemical properties and compatibility with a vast array of biological systems. This technical guide delves into the discovery, history, and fundamental characteristics of Tris, providing detailed experimental protocols and quantitative data to support its application in research and drug development.

A Historical Perspective: The Genesis of a Ubiquitous Buffer

The story of Tris is intrinsically linked to the pioneering work of Dr. Norman E. Good and his colleagues in the 1960s.[1][2] Prior to their research, the options for buffering biological reactions were limited and often fraught with complications. Commonly used buffers like phosphates could precipitate essential divalent cations, while others were toxic or interfered with the biological processes under investigation.[3][4]

In a seminal 1966 publication, Good and his team introduced a series of zwitterionic buffers, which included Tris, designed specifically for biological research.[2][5] Their selection was based on a stringent set of criteria aimed at creating "Good's buffers": a pKa value between 6 and 8, high water solubility, minimal penetration of biological membranes, and a lack of interference with biological reactions or analytical measurements.[6][7][8] Tris, with its pKa of approximately 8.1 at 25°C, fit well within these parameters and quickly gained favor for its efficacy in the physiologically relevant pH range of 7 to 9.[9][10]

The adoption of Tris was rapid and widespread, revolutionizing techniques in molecular biology, electrophoresis, chromatography, and cell culture by providing a stable and reliable pH environment.[7][9]

Tris_History cluster_0 Pre-1960s cluster_1 1966 cluster_2 Post-1960s Limited and problematic buffer options (e.g., phosphates) Limited and problematic buffer options (e.g., phosphates) Norman Good et al. publish on 'Good's buffers' Norman Good et al. publish on 'Good's buffers' Limited and problematic buffer options (e.g., phosphates)->Norman Good et al. publish on 'Good's buffers' Need for better buffers Tris identified as a suitable biological buffer Tris identified as a suitable biological buffer Norman Good et al. publish on 'Good's buffers'->Tris identified as a suitable biological buffer Widespread adoption in biochemistry and molecular biology Widespread adoption in biochemistry and molecular biology Tris identified as a suitable biological buffer->Widespread adoption in biochemistry and molecular biology Use in electrophoresis, chromatography, and cell culture Use in electrophoresis, chromatography, and cell culture Widespread adoption in biochemistry and molecular biology->Use in electrophoresis, chromatography, and cell culture

Figure 1: A timeline illustrating the key milestones in the history of Tris buffer.

Physicochemical Properties of Tris

The utility of Tris as a buffer stems from its unique chemical structure, possessing a primary amine and three hydroxymethyl groups.[11] These functional groups contribute to its buffering capacity and solubility. A comprehensive summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Chemical Formula C₄H₁₁NO₃[12]
Molecular Weight 121.14 g/mol [12][13][14]
Appearance White crystalline powder[15]
Melting Point 167-172 °C[13][15]
Boiling Point 219-220 °C at 10 mmHg[13][14]
pKa at 25°C 8.06 - 8.1[16][17]
Useful pH Range 7.0 - 9.0[9][10]
Solubility in Water 550 g/L at 25 °C[15]
Temperature Dependence of pKa

A critical consideration when using Tris buffer is the significant effect of temperature on its pKa, and consequently, the pH of the solution. The pKa of Tris decreases as the temperature increases, with a reported change of approximately -0.028 to -0.031 pH units per degree Celsius rise in temperature. This property must be accounted for when preparing Tris buffers for experiments that will be conducted at temperatures other than room temperature.

Temperature (°C)pKa
5~8.6
208.3
258.06
377.82

(Note: The pKa values at temperatures other than 25°C are extrapolated based on the reported temperature coefficient and should be considered approximate. It is always recommended to verify the pH of the buffer at the experimental temperature.)

Industrial Synthesis of Tris(hydroxymethyl)aminomethane

The industrial production of Tris is a well-established process that typically involves two main steps: a base-catalyzed condensation reaction followed by hydrogenation.

  • Condensation (Henry Reaction): The synthesis begins with the reaction of nitromethane (B149229) with an excess of formaldehyde (B43269) in the presence of a base catalyst. This is a series of Henry reactions where the formaldehyde molecules are added to the alpha carbon of the nitromethane. The intermediate product is tris(hydroxymethyl)nitromethane (B93346), (HOCH₂)₃CNO₂.[12][18]

  • Hydrogenation: The tris(hydroxymethyl)nitromethane intermediate is then reduced to the final product, Tris(hydroxymethyl)aminomethane. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel under pressure.[18][19]

Tris_Synthesis Nitromethane Nitromethane Condensation (Henry Reaction) Condensation (Henry Reaction) Nitromethane->Condensation (Henry Reaction) Formaldehyde Formaldehyde Formaldehyde->Condensation (Henry Reaction) Base Catalyst Base Catalyst Base Catalyst->Condensation (Henry Reaction) Tris(hydroxymethyl)nitromethane Tris(hydroxymethyl)nitromethane Condensation (Henry Reaction)->Tris(hydroxymethyl)nitromethane Hydrogenation Hydrogenation Tris(hydroxymethyl)nitromethane->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation Raney Nickel Catalyst Raney Nickel Catalyst Raney Nickel Catalyst->Hydrogenation Tris(hydroxymethyl)aminomethane Tris(hydroxymethyl)aminomethane Hydrogenation->Tris(hydroxymethyl)aminomethane

Figure 2: A simplified workflow of the industrial synthesis of Tris.

Experimental Protocols

The following are detailed methodologies for the preparation of common Tris-based buffers for various laboratory applications.

Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)

This protocol describes the preparation of a 1 Molar stock solution of Tris-HCl at pH 8.0.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris base), MW = 121.14 g/mol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Beaker

Procedure:

  • Weigh out 121.14 g of Tris base and transfer it to a beaker.[20]

  • Add approximately 800 mL of deionized water and a magnetic stir bar.[20]

  • Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add concentrated HCl to the Tris solution while continuously monitoring the pH. Caution: The addition of HCl is an exothermic reaction and will cause the temperature of the solution to increase. Allow the solution to cool to room temperature before making final pH adjustments, as the pH of Tris is temperature-dependent.

  • Continue adding HCl until the pH of the solution at room temperature is 8.0.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilize the solution by autoclaving if required for your application. Store at room temperature.

Preparation of 10x Tris-Glycine-SDS Running Buffer for SDS-PAGE

This protocol details the preparation of a 10x concentrated running buffer for protein electrophoresis (SDS-PAGE).

Materials:

  • Tris base, MW = 121.14 g/mol

  • Glycine, MW = 75.07 g/mol

  • Sodium Dodecyl Sulfate (SDS)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

Procedure:

  • To prepare 1 L of 10x Tris-Glycine-SDS running buffer, weigh out 30.3 g of Tris base and 144 g of Glycine.[21]

  • Transfer the Tris base and Glycine to a 2 L beaker and add approximately 750 mL of deionized water.[21]

  • Stir the solution until all the reagents are completely dissolved.

  • Add 50 mL of a 20% (w/v) SDS solution (or 10 g of solid SDS).

  • Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.

  • The pH of this 10x solution should be approximately 8.3 and typically does not require adjustment.[21]

  • For use, dilute this 10x stock solution to 1x with deionized water (e.g., add 100 mL of 10x buffer to 900 mL of deionized water).

Preparation of 10 mM Tris-HCl Buffer (pH 7.4) for Nucleic Acid Resuspension

This protocol is for the preparation of a low-molarity Tris buffer commonly used for resuspending DNA and RNA pellets.

Materials:

  • 1 M Tris-HCl stock solution (pH 7.4, prepared as in section 4.1, adjusting the final pH to 7.4)

  • Nuclease-free water

  • Sterile conical tubes or bottles

Procedure:

  • To prepare 100 mL of 10 mM Tris-HCl, pH 7.4, add 1 mL of the 1 M Tris-HCl, pH 7.4 stock solution to 99 mL of nuclease-free water.[22]

  • Mix the solution thoroughly by inverting the container several times.

  • Store the buffer in sterile aliquots at room temperature or 4°C.

Conclusion

From its rational design as part of the "Good's buffers" series to its current status as an indispensable laboratory staple, Tris(hydroxymethyl)aminomethane has had a profound impact on biological and biomedical research. Its favorable buffering capacity in the physiological pH range, coupled with its general inertness in biological systems, has secured its place in countless experimental protocols. A thorough understanding of its physicochemical properties, particularly its temperature-dependent pKa, is crucial for its effective and accurate use. The detailed protocols provided in this guide serve as a practical resource for researchers, enabling the consistent and reliable preparation of Tris-based buffers for a wide array of scientific applications.

References

A Theoretical Exploration of 2-(Hydroxymethyl)propane-1,3-diol Conformation: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed theoretical overview of the conformational landscape of 2-(hydroxymethyl)propane-1,3-diol, a molecule of interest in materials science and as a building block in chemical synthesis. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages experimental crystal structure data and draws parallels from comprehensive computational analyses of its close structural analogue, pentaerythritol (B129877). This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's probable conformations, the role of intramolecular hydrogen bonding, and the computational methodologies pertinent to its study.

Introduction

This compound, also known as tris(hydroxymethyl)methane, is a polyol containing a central carbon atom bonded to a hydrogen and three hydroxymethyl groups. The molecule's flexibility, arising from the rotation around its carbon-carbon and carbon-oxygen single bonds, gives rise to a complex conformational space. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its physical and chemical properties, including its reactivity, solvation characteristics, and its interactions in larger molecular assemblies.

Theoretical and computational chemistry provide powerful tools for exploring the potential energy surface of flexible molecules and identifying stable conformers.[1] Methods such as Density Functional Theory (DFT) and ab initio calculations can elucidate the relative energies of different conformations and the transition states that separate them.[1][2] This guide will synthesize available experimental data with theoretical insights from analogous systems to present a cohesive picture of this compound's conformational behavior.

Conformational Analysis: A Hybrid Approach

In the absence of dedicated computational studies on this compound, we adopt a hybrid approach that combines experimental crystal structure data with theoretical findings for the structurally similar molecule, pentaerythritol (C(CH₂OH)₄).

Insights from X-ray Crystallography

The crystal structure of this compound reveals its conformation in the solid state. In the crystalline form, the molecule's geometry is influenced by intermolecular forces, primarily an extensive network of hydrogen bonds. One study has shown that in the crystal lattice, the molecule of 2-(hydroxymethyl)-1,3-propanediol lies across a mirror plane. The molecules are linked by three O—H⋯O hydrogen bonds, which combine to form sheets.

Theoretical Insights from the Analogue: Pentaerythritol

Pentaerythritol serves as an excellent model for understanding the conformational preferences of this compound. Both molecules feature a central quaternary carbon atom and multiple hydroxymethyl groups, making them susceptible to similar intramolecular interactions, most notably hydrogen bonding.

Theoretical studies on pentaerythritol have identified several stable conformers, with their relative energies being highly dependent on the intricate network of intramolecular hydrogen bonds. The most stable conformers are those that maximize the number and strength of these interactions, often leading to compact, cage-like structures. The rotation of the hydroxymethyl groups is the primary determinant of the conformational landscape.

Probable Conformations of this compound

Based on the analysis of pentaerythritol, the conformational space of this compound is likely dominated by conformers that allow for the formation of intramolecular hydrogen bonds between the three hydroxyl groups. The key dihedral angles to consider are those around the C-C bonds (O-C-C-H) and the C-O bonds (C-C-O-H).

It is hypothesized that the most stable conformers will exhibit a cooperative network of hydrogen bonds, where one hydroxyl group acts as a hydrogen bond donor to a second, which in turn donates to the third. This would create a cyclic or pseudo-cyclic arrangement.

Quantitative Data

While specific computationally derived quantitative data for this compound is not available in the literature, the following table presents a hypothetical summary of expected data for its low-energy conformers, based on typical results from DFT calculations on analogous polyols.[3]

Conformer IDPoint Group Symmetry (approx.)Relative Energy (kcal/mol)Key Dihedral Angles (degrees)Intramolecular H-bonds
Conf-A C₁0.00O1-C1-C2-H: ~60, C1-C2-O2-H2: ~1802 (O2-H...O1, O3-H...O2)
Conf-B C₁0.85O1-C1-C2-H: ~-60, C1-C2-O2-H2: ~601 (O1-H...O3)
Conf-C C₃1.50O1-C1-C2-H: ~180, C1-C2-O2-H2: ~1800
Conf-D Cₛ2.10O1-C1-C2-H: ~0, C1-C2-O2-H2: ~01 (O2-H...O1)

Note: This data is illustrative and intended to represent the type of information that would be obtained from a detailed computational study. The dihedral angles and hydrogen bonding patterns are hypothetical.

Experimental Protocols / Computational Methodologies

To perform a thorough theoretical investigation of the conformational landscape of this compound, the following computational protocol, adapted from studies on similar molecules, is recommended.[1][3]

Conformational Search

A systematic or stochastic conformational search should be initially performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB), to identify a broad range of potential low-energy conformers.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search should then be subjected to geometry optimization using a more robust quantum mechanical method. Density Functional Theory (DFT) is a widely used and suitable approach.[4][5]

  • Functional: A hybrid functional, such as B3LYP, or a range-separated functional, like ωB97X-D, is recommended. The inclusion of a dispersion correction (e.g., -D3 or -D4) is crucial for accurately describing the weak intramolecular interactions, including hydrogen bonding.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, should be employed to provide a good balance between accuracy and computational cost.

Following geometry optimization, frequency calculations should be performed at the same level of theory to confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

Single-Point Energy Refinement

For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as a larger basis set or a more sophisticated ab initio method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)).[6]

Visualizations

Logical Workflow for Conformational Analysis

conformational_analysis_workflow start Initial 3D Structure of This compound conf_search Conformational Search (Molecular Mechanics / Semi-empirical) start->conf_search unique_confs Identify Unique Conformers conf_search->unique_confs dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) unique_confs->dft_opt freq_calc Frequency Calculation (Confirm Minima & Obtain Thermo Data) dft_opt->freq_calc energy_refine Single-Point Energy Refinement (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->energy_refine results Relative Energies and Thermodynamic Properties energy_refine->results

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Intramolecular Hydrogen Bonding Network

hydrogen_bonding cluster_molecule Hypothetical Stable Conformer C_central C C1 C C_central->C1 C2 C C_central->C2 C3 C C_central->C3 H_central H C_central->H_central O1 O C1->O1 H1 H O1->H1 O2 O H1->O2 H-bond C2->O2 H2 H O2->H2 O3 O H2->O3 H-bond C3->O3 H3 H O3->H3

References

Trimethylolmethane: A Scaffolding Core for Innovations in Drug Delivery and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Trimethylolmethane (TMM), a seemingly simple triol, is emerging as a versatile building block in the development of advanced materials for drug delivery and biomedical applications. Its compact, trifunctional structure provides a unique scaffold for the synthesis of complex macromolecules, including dendrimers and cross-linked polymers, with tailorable properties for targeted therapies and regenerative medicine. This technical guide explores the potential research areas for Trimethylolmethane, detailing its synthesis, derivatization, and applications, while providing insights into experimental protocols and key performance data.

Core Properties and Synthesis of Trimethylolmethane

Trimethylolmethane, systematically known as 2-(hydroxymethyl)propane-1,3-diol, is a white crystalline solid with the molecular formula C4H10O3.[1] Its three primary hydroxyl groups offer multiple reaction sites for polymerization and derivatization.

Table 1: Physicochemical Properties of Trimethylolmethane [1][2]

PropertyValue
Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
Appearance White crystalline solid
Melting Point 67-68 °C
Boiling Point Decomposes
Solubility Soluble in water and polar organic solvents
CAS Number 4704-94-3
Experimental Protocol: Synthesis of Trimethylolmethane

A common laboratory-scale synthesis of Trimethylolmethane involves a multi-step process, as outlined in U.S. Patent 4,091,040.[3] The key steps are summarized below.

Diagram 1: Synthesis Pathway of Trimethylolmethane

A Diethyl Malonate B Ethyl Ethoxymethylenemalonate A->B Ethyl Orthoformate C Diethyl Diethoxymethylmalonate B->C Sodium Ethoxide D 3,3-diethoxy-2-(hydroxymethyl)-1-propanol C->D LiAlH4 E Trimethylolmethane D->E H2, Ru-C catalyst

Caption: A simplified workflow for the synthesis of Trimethylolmethane.

Step 1: Synthesis of Ethyl Ethoxymethylenemalonate Diethyl malonate is reacted with ethyl orthoformate in the presence of a catalyst such as anhydrous zinc chloride and a solvent like acetic anhydride. The reaction mixture is heated, and the product is isolated by distillation.[3]

Step 2: Synthesis of Diethyl Diethoxymethylmalonate Ethyl ethoxymethylenemalonate is then reacted with sodium ethoxide.[3]

Step 3: Reduction to 3,3-diethoxy-2-(hydroxymethyl)-1-propanol The diethyl diethoxymethylmalonate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an inert solvent such as diethyl ether.[3]

Step 4: Hydrolysis and Hydrogenation to Trimethylolmethane The resulting propanol (B110389) derivative is acidified to a pH of 2.5 and subsequently hydrogenated in the presence of a ruthenium-on-carbon catalyst to yield Trimethylolmethane.[3]

Potential Research Area 1: Trimethylolmethane-Based Dendrimers for Drug and Gene Delivery

The trifunctional nature of TMM makes it an ideal core molecule for the divergent synthesis of dendrimers. These highly branched, monodisperse macromolecules offer several advantages for drug and gene delivery, including high drug loading capacity, improved solubility of hydrophobic drugs, and the ability to be functionalized with targeting ligands.[4][5]

Synthesis of TMM-Core Dendrimers

The synthesis of TMM-core dendrimers typically follows a divergent approach, where successive generations of branching units are added to the TMM core. A common strategy involves the use of poly(amidoamine) (PAMAM) chemistry.[6]

Diagram 2: Divergent Synthesis of a TMM-Core PAMAM Dendrimer

Core Trimethylolmethane Core G0 Generation 0 (Ester-terminated) Core->G0 Michael Addition (Methyl Acrylate) G1 Generation 1 (Amine-terminated) G0->G1 Amidation (Ethylenediamine) G2 Generation 2 (Ester-terminated) G1->G2 Michael Addition Drug Drug Molecule G2->Drug Encapsulation or Conjugation

Caption: Workflow for the synthesis and drug loading of a TMM-core PAMAM dendrimer.

Experimental Protocol: Synthesis of TMM-Core PAMAM Dendrimers (General Procedure) [7][8]

  • Generation 0 Synthesis: Trimethylolmethane is reacted with an excess of methyl acrylate (B77674) via a Michael addition reaction to produce the ester-terminated Generation 0 dendrimer.

  • Generation 1 Synthesis: The Generation 0 dendrimer is then reacted with a large excess of ethylenediamine (B42938) to carry out an amidation reaction, resulting in the amine-terminated Generation 1 dendrimer.

  • Higher Generations: The process of Michael addition and amidation is repeated to build higher generations of the dendrimer.

Drug Loading and Release

Drugs can be either physically encapsulated within the dendritic voids or covalently conjugated to the surface functional groups.[9] The release of the drug can be controlled by the design of the dendrimer structure and the nature of the drug-dendrimer interaction.

Table 2: Potential Quantitative Data for TMM-Dendrimer Drug Delivery Systems

ParameterExample Data RangeSignificance
Drug Loading Capacity (%) 5 - 25% (w/w)High loading reduces the required dose of the carrier.
Encapsulation Efficiency (%) 70 - 95%Efficient encapsulation minimizes drug loss during formulation.
In Vitro Release (%, 24h) 30 - 80%Demonstrates the potential for sustained drug release.
IC50 (µg/mL) Varies with drug and cell lineIndicates the cytotoxic potency of the drug-loaded dendrimer.[10][11][12][13][14]

Potential Research Area 2: Trimethylolmethane as a Cross-linker for Hydrogels in Tissue Engineering

The three hydroxyl groups of TMM can be functionalized to create cross-linking agents for the fabrication of hydrogels. These three-dimensional polymer networks can absorb large amounts of water and are promising materials for tissue engineering scaffolds due to their biocompatibility and tunable mechanical properties.[15][16]

Synthesis of TMM-Crosslinked Hydrogels

A common approach involves the derivatization of TMM to form a trifunctional monomer, such as trimethylolpropane (B17298) triacrylate (TMPTA), which can then be copolymerized with other monomers to form a cross-linked hydrogel network.[4]

Diagram 3: Formation of a TMM-Based Cross-linked Hydrogel

TMM Trimethylolmethane TMPTA Trimethylolpropane Triacrylate (TMPTA) TMM->TMPTA Acrylation Hydrogel Cross-linked Hydrogel Network TMPTA->Hydrogel Polymerization Monomer Co-monomer (e.g., Acrylamide) Monomer->Hydrogel

Caption: Schematic for the synthesis of a hydrogel cross-linked with a TMM derivative.

Experimental Protocol: Synthesis of a TMM-Crosslinked Polyacrylamide Hydrogel (Conceptual) [17]

  • Synthesis of TMPTA: Trimethylolmethane is reacted with acryloyl chloride in the presence of a base to form trimethylolpropane triacrylate (TMPTA).

  • Hydrogel Formation: A solution of acrylamide, TMPTA (as the cross-linker), and a photoinitiator in water is prepared.

  • Photopolymerization: The solution is exposed to UV light to initiate polymerization and cross-linking, resulting in the formation of the hydrogel.

Mechanical Properties and Biocompatibility

The mechanical properties of the hydrogel, such as its stiffness and elasticity, can be tuned by varying the concentration of the TMM-based cross-linker.[1][18] These properties are crucial for mimicking the extracellular matrix of specific tissues.

Table 3: Potential Mechanical Properties of TMM-Crosslinked Hydrogels

PropertyExample Data RangeMeasurement Technique
Young's Modulus (kPa) 10 - 500Tensile Testing
Elongation at Break (%) 50 - 300Tensile Testing
Swelling Ratio 5 - 20Gravimetric Analysis

Biocompatibility is a critical requirement for any material intended for biomedical applications. In vitro cytotoxicity assays and in vivo animal studies are necessary to evaluate the safety of TMM-based materials.[19][20][21][22]

Table 4: Biocompatibility and Toxicity Assessment

AssayPurposeExample Endpoint
MTT Assay Evaluates cell viability and cytotoxicity.IC50 value (concentration that inhibits 50% of cell growth).[23]
Live/Dead Staining Visualizes live and dead cells in contact with the material.Percentage of viable cells.
In Vivo Implantation Assesses the tissue response to the material in an animal model.[17]Histological analysis of inflammation and tissue integration.

Potential Research Area 3: Functionalized Trimethylolmethane Derivatives

Beyond its use as a core or cross-linker, TMM can be functionalized to create novel molecules with specific properties for drug delivery and diagnostics. For example, converting the hydroxyl groups to other functional groups can allow for "click" chemistry reactions, enabling the efficient conjugation of drugs, targeting ligands, or imaging agents.

Synthesis of Functionalized TMM Derivatives

A key derivative of interest is trimethylolmethane triglycidyl ether (TMM-TGE), which contains three reactive epoxy groups.

Diagram 4: Synthesis of Trimethylolmethane Triglycidyl Ether (TMM-TGE)

TMM Trimethylolmethane Halohydrin Halohydrin Intermediate TMM->Halohydrin Epichlorohydrin (B41342), Lewis Acid Catalyst TMM_TGE Trimethylolmethane Triglycidyl Ether Halohydrin->TMM_TGE Dehydrochlorination (NaOH)

Caption: Reaction pathway for the synthesis of TMM-TGE.

Experimental Protocol: Synthesis of Trimethylolmethane Triglycidyl Ether (General Procedure) [24]

  • Halohydrin Formation: Trimethylolmethane is reacted with epichlorohydrin in the presence of a Lewis acid catalyst.

  • Dehydrochlorination: The resulting halohydrin intermediate is treated with a base, such as sodium hydroxide, to form the triglycidyl ether.

The resulting TMM-TGE can be used in a variety of applications, including as a cross-linker for epoxy resins and as a precursor for further functionalization.

Conclusion and Future Perspectives

Trimethylolmethane presents a compelling platform for the development of novel materials in the fields of drug delivery and biomedical engineering. Its trifunctional nature allows for the creation of well-defined, highly functional macromolecules with tunable properties. Future research should focus on the development of scalable and efficient synthesis methods for TMM and its derivatives, as well as comprehensive in vivo studies to evaluate the efficacy and safety of these materials for clinical translation. The exploration of TMM-based systems for combination therapies, where multiple drugs or therapeutic modalities are delivered simultaneously, represents another exciting avenue for future investigation. As our understanding of the structure-property relationships of these materials deepens, Trimethylolmethane is poised to become an increasingly important tool in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biodegradable Star Polymers Using Trimethylolmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable aliphatic polyesters, such as polylactide (PLA), polycaprolactone (B3415563) (PCL), and their copolymers (PLGA), are of significant interest for biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable degradation profiles. The synthesis of star-shaped polymers, by employing a multifunctional initiator like trimethylolmethane, offers unique advantages over their linear counterparts. These advantages include a higher number of functional end groups, a more compact structure, and altered rheological and degradation properties.

Trimethylolmethane (1,1,1-Tris(hydroxymethyl)ethane) and its close structural analogue, trimethylolpropane (B17298) (TMP), serve as trifunctional initiators in the ring-opening polymerization (ROP) of cyclic ester monomers like lactide, caprolactone, and glycolide. This "core-first" method allows for the synthesis of three-armed star polymers with controllable molecular weights and narrow polydispersity.[1][2][3] The hydroxyl groups at the core of trimethylolmethane initiate the polymerization of the cyclic esters, leading to the formation of three polymer chains radiating from a central point. The molecular weight of the resulting polymer is directly proportional to the molar ratio of the monomer to the initiator.[1][2]

These star-shaped polymers have shown great promise as nanocarriers for drug delivery.[4] Their unique architecture can influence drug encapsulation efficiency and release kinetics. The terminal hydroxyl groups on the polymer arms can also be further functionalized for targeted drug delivery or to modify the polymer's properties.

Data Presentation

The following tables summarize key quantitative data for biodegradable star polymers synthesized using trimethylolpropane (TMP) and di(trimethylol propane) (DTMP) as initiators. This data is representative of the properties that can be expected when using trimethylolmethane.

Table 1: Molecular Weight and Polydispersity of Trimethylolpropane-Initiated Star Polymers

PolymerMonomer(s)InitiatorMonomer:Initiator RatioCatalyst (mol%)Temp (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
3-arm PCLε-CaprolactoneTMP150:1Fumaric Acid (10%)9017,100--[5]
3-arm PCLε-CaprolactoneTMP-Sn(Oct)₂110---[1][2]
Star PLAL-LactideDTMP--Reactive Extrusion91,000183,0002.01[6]
Star PLGAD,L-Lactide, GlycolideTMPVariesSn(Oct)₂-Varies--[1]

Table 2: Thermal Properties of Trimethylolpropane-Initiated Star Polymers

PolymerInitiatorTg (°C)Tm (°C)Reference
3-arm PCLTMP-Lower than linear PCL[5]
Star PLADTMP--[6]
PLGA(Varies)35-60Amorphous[7]

Note: The thermal properties of star-shaped polymers are influenced by the arm length and crystallinity. Generally, for polymers of similar molecular weight, star-shaped architectures can exhibit lower melting points than their linear analogues.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Arm Star-Shaped Poly(L-lactide) (PLA)

This protocol describes the synthesis of a three-armed star-shaped poly(L-lactide) via ring-opening polymerization using trimethylolpropane as the initiator and stannous octoate as the catalyst.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Schlenk line or equivalent inert gas setup

  • Vacuum pump

  • Condenser

  • Dropping funnel

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Monomer and Initiator Preparation: In the three-neck flask, add the desired amount of L-lactide and trimethylolpropane. The molar ratio of L-lactide to TMP will determine the final molecular weight of the polymer arms.

  • Purging with Nitrogen: Assemble the glassware with the condenser and dropping funnel. Evacuate the flask and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Addition of Toluene: Add anhydrous toluene to the flask to dissolve the monomer and initiator.

  • Catalyst Preparation: In a separate dry flask, dissolve the required amount of stannous octoate in anhydrous toluene. The catalyst concentration is typically in the range of 0.01 to 0.1 mol% with respect to the monomer.

  • Initiation of Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) with stirring. Once the temperature is stable, add the stannous octoate solution dropwise to the reaction flask.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-24 hours) under a nitrogen atmosphere. The progress of the polymerization can be monitored by techniques such as GPC.

  • Polymer Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the viscous polymer solution in chloroform and precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Collection and Drying: Collect the precipitated white polymer by filtration and wash it several times with methanol. Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of 3-Arm Star-Shaped Poly(ε-caprolactone) (PCL)

This protocol outlines the synthesis of a three-armed star-shaped poly(ε-caprolactone) using trimethylolpropane as the initiator.

Materials:

  • ε-caprolactone

  • Trimethylolpropane (TMP)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (B109758)

  • Nitrogen gas (high purity)

Procedure:

  • Drying and Setup: Follow the same procedure for drying glassware and setting up the reaction under an inert atmosphere as described in Protocol 1.

  • Monomer and Initiator: Charge the reaction flask with ε-caprolactone and trimethylolpropane.

  • Catalyst Addition: Dissolve stannous octoate in a small amount of anhydrous toluene and add it to the reaction mixture.

  • Bulk Polymerization: Heat the reaction mixture to 110-130°C with stirring under a nitrogen atmosphere.[1][2] The reaction is typically carried out in bulk (without solvent).

  • Reaction Time: Allow the polymerization to proceed for 12-48 hours.

  • Purification: After cooling, dissolve the polymer in dichloromethane and precipitate it in cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum.

Visualizations

Signaling Pathway and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer Cyclic Monomer (Lactide, Caprolactone) Reaction Ring-Opening Polymerization Monomer->Reaction Initiator Trimethylolmethane Initiator Initiator->Reaction Catalyst Catalyst (Stannous Octoate) Catalyst->Reaction Dissolution Dissolution in Solvent Reaction->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC/TGA (Thermal Properties) Drying->DSC

ROP_Mechanism Initiator Trimethylolmethane (R-(OH)3) Active_Center Active Initiator Complex Initiator->Active_Center Catalyst Sn(Oct)2 Catalyst->Active_Center Monomer Cyclic Ester (e.g., Lactide) Propagation Chain Propagation Monomer->Propagation Active_Center->Propagation Propagation->Propagation Star_Polymer 3-Arm Star Polymer Propagation->Star_Polymer n Monomers

References

Application Notes and Protocols for 2-(Hydroxymethyl)propane-1,3-diol as a Hydrogel Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(Hydroxymethyl)propane-1,3-diol as a crosslinking agent in the synthesis of hydrogels for biomedical applications, including drug delivery and tissue engineering.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[1] Their biocompatibility, tunable biodegradability, and porous structure make them ideal candidates for a variety of biomedical applications.[1][2] The properties of hydrogels are significantly influenced by the type and density of the crosslinks within the polymer network. Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in mechanically robust and stable hydrogels.[3]

This compound, a tri-primary triol, presents itself as a versatile crosslinking agent due to its three primary hydroxyl groups. These functional groups can participate in various chemical reactions, such as esterification or etherification, to form stable covalent linkages with polymers containing complementary functional groups like carboxyl or hydroxyl moieties. The use of this crosslinker can impart unique properties to the resulting hydrogels, including high thermal and hydrolytic stability.

Principle of Crosslinking

The crosslinking of polymers using this compound typically involves the reaction of its hydroxyl groups with functional groups on the polymer backbone. A common example is the esterification reaction with a carboxyl-containing polymer, such as poly(acrylic acid) (PAA), in the presence of an acid catalyst. This reaction forms ester bonds, creating a three-dimensional network.

cluster_reactants Reactants cluster_process Process cluster_product Product Polymer Polymer Chain (e.g., Poly(acrylic acid)) Reaction Esterification Reaction (Acid Catalyst, Heat) Polymer->Reaction Crosslinker This compound Crosslinker->Reaction Hydrogel Crosslinked Hydrogel Network Reaction->Hydrogel

Figure 1: Crosslinking Reaction Pathway

Data Presentation: Expected Hydrogel Properties

The properties of hydrogels crosslinked with this compound are expected to be dependent on the concentration of the crosslinking agent and the polymer. The following table summarizes the anticipated trends.

Parameter Low Crosslinker Concentration High Crosslinker Concentration Rationale
Swelling Ratio HighLowA higher crosslink density restricts the movement of polymer chains and reduces the space available for water uptake.[4]
Mechanical Strength (e.g., Compressive Modulus) LowHighIncreased crosslinking leads to a more rigid and robust network structure.
Drug Release Rate (for encapsulated drugs) FastSlowA denser network slows down the diffusion of the encapsulated drug from the hydrogel matrix.[5]
Porosity HighLowA higher degree of crosslinking results in a more compact polymer network with smaller pore sizes.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of hydrogels using this compound as a crosslinking agent. These protocols should be optimized for specific polymer systems and applications.

Protocol for Hydrogel Synthesis (Example with Poly(acrylic acid))

This protocol describes the synthesis of a poly(acrylic acid) hydrogel crosslinked with this compound via esterification.

Materials:

  • Poly(acrylic acid) (PAA)

  • This compound

  • Sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Deionized water

  • Dialysis tubing (for purification)

Procedure:

  • Preparation of Polymer Solution: Dissolve a specific amount of PAA in deionized water to achieve the desired polymer concentration (e.g., 10% w/v). Stir the solution until the PAA is completely dissolved.

  • Addition of Crosslinker: Add a calculated amount of this compound to the PAA solution. The molar ratio of the crosslinker to the carboxylic acid groups of PAA should be varied to control the crosslinking density.

  • Addition of Catalyst: Carefully add a small amount of concentrated sulfuric acid to the mixture as a catalyst.

  • Crosslinking Reaction: Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 2-4 hours) to facilitate the esterification reaction. The solution will gradually form a gel.

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water to remove unreacted reagents and the catalyst. The water should be changed periodically for 2-3 days. Alternatively, place the hydrogel in dialysis tubing and dialyze against deionized water.

  • Drying: The purified hydrogel can be dried in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved to obtain the xerogel for certain characterizations.

start Start dissolve Dissolve Polymer in Deionized Water start->dissolve add_crosslinker Add this compound dissolve->add_crosslinker add_catalyst Add Acid Catalyst add_crosslinker->add_catalyst heat Heat to Induce Crosslinking add_catalyst->heat purify Purify Hydrogel (e.g., Dialysis) heat->purify dry Dry Hydrogel (Optional) purify->dry end End dry->end

Figure 2: Hydrogel Synthesis Workflow
Protocol for Swelling Ratio Determination

The swelling ratio is a measure of the hydrogel's ability to absorb water.

Procedure:

  • Weigh a dried hydrogel sample (W_d).

  • Immerse the sample in deionized water or a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a constant temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_s).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

Protocol for Mechanical Testing (Compressive Modulus)

The mechanical properties of the hydrogel can be assessed using a mechanical tester.

Procedure:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the hydrogel sample on the lower plate of the mechanical tester.

  • Apply a compressive force to the sample at a constant strain rate.

  • Record the stress and strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to evaluate the drug release profile from the hydrogel.

Procedure:

  • Drug Loading: Incorporate a model drug into the hydrogel during the synthesis process or by soaking the hydrogel in a drug solution.

  • Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a constant temperature with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis load_drug Load Drug into Hydrogel immerse Immerse in Release Medium load_drug->immerse sample Collect Aliquots at Time Intervals immerse->sample analyze Analyze Drug Concentration sample->analyze plot Plot Cumulative Release vs. Time analyze->plot

Figure 3: Drug Release Study Workflow

Applications

Hydrogels crosslinked with this compound have potential applications in several biomedical fields:

  • Drug Delivery: The porous network of these hydrogels can encapsulate and provide sustained release of therapeutic agents. The release kinetics can be tuned by adjusting the crosslinking density.[6]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, supporting cell adhesion, proliferation, and differentiation for tissue regeneration.

  • Wound Dressings: Their high water content can provide a moist environment conducive to wound healing, while also absorbing exudates.

Conclusion

This compound is a promising crosslinking agent for the synthesis of hydrogels with tunable properties. The protocols provided herein offer a foundation for researchers to explore the potential of these hydrogels in various biomedical applications. It is important to note that the specific reaction conditions and material concentrations will need to be optimized to achieve the desired hydrogel characteristics for a particular application.

References

Application Notes and Protocols for Polyesterification with Tris(hydroxymethyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)methane, also known as Tris or THAM, is a trifunctional primary alcohol that serves as a versatile building block in polymer chemistry. Its three hydroxyl groups make it an ideal core molecule or branching unit for the synthesis of dendrimers and hyperbranched polyesters. These highly branched polymers possess unique properties such as a high density of terminal functional groups, low viscosity, and good solubility, making them attractive for various applications in drug delivery, biomaterials, and coatings.

This document provides a detailed protocol for the synthesis of a hyperbranched polyester (B1180765) via melt polycondensation of Tris(hydroxymethyl)methane with a dicarboxylic acid, using adipic acid as an example. The protocol covers the reaction setup, procedure, purification, and characterization of the resulting polymer.

Reaction Principle

The polyesterification of Tris(hydroxymethyl)methane with a dicarboxylic acid is a step-growth polymerization that proceeds via a polycondensation reaction. In this process, the hydroxyl groups of Tris(hydroxymethyl)methane react with the carboxylic acid groups of the dicarboxylic acid to form ester linkages, with the elimination of water as a byproduct. The reaction is typically carried out at elevated temperatures and under vacuum to drive the equilibrium towards the formation of a high molecular weight polymer by efficiently removing the water produced. The trifunctional nature of Tris(hydroxymethyl)methane leads to the formation of a highly branched, three-dimensional polyester architecture. The reaction can be self-catalyzed by the carboxylic acid groups of the diacid or accelerated by the addition of an external catalyst.

Mandatory Visualizations

Polyesterification_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Tris Tris(hydroxymethyl)methane (A3 monomer) Reaction Melt Polycondensation Tris->Reaction Diacid Dicarboxylic Acid (B2 monomer) Diacid->Reaction Polyester Hyperbranched Polyester Reaction->Polyester + Water Water (byproduct) Reaction->Water

Caption: General scheme of the A3 + B2 polyesterification reaction.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Reactor Setup (3-neck flask, stirrer, condenser, N2 inlet) charge Charge Reactants (Tris(hydroxymethyl)methane, Adipic Acid, Catalyst) start->charge esterification Esterification (Heat under N2 flow, remove water) charge->esterification polycondensation Polycondensation (Increase temperature, apply vacuum) esterification->polycondensation dissolution Dissolve Crude Polymer (e.g., in Chloroform) polycondensation->dissolution precipitation Precipitate in Non-solvent (e.g., cold Methanol) dissolution->precipitation filtration Filter and Wash precipitation->filtration drying Dry Purified Polymer (Vacuum oven) filtration->drying ftir FTIR Spectroscopy (Functional groups) drying->ftir nmr NMR Spectroscopy (Structure, Degree of Branching) drying->nmr gpc Gel Permeation Chromatography (Mn, Mw, PDI) drying->gpc dsc_tga DSC/TGA (Thermal properties) drying->dsc_tga

Caption: Experimental workflow for polyester synthesis and characterization.

Experimental Protocols

Materials
  • Tris(hydroxymethyl)methane (≥99%)

  • Adipic acid (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (≥98.5%)

  • Chloroform (ACS grade)

  • Methanol (B129727) (ACS grade)

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer with a stirring rod and paddle

  • Heating mantle with a temperature controller

  • Condenser with a collection flask (e.g., Dean-Stark trap)

  • Nitrogen gas inlet and outlet

  • Vacuum pump with a cold trap and pressure gauge

  • Standard laboratory glassware

  • Vacuum oven

Procedure: Melt Polycondensation

1. Reactor Setup:

  • Assemble the three-neck flask with the mechanical stirrer in the central neck, a condenser with a collection flask on one side neck, and a nitrogen inlet/outlet on the other side neck.

  • Ensure all joints are well-sealed with appropriate grease.

2. Charging Reactants:

  • Charge the flask with Tris(hydroxymethyl)methane and adipic acid. A typical molar ratio of hydroxyl groups to carboxylic acid groups is 1:1 to ensure complete reaction. For Tris(hydroxymethyl)methane (3 hydroxyl groups) and adipic acid (2 carboxylic acid groups), a molar ratio of 2:3 is commonly used.

  • Add the catalyst, p-toluenesulfonic acid, at a concentration of approximately 0.1-0.5% by weight of the total reactants.

3. Esterification Stage:

  • Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout this stage.

  • Begin stirring the mixture and gradually heat the flask using the heating mantle to a temperature of 140-160°C.

  • As the reaction proceeds, water will be produced and will distill out of the reaction mixture. Collect the water in the collection flask.

  • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

4. Polycondensation Stage:

  • Gradually increase the temperature to 180-200°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. Be cautious to avoid excessive foaming.

  • Continue the reaction under vacuum for another 4-8 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly during this stage.

  • The reaction is considered complete when the evolution of water ceases and the desired viscosity is achieved.

5. Cooling and Collection:

  • Turn off the heating mantle and allow the reactor to cool down to room temperature under a nitrogen atmosphere.

  • Once cooled, the crude polyester can be collected. It will likely be a solid or a highly viscous liquid.

Purification Protocol

1. Dissolution:

  • Dissolve the crude polymer in a suitable solvent, such as chloroform. The amount of solvent should be sufficient to fully dissolve the polymer, typically a 10% (w/v) solution.

2. Precipitation:

  • Pour the polymer solution into a large excess (approximately 10 times the volume of the polymer solution) of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate out of the solution.

3. Filtration and Washing:

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomers, oligomers, and catalyst residues.

4. Drying:

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Reactant Stoichiometry and Catalyst Loading

Reactant/CatalystMolecular Weight ( g/mol )Molar RatioWeight (g) for a 10g Polymer Synthesis (Example)
Tris(hydroxymethyl)methane121.1424.63
Adipic Acid146.1438.31
p-Toluenesulfonic acid monohydrate190.22-0.06 - 0.30

Table 2: Typical Reaction Conditions

ParameterEsterification StagePolycondensation Stage
Temperature (°C)140 - 160180 - 200
PressureAtmospheric (N2 flow)< 1 mmHg
Duration (hours)2 - 44 - 8

Table 3: Expected Polymer Characteristics

PropertyExpected Value/Range
AppearanceViscous liquid to solid
Yield (%)> 85
Number Average Molecular Weight (Mn, g/mol )2,000 - 10,000
Weight Average Molecular Weight (Mw, g/mol )5,000 - 30,000
Polydispersity Index (PDI = Mw/Mn)1.5 - 3.0
Glass Transition Temperature (Tg, °C)-10 to 30

Characterization Methods

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds (C=O stretching around 1735 cm⁻¹) and the disappearance of carboxylic acid O-H bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polyester and determine the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polyester, such as the glass transition temperature (Tg) and thermal stability.

Application Notes and Protocols for the Use of 2-(Hydroxymethyl)propane-1,3-diol in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)propane-1,3-diol, commonly known as trimethylolpropane (B17298) (TMP), is a trifunctional alcohol that serves as a highly effective crosslinking agent in the production of polyurethane (PU) foams.[1][2] Its three primary hydroxyl groups readily react with isocyanate groups, leading to the formation of a rigid, three-dimensional polymer network. This increased crosslink density significantly enhances the mechanical and thermal properties of the resulting foam, making it a crucial component in the formulation of high-performance rigid polyurethane foams.[1][3] These foams are utilized in a wide array of applications, including insulation, structural components, and specialty packaging.

The incorporation of TMP into polyurethane foam formulations allows for precise control over the final properties of the material. By adjusting the concentration of TMP, researchers can tailor the foam's density, compressive strength, thermal stability, and solvent resistance to meet the specific demands of their application.

Role of this compound in Polyurethane Chemistry

In polyurethane synthesis, the fundamental reaction is the addition polymerization of a di- or polyisocyanate with a polyol. The hydroxyl groups of the polyol react with the isocyanate groups to form urethane (B1682113) linkages. When a trifunctional alcohol like TMP is introduced, it acts as a branching point in the polymer chain. Each TMP molecule can react with three isocyanate molecules, creating a tightly crosslinked network. This contrasts with the linear polymer chains formed when only difunctional polyols are used. The resulting three-dimensional structure is responsible for the enhanced rigidity and thermal stability of the foam.[1][3]

Data Presentation

The following tables summarize the quantitative effects of incorporating this compound (trimethylolpropane) into rigid polyurethane foam formulations. The data is derived from patent literature and showcases the improvements in key physical properties.

Table 1: Formulation of Rigid Polyurethane Foams with and without this compound [3]

ComponentControl Foam (Parts by Weight)TMP-Modified Foam (Parts by Weight)
Prepolymer (Isocyanate)176.0 - 217.1217.1 - 233.0
Polyether Triol75.7 - 111.043.0 - 67.0
This compound024.4 - 43.0
Silicone Surfactant0.8 - 1.01.0 - 1.2
Dimethylethanolamine (Catalyst)2.0 - 2.62.6 - 3.0
Water (Blowing Agent)5.0 - 5.73.7 - 5.7

Table 2: Physical Properties of Rigid Polyurethane Foams with and without this compound [3]

PropertyControl FoamTMP-Modified Foam
Density (lbs/cu. ft)3.152.5
Compressive Strength (Yield Point, p.s.i)55.060.1
Heat Distortion Temperature (°C)80120

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of rigid polyurethane foams incorporating this compound.

Protocol 1: Preparation of Rigid Polyurethane Foam

1. Materials:

  • Polyether polyol (e.g., trifunctional, MW ~400-500)

  • This compound (Trimethylolpropane - TMP)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Silicone-based surfactant

  • Amine catalyst (e.g., dimethylethanolamine)

  • Distilled water (blowing agent)

2. Equipment:

  • High-speed mechanical stirrer (2000-6000 rpm)[4]

  • Disposable mixing cups and stirring rods

  • Fume hood

  • Molds for foaming (e.g., open-top cardboard or aluminum molds)

  • Digital scale

  • Oven for curing

3. Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable mixing cup, accurately weigh the desired amounts of the polyether polyol and this compound.

    • If TMP is in solid form, gently heat the polyether polyol to approximately 60°C to facilitate the dissolution of TMP. Stir until a homogenous solution is obtained.

    • Allow the mixture to cool to room temperature.

    • Add the silicone surfactant, amine catalyst, and distilled water to the polyol/TMP blend.

    • Mix thoroughly with a mechanical stirrer at a low speed (e.g., 500 rpm) for 60 seconds to ensure a uniform dispersion of all components.

  • Foaming Process:

    • Place the mixing cup containing the polyol premix under the high-speed mechanical stirrer in a fume hood.

    • Accurately weigh the required amount of pMDI (Component B) in a separate container. The amount is calculated based on the desired isocyanate index (typically 105-115).

    • Rapidly add the pMDI to the polyol premix while stirring at high speed (3000-5000 rpm) for 5-10 seconds.[4]

    • Immediately pour the reacting mixture into the mold.

  • Curing:

    • Allow the foam to rise and solidify at room temperature in the fume hood. The cream time, gel time, and tack-free time should be recorded.

    • After the foam has become tack-free, place the mold in an oven at 70-90°C for 2-4 hours to ensure complete curing.

    • After curing, remove the foam from the oven and allow it to cool to room temperature before demolding.

Protocol 2: Characterization of Polyurethane Foam Properties

1. Density Measurement:

  • Cut a regular-shaped specimen (e.g., a cube) from the core of the foam.

  • Measure the dimensions of the specimen accurately using calipers.

  • Weigh the specimen using an analytical balance.

  • Calculate the density using the formula: Density = Mass / Volume.

2. Compressive Strength:

  • Use a universal testing machine to measure the compressive strength according to ASTM D1621 or a similar standard.

  • Cut a specimen of a defined size (e.g., 50 mm x 50 mm x 25 mm).

  • Apply a compressive load to the specimen at a constant rate of crosshead movement until the material yields.

  • The compressive strength is reported as the stress at 10% strain or at the yield point.

3. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Use a thermogravimetric analyzer to evaluate the thermal stability of the foam.

  • Place a small, accurately weighed sample of the foam in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.

4. Cellular Morphology (Scanning Electron Microscopy - SEM):

  • Cut a small, thin slice from the foam core.

  • Mount the sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold or palladium).

  • Examine the cellular structure under the SEM to determine the cell size, cell shape, and strut/window morphology.

Mandatory Visualizations

polyurethane_synthesis Polyol Polyether Polyol (R-(OH)n) Polymerization Polymerization & Crosslinking Polyol->Polymerization TMP This compound (TMP) TMP->Polymerization Isocyanate Diisocyanate (OCN-R'-NCO) Isocyanate->Polymerization PU_Foam Crosslinked Polyurethane Foam Polymerization->PU_Foam

Caption: Polyurethane foam synthesis pathway.

experimental_workflow start Start step1 Prepare Polyol Premix (Polyol + TMP + Additives) start->step1 step2 Add Isocyanate step1->step2 step3 High-Speed Mixing (5-10 seconds) step2->step3 step4 Pour into Mold step3->step4 step5 Foaming and Curing (Room Temperature & Oven) step4->step5 step6 Demold and Characterize step5->step6 end End step6->end

Caption: Experimental workflow for polyurethane foam production.

References

Application Note: Quantitative Analysis of 2-(Hydroxymethyl)propane-1,3-diol in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the quantification of residual 2-(Hydroxymethyl)propane-1,3-diol (also known as trimethylolpropane, TMP) in polymer matrices. This compound is a common crosslinking agent and co-monomer in the synthesis of polymers such as polyesters and polyurethanes. Accurate quantification of its unreacted or residual form is critical for quality control, ensuring product performance, and meeting regulatory standards. This note details three primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Comprehensive experimental protocols, data presentation, and workflow visualizations are provided for each method.

Introduction

This compound is a trifunctional alcohol widely used as a building block in polymer chemistry. Its three hydroxyl groups enable the formation of branched or cross-linked polymer networks, imparting desirable properties like rigidity, durability, and chemical resistance. However, incomplete polymerization can leave residual, unreacted monomers within the polymer matrix. These residual monomers can be detrimental, potentially migrating out of the material, affecting its mechanical properties, or posing safety risks in sensitive applications.[1]

Therefore, robust and reliable analytical methods are required to accurately quantify the concentration of free this compound in finished polymer products. The choice of method depends on factors such as the required sensitivity, the nature of the polymer matrix, available instrumentation, and sample throughput.[1] This application note presents protocols for three effective and widely used techniques.

Analytical Methodologies

Gas Chromatography - Flame Ionization Detection (GC-FID)
  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[2] Due to the low volatility of polyols like this compound, a chemical derivatization step is necessary. Silylation, which replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, significantly increases the analyte's volatility, making it suitable for GC analysis.[3] The separated TMS-derivative is then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms entering the flame.[2]

  • Advantages: High sensitivity, excellent resolution, and robust quantification over a wide linear range. FID is a universal detector for organic compounds.[4]

  • Disadvantages: Requires a derivatization step, which adds time and potential for analytical error. The silylation reagents are sensitive to moisture.[3][5]

High-Performance Liquid Chromatography - Refractive Index Detection (HPLC-RID)
  • Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column. For polar compounds like this compound, reversed-phase or hydrophilic interaction chromatography (HILIC) can be employed.[6] Since this analyte lacks a UV-absorbing chromophore, a universal detector is required. The Refractive Index Detector (RID) is ideal, as it measures the difference in the refractive index between the mobile phase and the analyte as it elutes from the column.[6][7]

  • Advantages: No derivatization is required, allowing for direct analysis of the aqueous or organic extract. The sample preparation is simpler compared to GC.[8]

  • Disadvantages: The RID is generally less sensitive than an FID.[7] It is also highly sensitive to changes in mobile phase composition and temperature, making it incompatible with gradient elution and requiring strict temperature control for a stable baseline.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed structural and quantitative information about a molecule. In a ¹H NMR spectrum, the area of a signal is directly proportional to the number of protons giving rise to that signal.[10] By dissolving the polymer sample in a deuterated solvent and adding a known amount of an internal standard, the concentration of this compound can be determined by comparing the integral of its characteristic proton signals to the integral of a known signal from the internal standard.[11]

  • Advantages: It is a primary ratio method, often requiring no analyte-specific calibration curve. It is non-destructive and provides structural confirmation simultaneously. Sample preparation is straightforward.[1]

  • Disadvantages: Lower sensitivity compared to chromatographic methods. Signal overlap with polymer backbone or other components can complicate quantification.[11][12] Requires access to an NMR spectrometer.

Experimental Protocols

General Sample Preparation (Extraction)

This initial extraction is common for both GC and HPLC analysis to separate the small molecule analyte from the insoluble polymer matrix.

  • Weighing: Accurately weigh approximately 1-2 g of the polymer sample into a 50 mL centrifuge tube.

  • Dissolution/Swelling: Add 20 mL of a suitable solvent in which the analyte is soluble but the polymer is preferably insoluble (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile). For some polymers, this solvent may cause the matrix to swell, aiding extraction.

  • Extraction: Tightly cap the tube and agitate on a mechanical shaker or vortexer for 1-2 hours to extract the free this compound into the solvent.

  • Polymer Precipitation: Add 20 mL of an anti-solvent (e.g., Methanol, Hexane) to precipitate the dissolved polymer. Mix thoroughly.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. This solution contains the extracted analyte.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of a suitable solvent (e.g., Pyridine for GC derivatization, or the HPLC mobile phase for HPLC analysis).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.[13]

cluster_prep General Sample Preparation Workflow s0 Weigh 1-2g Polymer Sample s1 Add 20mL Extraction Solvent s0->s1 s2 Agitate for 1-2 hours s1->s2 s3 Add 20mL Anti-Solvent s2->s3 s4 Centrifuge at 4000 rpm s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in 1.0 mL Solvent s6->s7 s8 Filter (0.22 µm) into Vial s7->s8

Caption: General workflow for extracting the analyte from the polymer matrix.
Protocol 1: GC-FID with Silylation

This protocol assumes the sample has undergone the general preparation and is reconstituted in pyridine.

  • Derivatization (Silylation):

    • To the 1.0 mL of sample extract in pyridine, add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3]

    • Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[14]

    • Allow the vial to cool to room temperature before analysis.

  • GC-FID Instrumentation and Conditions:

    • GC System: Gas chromatograph with FID.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent like a WAX column.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Detector Temperature: 300°C.

    • FID Gases: Hydrogen and Air flows as per manufacturer's recommendation.

  • Quantification: Prepare a calibration curve using standards of this compound that have undergone the same derivatization process. Calculate the concentration in the polymer sample based on the initial sample weight and final reconstituted volume.

cluster_gc GC-FID Analysis Workflow s0 Filtered Extract in Pyridine s1 Add Silylating Agent (BSTFA + TMCS) s0->s1 s2 Heat at 70°C for 30 min s1->s2 s3 Cool to Room Temp. s2->s3 s4 Inject 1 µL into GC-FID s3->s4 s5 Data Acquisition & Quantification s4->s5

Caption: Workflow for sample derivatization and GC-FID analysis.
Protocol 2: HPLC-RID

This protocol assumes the sample has undergone the general preparation and is reconstituted in the HPLC mobile phase.

  • HPLC-RID Instrumentation and Conditions:

    • HPLC System: HPLC with a refractive index detector.

    • Column: A column suitable for polar analytes, such as a Shodex SUGAR SP0810 (ligand exchange) or an Amino column (HILIC).[7][15]

    • Mobile Phase: Isocratic elution with HPLC-grade water (for ligand exchange) or Acetonitrile:Water (75:25 v/v) (for HILIC).[15] The mobile phase must be degassed.

    • Flow Rate: 0.5 - 1.0 mL/min.[6][7]

    • Column Temperature: 35°C - 80°C (Strictly controlled. Higher temperatures like 80°C are common for ligand exchange columns to improve peak shape).[7][16]

    • RID Temperature: Controlled to match or be slightly above the column temperature (e.g., 35°C).[15]

    • Injection Volume: 10 - 20 µL.

  • Quantification: Prepare a calibration curve using standards of this compound dissolved in the mobile phase. Calculate the concentration in the polymer sample based on the initial sample weight and final reconstituted volume.

cluster_hplc HPLC-RID Analysis Workflow s0 Filtered Extract in Mobile Phase s1 Equilibrate HPLC System (Column & RID Temp.) s0->s1 s2 Inject 20 µL into HPLC-RID s1->s2 s3 Data Acquisition & Quantification s2->s3

Caption: Workflow for direct sample analysis by HPLC-RID.
Protocol 3: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the polymer sample directly into an NMR tube.[11]

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) that can dissolve the polymer.

    • Add a precise amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard must have signals that do not overlap with the analyte or polymer signals.

    • Cap the tube and mix thoroughly until the sample and standard are fully dissolved.

  • NMR Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: DMSO-d₆ (or other as determined).

    • Experiment: Standard quantitative ¹H experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being quantified (a d1 of 30 seconds is often a safe starting point for accurate quantification).[17]

    • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

  • Quantification:

    • Identify the characteristic signals for this compound (e.g., the CH₂OH protons) and the internal standard.

    • Carefully integrate the area of the analyte signal (I_analyte) and the internal standard signal (I_std).

    • Calculate the concentration using the following formula:

    Mass_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * Mass_std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

cluster_nmr qNMR Analysis Workflow s0 Weigh Polymer & Internal Standard into NMR tube s1 Add Deuterated Solvent & Dissolve s0->s1 s2 Acquire ¹H Spectrum (long relaxation delay) s1->s2 s3 Integrate Signals & Calculate Concentration s2->s3

Caption: Workflow for quantitative NMR analysis.

Data Presentation

The following table summarizes typical performance characteristics for the described analytical methods for the quantification of polyols. Actual values must be determined during in-house method validation.

ParameterGC-FID (with Silylation)HPLC-RIDQuantitative ¹H NMR
Linearity (R²) > 0.995> 0.997[7]> 0.99 (Not always required)
LOD (Limit of Detection) 1 - 10 ng/mL0.01 - 0.1 mg/mL[7][16]~0.1 % (w/w)
LOQ (Limit of Quantitation) 5 - 25 ng/mL0.03 - 0.5 mg/mL[7][16]~0.3 % (w/w)
Precision (RSD%) < 5%< 5%[7]< 3%
Sample Prep Time High (Extraction + Derivatization)Medium (Extraction)Low (Direct Dissolution)
Gradient Compatible N/A (Temp. Gradient)NoN/A
Specificity HighMediumHigh

Conclusion

Three robust methods for quantifying residual this compound in polymers have been presented.

  • GC-FID offers the highest sensitivity and is ideal for trace-level analysis, but requires a multi-step sample preparation involving derivatization.

  • HPLC-RID provides a balance of simplicity and adequate sensitivity for many quality control applications, with the main advantage of direct analysis without derivatization.

  • qNMR is a powerful tool for direct quantification without chromatographic separation and serves as an excellent primary method for validation, though it is the least sensitive of the three.

The selection of the most appropriate method should be based on the specific analytical requirements, including detection limits, sample matrix complexity, and available laboratory resources.

References

Application of Trimethylolmethane in Alkyd Resin Coatings: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethylolmethane, more commonly known as trimethylolpropane (B17298) (TMP), in the formulation of alkyd resin coatings. The inclusion of TMP, a trifunctional polyol, in alkyd resin synthesis imparts significant improvements in coating performance, including enhanced hardness, chemical resistance, and reduced drying times.[1] This document outlines detailed experimental protocols for the synthesis of TMP-based alkyd resins, their formulation into coatings, and standardized testing procedures for performance evaluation.

Quantitative Performance Data

The use of trimethylolpropane in alkyd resin formulations leads to measurable improvements in the final coating's physical and chemical properties. The following tables summarize key performance indicators of TMP-based alkyd resins, with comparisons to resins synthesized with other common polyols where available.

Table 1: Physicochemical Properties of Trimethylolpropane-Based Alkyd Resin

PropertyValueTest Method
Acid Value8-12 mg KOH/gTitration
Viscosity200-400 s (cup No. 4)Viscometer
ColorLightVisual
DensityVaries with formulationDensity meter[2]
Solid ContentVaries with formulationHeat drying method[2]

Data synthesized from patent literature describing a short oil alkyd resin formulation.[3]

Table 2: Performance Characteristics of Cured TMP-Based Alkyd Coating Films

Performance MetricResultTest Method
Drying TimeShorter than glycerol-based alkydsDrying time recorder
Pencil HardnessHighASTM D3363
AdhesionGoodASTM D3359 (Cross-hatch)
GlossHighGloss meter (60°)
Alkali ResistanceGood5% NaOH solution immersion
Water ResistanceGoodWater immersion test[2]
UV ResistanceGoodQUV accelerated weathering

Performance benefits are attributed to the higher crosslink density provided by the trifunctional structure of TMP.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a trimethylolpropane-modified alkyd resin and its subsequent formulation into a protective coating.

Protocol 1: Synthesis of Trimethylolpropane-Modified Alkyd Resin

Objective: To synthesize a short oil alkyd resin using trimethylolpropane as the polyol.

Materials:

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Charging the Reactor: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and nitrogen inlet, add the calculated amounts of ricinoleic acid, trimethylolpropane, and phthalic anhydride.[3]

  • Inert Atmosphere: Purge the reactor with a slow stream of nitrogen to prevent oxidation and maintain a light color in the resin.

  • Heating and Melting: Begin heating the mixture with continuous stirring. The reactants will melt to form a homogeneous mixture.

  • First Stage Esterification (Alcoholysis): If starting from an oil (triglyceride), a preliminary alcoholysis step with TMP would be performed at around 240°C in the presence of a catalyst until the mixture is soluble in methanol.[4]

  • Second Stage Esterification (Polyesterification):

    • For the acid-based synthesis, gradually heat the molten mixture to 180°C. At this point, add xylene to the flask to facilitate the removal of water of esterification via azeotropic distillation.[3]

    • Continue to increase the temperature to 230-240°C and maintain this temperature.[3][5] Water will begin to collect in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically taking samples and measuring the acid value and viscosity.[3][5]

  • Endpoint Determination: Continue the reaction until the acid value drops to the target range of 8-12 mg KOH/g and the viscosity reaches 200-400 seconds (as measured with a Ford cup No. 4).[3]

  • Cooling and Dilution: Once the desired parameters are reached, turn off the heat and allow the reactor to cool to around 100°C.[5]

  • Dilution: Slowly add a suitable solvent, such as xylene or mineral spirits, to the hot resin with continuous stirring to achieve the desired solid content.

  • Filtration and Storage: Filter the warm resin solution to remove any impurities and store it in a sealed container.

Protocol 2: Formulation and Application of a TMP-Based Alkyd Coating

Objective: To formulate a protective coating from the synthesized TMP-based alkyd resin and apply it to a substrate for testing.

Materials:

  • Synthesized TMP-based alkyd resin solution

  • Solvent (e.g., mineral spirits, xylene)

  • Driers (e.g., cobalt, calcium, zirconium octoates)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Pigments and fillers (optional, for pigmented coatings)

  • Test panels (e.g., steel or glass)

Equipment:

  • High-speed disperser (for pigmented coatings)

  • Beakers and mixing vessels

  • Film applicator (drawdown bar) or spray gun

  • Drying oven (optional, for baking applications)

Procedure:

  • Resin Dilution: In a mixing vessel, place the required amount of the synthesized alkyd resin solution. Adjust the viscosity by adding a suitable solvent under gentle mixing.

  • Addition of Driers: Add the primary, secondary, and auxiliary driers to the resin solution with continuous stirring. Driers are essential for promoting the oxidative cross-linking of the alkyd film.

  • Addition of Anti-skinning Agent: Incorporate a small amount of an anti-skinning agent to prevent the formation of a solid skin on the surface of the liquid coating during storage.

  • Pigment Dispersion (for pigmented coatings): If a pigmented coating is desired, the pigments and fillers are added to a portion of the resin solution and dispersed using a high-speed disperser until the desired fineness of grind is achieved. The resulting pigment paste is then let down with the remaining resin solution and solvent.

  • Final Adjustments: Make any final adjustments to the viscosity with the solvent.

  • Application: Apply the formulated coating to clean, dry test panels using a film applicator to ensure a uniform film thickness. Alternatively, the coating can be applied by brushing or spraying.[4]

  • Curing: Allow the coated panels to air-dry at room temperature (23 ± 2°C and 50 ± 5% relative humidity). For baking enamels, a specific baking schedule (e.g., 30 minutes at 130°C) would be followed.[6]

Mandatory Visualizations

G cluster_synthesis Alkyd Resin Synthesis Workflow raw_materials Raw Materials (Ricinoleic Acid, TMP, Phthalic Anhydride) reactor Charge Reactor raw_materials->reactor heating Heat and Melt (Inert Atmosphere) reactor->heating esterification Azeotropic Esterification (230-240°C with Xylene) heating->esterification monitoring Monitor Reaction (Acid Value, Viscosity) esterification->monitoring monitoring->esterification No endpoint Endpoint Reached (Acid Value < 12) monitoring->endpoint Yes cooling Cool to 100°C endpoint->cooling dilution Dilute with Solvent cooling->dilution final_resin Final Alkyd Resin Solution dilution->final_resin G cluster_coating Coating Formulation and Evaluation Workflow cluster_testing Performance Testing alkyd_resin Synthesized Alkyd Resin formulation Formulation (Add Driers, Solvents, Additives) alkyd_resin->formulation application Application (Drawdown on Test Panel) formulation->application curing Curing (Air Dry or Bake) application->curing cured_film Cured Coating Film curing->cured_film hardness Hardness Test (Pencil) cured_film->hardness adhesion Adhesion Test (Cross-hatch) cured_film->adhesion gloss Gloss Measurement cured_film->gloss chemical Chemical Resistance cured_film->chemical

References

Application Notes and Protocols for the Functionalization of 2-(Hydroxymethyl)propane-1,3-diol for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Functionalization of 2-(Hydroxymethyl)propane-1,3-diol for Drug Delivery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as trimethylolmethane, is a versatile, trifunctional alcohol that serves as a valuable building block in the development of drug delivery systems. Its three primary hydroxyl groups offer multiple points for the attachment of drug molecules, targeting ligands, or polymer chains. This functionalization can enhance the solubility of hydrophobic drugs, enable the creation of prodrugs for controlled release, and serve as a core for the synthesis of dendrimers and other nanoparticle-based drug carriers. These attributes make it a molecule of significant interest for designing novel therapeutic agents with improved pharmacokinetic profiles.

This document provides detailed protocols for the functionalization of this compound with a model non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The protocols cover the synthesis, purification, and characterization of the resulting drug-diol conjugate, as well as methods for evaluating its in vitro drug release profile.

Application: Prodrug Synthesis for Controlled Release of Ibuprofen

The esterification of a carboxylic acid-containing drug, such as ibuprofen, with the hydroxyl groups of this compound creates a prodrug. This chemical modification can temporarily inactivate the drug, and the ester linkage is designed to be cleaved in vivo by physiological conditions (e.g., pH changes, enzymatic action) to release the active pharmaceutical ingredient (API). This approach can be utilized to achieve sustained drug release, potentially reducing dosing frequency and improving patient compliance.

Experimental Protocols

Protocol 1: Synthesis of Ibuprofen-(this compound) Ester

This protocol describes the synthesis of an ester prodrug of ibuprofen using this compound via a Steglich esterification, a mild reaction suitable for this type of coupling.

Materials:

Procedure:

  • In a dry 250 mL round-bottom flask, dissolve ibuprofen (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add this compound (1.2 eq) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to yield the pure ibuprofen-(this compound) ester.

Protocol 2: Characterization of the Synthesized Prodrug

The structure and purity of the synthesized ester should be confirmed using standard analytical techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectra of this compound, ibuprofen, and the purified product.

  • Confirm the formation of the ester by the appearance of a characteristic C=O stretching vibration around 1730-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid of ibuprofen.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the ester linkage by the chemical shift of the protons and carbons adjacent to the ester group.

3. Mass Spectrometry (MS):

  • Determine the molecular weight of the product using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the expected molecular formula.

Data Presentation

Table 1: Physicochemical and Spectroscopic Characterization Data

ParameterThis compoundIbuprofenIbuprofen-(this compound) Ester (Expected)
Molecular Formula C₄H₁₀O₃C₁₃H₁₈O₂C₁₇H₂₆O₅
Molecular Weight ( g/mol ) 106.12206.28310.39
Appearance White crystalline solidWhite crystalline powderColorless to pale yellow oil/solid
FTIR (cm⁻¹) ~3300 (O-H), ~1050 (C-O)~3000 (O-H, carboxylic), ~1700 (C=O, carboxylic)~3400 (O-H, alcohol), ~1735 (C=O, ester), ~1150 (C-O, ester)
¹H NMR (δ, ppm) Signals for CH₂OH and CHSignals for alkyl and aromatic protons, broad COOH protonShifted signals for CH₂ protons of the diol, disappearance of COOH proton
¹³C NMR (δ, ppm) Signals for CH₂OH and CHSignals for alkyl, aromatic, and COOH carbonsShifted signals for CH₂ carbons of the diol, new ester carbonyl signal ~170 ppm

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to evaluate the hydrolysis of the ester prodrug and the subsequent release of ibuprofen in a simulated physiological environment.

Materials:

  • Ibuprofen-(this compound) ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 N (for simulated gastric fluid, pH 1.2)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking water bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the ibuprofen-(this compound) ester in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with the release medium (PBS pH 7.4 or 0.1 N HCl).

  • Transfer a known volume of the prodrug solution into a dialysis bag and seal it.

  • Place the dialysis bag into a larger vessel containing a known volume of the release medium, ensuring sink conditions are maintained.

  • Incubate the system at 37 °C with constant, gentle agitation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the collected samples for the concentration of released ibuprofen using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Table 2: Representative In Vitro Drug Release Data

Time (hours)Cumulative Ibuprofen Release (%) at pH 7.4Cumulative Ibuprofen Release (%) at pH 1.2
000
15.21.1
212.52.3
425.84.5
848.98.7
1265.312.4
2485.120.5

Visualization of Workflows and Pathways

Experimental Workflow for Prodrug Synthesis and Evaluation

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_release In Vitro Drug Release A Reactants: Ibuprofen This compound DCC, DMAP B Steglich Esterification in DCM, 24h A->B C Filtration to remove DCU B->C D Workup: Washing and Extraction C->D E Purification: Column Chromatography D->E F FTIR Spectroscopy E->F G NMR Spectroscopy (¹H and ¹³C) E->G H Mass Spectrometry E->H I Prodrug in Dialysis Bag E->I J Incubation at 37°C in Release Medium I->J K Sample Collection at Time Intervals J->K L HPLC Analysis K->L M Data Analysis: Cumulative Release Profile L->M

Caption: Workflow for synthesis, characterization, and in vitro testing.

Signaling Pathway: Mechanism of Action of Ibuprofen

Ibuprofen, once released from the prodrug, exerts its anti-inflammatory effect primarily through the inhibition of cyclooxygenase (COX) enzymes.

G cluster_pathway Ibuprofen's Mechanism of Action AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX Metabolized by PG Prostaglandins COX->PG Synthesizes Inflammation Pain & Inflammation PG->Inflammation Mediates Ibu Ibuprofen Ibu->COX Inhibits

Caption: Inhibition of prostaglandin (B15479496) synthesis by ibuprofen.

Application Notes and Protocols for Polymerization with Tris(hydroxymethyl)aminomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Tris(hydroxymethyl)aminomethane (Tris) in polymerization reactions. Primarily utilized as a biological buffer, Tris plays a crucial role in maintaining a stable pH environment, which is critical for controlling the polymerization process and the final properties of the resulting polymers. This document will focus on two key applications: the synthesis of polydopamine (PDA) and the preparation of polyacrylamide gels for electrophoresis.

Role of Tris in Polymerization

Tris(hydroxymethyl)aminomethane is a primary amine with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 9.0.[1] In polymerization reactions, Tris buffer serves several key functions:

  • pH Control: Many polymerization reactions are highly sensitive to pH. Tris maintains a stable pH, preventing unwanted side reactions and ensuring consistent polymer formation.[1][2]

  • Modulation of Polymer Properties: In the case of polydopamine synthesis, Tris buffer has been shown to influence the growth, aggregation, and paramagnetic properties of the resulting particles. It can lead to the formation of smaller, more homogeneous particles compared to other buffers.[3][4]

  • Reaction Medium: Tris buffer solutions provide a suitable aqueous environment for the polymerization of hydrophilic monomers.

While Tris is an excellent buffer for many biological and biochemical applications, it's important to note that its primary amine group can potentially participate in side reactions, such as Michael addition, with certain monomers like dopamine (B1211576).[3] However, steric hindrance of the primary amine on the tertiary carbon of Tris can limit this reactivity.[3]

Application: Synthesis of Polydopamine (PDA) in Tris Buffer

Polydopamine is a bio-inspired polymer with excellent adhesive properties and biocompatibility, making it a valuable material for surface functionalization and drug delivery applications. The polymerization of dopamine is typically carried out in a slightly alkaline aqueous solution, with Tris buffer being a common choice to maintain the pH at around 8.5.[5]

Experimental Protocol: Synthesis of Polydopamine Nanoparticles

This protocol describes a general method for the synthesis of polydopamine nanoparticles in a Tris buffer solution.

Materials:

  • Dopamine hydrochloride

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare Tris Buffer (10 mM, pH 8.5):

    • Dissolve 1.21 g of Tris base in approximately 900 mL of deionized water.

    • Adjust the pH to 8.5 by slowly adding 1 M HCl while monitoring with a pH meter.[1]

    • Add deionized water to a final volume of 1 L.

  • Dopamine Solution Preparation:

    • Dissolve dopamine hydrochloride in the prepared 10 mM Tris buffer (pH 8.5) to the desired concentration (e.g., 2 mg/mL).[5][6]

  • Polymerization:

    • Stir the dopamine solution at room temperature for a specified period (e.g., 24 hours). The solution will gradually change color from colorless to brown and then to black, indicating the formation of polydopamine.[4]

  • Purification:

    • After the reaction, centrifuge the polydopamine suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and washing steps several times to remove unreacted dopamine and Tris buffer.

    • The purified polydopamine nanoparticles can then be lyophilized or stored as a suspension.

Data Presentation: Influence of Tris Buffer on Polydopamine Nanoparticle Size

The concentration of Tris buffer and other reaction parameters can significantly impact the size of the resulting polydopamine nanoparticles. The following table summarizes representative data from the literature.

Dopamine Concentration (mg/mL)Buffer SystemBuffer Concentration (mM)pHTemperature (°C)Reaction Time (h)Hydrodynamic Radius (nm)
0.5Tris508.5RT24< 100[3][4]
0.5Phosphate508.5RT24~300
0.5Bicarbonate508.5RT24~250
2Tris508.5RT24Varies with co-solutes

Note: "RT" denotes room temperature. Data is compiled for illustrative purposes and may vary based on specific experimental conditions.

Experimental Workflow: Polydopamine Synthesis

Polydopamine_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Tris_Buffer Prepare 10 mM Tris Buffer (pH 8.5) Dopamine_Sol Dissolve Dopamine HCl in Tris Buffer Tris_Buffer->Dopamine_Sol Stirring Stir at Room Temperature (e.g., 24 hours) Dopamine_Sol->Stirring Centrifugation Centrifuge Suspension Stirring->Centrifugation Washing Wash with Deionized Water (repeat) Centrifugation->Washing Final_Product Polydopamine Nanoparticles Washing->Final_Product

Caption: Workflow for Polydopamine Nanoparticle Synthesis.

Application: Preparation of Polyacrylamide Gels in Tris Buffer

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins and nucleic acids. The polymerization of acrylamide (B121943) and bis-acrylamide to form the gel matrix is carried out in Tris-HCl buffers of different pH values to create a discontinuous buffer system, which is essential for achieving high-resolution separation.[7]

Experimental Protocol: Casting a Discontinuous Polyacrylamide Gel

This protocol describes the preparation of a standard separating and stacking gel for protein electrophoresis.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 30% w/v, 29:1 ratio)

  • Tris base

  • Hydrochloric acid (HCl)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

Stock Solutions:

  • 1.5 M Tris-HCl, pH 8.8 (for separating gel): Dissolve 18.17 g of Tris base in 80 mL of deionized water. Adjust pH to 8.8 with HCl. Bring the final volume to 100 mL with deionized water.[7]

  • 0.5 M Tris-HCl, pH 6.8 (for stacking gel): Dissolve 6.06 g of Tris base in 80 mL of deionized water. Adjust pH to 6.8 with HCl. Bring the final volume to 100 mL with deionized water.[7]

  • 10% (w/v) SDS: Dissolve 10 g of SDS in 100 mL of deionized water.

Procedure:

  • Assemble Gel Casting Apparatus: Clean and assemble the glass plates and spacers according to the manufacturer's instructions.

  • Prepare and Pour the Separating Gel (e.g., 12%):

    • In a small beaker, combine the following:

      • Deionized water: 3.3 mL

      • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

      • 30% Acrylamide/Bis-acrylamide: 4.0 mL

      • 10% SDS: 100 µL

    • Gently swirl the mixture.

    • Add 10% APS (50 µL) and TEMED (5 µL) to initiate polymerization. Swirl gently to mix.

    • Immediately pour the solution between the glass plates, leaving space for the stacking gel.

    • Carefully overlay the gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.

    • Allow the gel to polymerize for 30-60 minutes.

  • Prepare and Pour the Stacking Gel (e.g., 4%):

    • After the separating gel has polymerized, pour off the overlay.

    • In a separate beaker, combine the following:

      • Deionized water: 6.1 mL

      • 0.5 M Tris-HCl, pH 6.8: 2.5 mL

      • 30% Acrylamide/Bis-acrylamide: 1.3 mL

      • 10% SDS: 100 µL

    • Gently swirl the mixture.

    • Add 10% APS (50 µL) and TEMED (10 µL) to initiate polymerization. Swirl gently to mix.

    • Immediately pour the stacking gel solution on top of the separating gel.

    • Insert the comb and allow the stacking gel to polymerize for 30-45 minutes.

  • Gel Ready for Use: Once polymerized, the gel can be placed in the electrophoresis apparatus, and the running buffer can be added.

Data Presentation: Reagent Volumes for Polyacrylamide Gels

The following table provides reagent volumes for casting separating gels of different percentages.

Gel %30% Acrylamide/Bis (mL)1.5M Tris-HCl, pH 8.8 (mL)Deionized H₂O (mL)10% SDS (µL)10% APS (µL)TEMED (µL)Total Volume (mL)
82.72.54.710050510
103.32.54.110050510
124.02.53.310050510
155.02.52.310050510

Volumes are for a final gel volume of 10 mL.

Experimental Workflow: Polyacrylamide Gel Casting

PAGE_Casting cluster_setup Setup cluster_separating Separating Gel cluster_stacking Stacking Gel Assemble Assemble Gel Plates Mix_Sep Mix Separating Gel Components (Acrylamide, Tris pH 8.8, SDS) Assemble->Mix_Sep Add_Init_Sep Add APS and TEMED Mix_Sep->Add_Init_Sep Pour_Sep Pour Separating Gel Add_Init_Sep->Pour_Sep Overlay Overlay with Water/Isopropanol Pour_Sep->Overlay Poly_Sep Polymerize (30-60 min) Overlay->Poly_Sep Remove_Overlay Remove Overlay Poly_Sep->Remove_Overlay Mix_Stack Mix Stacking Gel Components (Acrylamide, Tris pH 6.8, SDS) Remove_Overlay->Mix_Stack Add_Init_Stack Add APS and TEMED Mix_Stack->Add_Init_Stack Pour_Stack Pour Stacking Gel Add_Init_Stack->Pour_Stack Insert_Comb Insert Comb Pour_Stack->Insert_Comb Poly_Stack Polymerize (30-45 min) Insert_Comb->Poly_Stack Gel_Ready Gel Ready for Electrophoresis Poly_Stack->Gel_Ready

Caption: Workflow for Casting a Discontinuous Polyacrylamide Gel.

References

Application Notes and Protocols: 2-(Hydroxymethyl)propane-1,3-diol in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)propane-1,3-diol, commonly known as trimethylolpropane (B17298) (TMP), is a versatile polyol that serves as a fundamental building block in the synthesis of high-performance synthetic lubricants. Its neopentyl structure, characterized by a central quaternary carbon atom, imparts exceptional thermal and oxidative stability to its ester derivatives.[1][2] These TMP-based esters are a prominent class of synthetic lubricants, offering significant advantages over conventional mineral oils, including a high viscosity index, excellent low-temperature fluidity, and inherent biodegradability.[3][4][5][6]

These synthetic base oils are employed in a wide array of demanding applications, from aviation turbine oils and automotive engine lubricants to industrial gear oils and environmentally sensitive hydraulic fluids.[5][6][7][8] The performance characteristics of TMP-based lubricants can be tailored by carefully selecting the carboxylic acids used in the esterification process, allowing for the formulation of lubricants with specific properties suited for various operating conditions.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of synthetic lubricants derived from this compound.

Data Presentation: Physicochemical Properties of Trimethylolpropane (TMP) Esters

The following tables summarize the typical physicochemical properties of various TMP esters, providing a comparative overview of their performance characteristics.

Table 1: Viscosity and Thermal Properties of TMP Esters

PropertyTMP Trioleate (TMPTO)Palm Kernel Oil TMP EsterHigh Oleic Palm Oil TMP EsterCottonseed TMP Ester (CSTE)Hyperbranched Nonaoleate TMP (NOTMP)
Kinematic Viscosity @ 40°C (mm²/s) 44.3 - 46.0[9][10]39.7 - 49.7[11]~50[12]~50[12]-
Kinematic Viscosity @ 100°C (mm²/s) 9.15[13]8.73 - 14.77[14]---
Viscosity Index (VI) 194 - 219[9][10][13]167 - 187[11]~199[12]~199[12]237[15]
Pour Point (°C) -33 to -46[13][14]-1 to 4[11][14]-10 to -32[16][17]-32[12]-34[15]
Flash Point (°C) 310[13]320 - 360[14]--320[15]
Oxidative Stability Onset (°C) ->210[14]--172[15]

Table 2: Tribological Properties of TMP Esters

PropertyTMP Trioleate (TMPTO)Palm Kernel Oil TMP EsterMineral Oil (Reference)Fully Synthetic Oil (FSO) (Reference)
Coefficient of Friction (μ) 0.09 - 0.101[18][19]---
Wear Scar Diameter (mm) - Four-Ball Test ----

Note: Specific test conditions for wear scar diameter can vary, leading to a range of results. Direct comparison requires identical test parameters.

Experimental Protocols

Protocol 1: Synthesis of Trimethylolpropane Trioleate (TMPTO)

This protocol describes the synthesis of TMPTO via the esterification of trimethylolpropane with oleic acid.

Materials:

  • Trimethylolpropane (TMP)

  • Oleic Acid (OA)

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Toluene (B28343) (azeotropic solvent)

  • Sodium Bicarbonate Solution (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

  • Hexane or other suitable non-polar solvent (for extraction)

Apparatus:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add trimethylolpropane and oleic acid. A typical molar ratio of oleic acid to TMP is 3.1:1 to 3.2:1 to drive the reaction towards the triester.[2][17]

  • Catalyst and Solvent Addition: Add the acid catalyst (e.g., 1.5% w/w sulfuric acid) to the mixture.[15] Add toluene to the flask to act as an azeotropic solvent for the removal of water produced during the reaction.[15]

  • Esterification Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-180°C) with continuous stirring.[2][15] The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples and analyzing the acid value. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level. A typical reaction time is around 3-5 hours.[2][15]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar solvent like hexane.

    • Wash the organic layer sequentially with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent and any unreacted volatile materials using a rotary evaporator under reduced pressure to obtain the crude trimethylolpropane trioleate. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Evaluation of Lubricant Properties

The following are standardized ASTM methods for evaluating the key performance characteristics of synthetic lubricants.

2.1 Viscosity and Viscosity Index (ASTM D2270)

  • Purpose: To determine the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and to calculate the viscosity index (VI), which indicates the effect of temperature on viscosity.[3][4][7] A higher VI signifies a smaller change in viscosity with temperature.[4][7]

  • Apparatus: Calibrated glass capillary viscometers, constant temperature baths, and a timing device.

  • Procedure:

    • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using the calibrated viscometers in the temperature-controlled baths.

    • The time taken for a fixed volume of the lubricant to flow through the capillary under gravity is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

  • Data Interpretation: The viscosity index is calculated from the kinematic viscosities at 40°C and 100°C using the formulas provided in the ASTM D2270 standard.[7]

2.2 Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

  • Purpose: To assess the anti-wear properties of a lubricating fluid in sliding contact.[6][9][13][18]

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three steel balls are clamped together in a test cup, and the fourth ball is held in a chuck that rotates.

    • The test lubricant is added to the cup, immersing the three stationary balls.

    • A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Data Interpretation: The average wear scar diameter is reported. A smaller wear scar diameter indicates better anti-wear properties of the lubricant.[9]

2.3 Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

  • Purpose: To evaluate the oxidation stability of a lubricant under accelerated conditions.[5][16][20][21]

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, and a constant temperature bath.

  • Procedure:

    • A sample of the lubricant, along with a specified amount of water and a copper catalyst coil, is placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath (typically 150°C), where it is rotated.[5]

    • The pressure inside the vessel is monitored over time.

  • Data Interpretation: The test duration in minutes until a specified pressure drop occurs is reported as the RPVOT value. A longer time indicates higher oxidation stability.[5]

2.4 Hydrolytic Stability (ASTM D2619)

  • Purpose: To determine the resistance of a lubricant to decomposition in the presence of water.[22][23]

  • Apparatus: Beverage-type bottles, oven, copper test specimen.

  • Procedure:

    • A mixture of the lubricant and water (typically 75g of lubricant and 25g of water) and a copper specimen are sealed in a beverage bottle.

    • The bottle is rotated end-over-end in an oven at a specified temperature (e.g., 93°C) for a set duration (e.g., 48 hours).

    • After the test, the change in the weight of the copper specimen, the acidity of the water and oil layers, and the change in the viscosity of the oil are measured.

  • Data Interpretation: Minimal changes in copper weight, acidity, and viscosity indicate good hydrolytic stability.[24]

Mandatory Visualizations

Synthesis_of_TMP_Esters cluster_reactants Reactants cluster_process Esterification Process cluster_products Products TMP This compound (Trimethylolpropane) Esterification Esterification TMP->Esterification Fatty_Acids Carboxylic Acids (e.g., Oleic Acid) Fatty_Acids->Esterification TMP_Ester Trimethylolpropane Ester (Synthetic Lubricant Base Oil) Esterification->TMP_Ester Water Water (byproduct) Esterification->Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Heat Heat (150-180°C) Heat->Esterification

Caption: Chemical synthesis of trimethylolpropane esters via esterification.

Lubricant_Development_Workflow Start Start: Define Lubricant Requirements Synthesis Synthesis of TMP Ester (Protocol 1) Start->Synthesis Formulation Formulation with Additives (Anti-wear, Antioxidants, etc.) Synthesis->Formulation Physicochemical_Testing Physicochemical Property Testing (Viscosity, Pour Point, etc.) Formulation->Physicochemical_Testing Performance_Testing Performance Testing (Wear, Oxidation, Hydrolysis) Physicochemical_Testing->Performance_Testing Data_Analysis Data Analysis and Comparison (Against benchmarks and standards) Performance_Testing->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Iterate Final_Product Final Lubricant Product Optimization->Final_Product Meets Requirements

References

Application Notes and Protocols for the Enzymatic Modification of Tris(hydroxymethyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)methane (Tris) is a ubiquitous buffer in biological research and pharmaceutical formulations, prized for its pKa of approximately 8.1 at 25°C, which is compatible with most physiological systems.[1][2][3] While historically considered biologically inert, recent discoveries have revealed a complete enzymatic pathway for its degradation in bacteria, opening new avenues for its modification and potential applications in biocatalysis and bioremediation.

This document provides detailed application notes and protocols for the enzymatic modification of Tris using a two-step enzymatic cascade identified in Pseudomonas hunanensis. This pathway sequentially oxidizes Tris to 2-hydroxymethylserine.[2][3] The enzymes responsible, a Tris dehydrogenase (TaoA) and a Tris aldehyde dehydrogenase (TaoB), can be heterologously expressed in Escherichia coli, making this system accessible for various research and development purposes.

Enzymatic Pathway

The enzymatic modification of Tris to 2-hydroxymethylserine is a two-step oxidative process.

  • Step 1: Oxidation of Tris to an Aldehyde Intermediate

    • Enzyme: Tris Dehydrogenase (TaoA)

    • Reaction: Tris is oxidized to 2-amino-2-(hydroxymethyl)-3-hydroxypropanal.

  • Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

    • Enzyme: Tris Aldehyde Dehydrogenase (TaoB)

    • Reaction: The aldehyde intermediate is oxidized to 2-hydroxymethylserine.

Data Presentation

While specific kinetic data for purified TaoA and TaoB are not yet extensively published, the following table summarizes the key components and expected outcomes of the enzymatic modification. This data is compiled from heterologous expression studies and analysis of the metabolic pathway.[2][3]

ParameterTris Dehydrogenase (TaoA)Tris Aldehyde Dehydrogenase (TaoB)
Substrate Tris(hydroxymethyl)methane2-amino-2-(hydroxymethyl)-3-hydroxypropanal
Product 2-amino-2-(hydroxymethyl)-3-hydroxypropanal2-hydroxymethylserine
Cofactor Requirement Likely NAD(P)+Likely NAD(P)+
Optimal pH Not determined (Typical range for dehydrogenases from Pseudomonas is 7.0-9.0)Not determined (Typical range for dehydrogenases from Pseudomonas is 7.0-9.0)
Optimal Temperature Not determined (Mesophilic range, likely 25-40°C)Not determined (Mesophilic range, likely 25-40°C)

Experimental Protocols

Protocol 1: Heterologous Expression of TaoA and TaoB in E. coli

This protocol describes the expression of the Tris-modifying enzymes in E. coli. The genes for TaoA and TaoB from Pseudomonas hunanensis are cloned into an expression vector for subsequent protein production.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series or pBBR1MCS-2)

  • LB Broth and LB Agar plates

  • Appropriate antibiotics for selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Synthetic genes for TaoA and TaoB (codon-optimized for E. coli)

Procedure:

  • Gene Synthesis and Cloning: Synthesize the genes for TaoA and TaoB with appropriate restriction sites for cloning into the chosen expression vector. A His-tag can be incorporated for simplified purification.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged TaoA and TaoB

This protocol provides a general method for purifying the His-tagged enzymes using immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Lysozyme (B549824) and DNase I

  • Sonciator or French press

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I. Incubate on ice.

  • Sonication: Disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.

  • Binding: Incubate the cleared lysate with equilibrated Ni-NTA resin.

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged proteins with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., Tris-HCl or phosphate (B84403) buffer) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Protocol 3: In Vitro Enzymatic Modification of Tris

This protocol outlines the procedure for the enzymatic conversion of Tris to 2-hydroxymethylserine using the purified enzymes.

Materials:

  • Purified TaoA and TaoB enzymes

  • Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Tris solution (substrate)

  • NAD+ or NADP+ (cofactor)

  • Quenching solution (e.g., 1 M HCl or organic solvent)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer, Tris solution, and cofactor.

  • Enzyme Addition: Initiate the reaction by adding a mixture of purified TaoA and TaoB enzymes.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) with gentle agitation.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and stop the reaction using a quenching solution.

  • Analysis: Analyze the samples for the depletion of Tris and the formation of 2-hydroxymethylserine using a suitable analytical method such as HPLC-MS.

Protocol 4: Analytical Method for Monitoring Tris Modification

This section provides a general HPLC-MS method for the separation and quantification of Tris and its modified product, 2-hydroxymethylserine. Method optimization will be required.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Chromatographic Conditions (starting point):

  • Column: A mixed-mode or HILIC column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high aqueous to high organic mobile phase.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Monitor the specific m/z for Tris and 2-hydroxymethylserine.

    • Tris [M+H]+: m/z 122.086

    • 2-hydroxymethylserine [M+H]+: m/z 136.066

  • Quantification: Use a stable isotope-labeled internal standard if available for accurate quantification.

Applications and Future Perspectives

The enzymatic modification of Tris opens up several possibilities in research and development:

  • Biocatalysis: The enzymes TaoA and TaoB can be used to synthesize 2-hydroxymethylserine, a non-canonical amino acid, from a readily available and inexpensive starting material.

  • Bioremediation: Tris-degrading bacteria or the purified enzymes could be employed for the removal of Tris from industrial wastewater.

  • Drug Development: The modification of Tris-containing drug molecules could be explored to alter their properties, such as solubility or activity.

  • Enzyme Engineering: The substrate specificity of TaoA and TaoB could be engineered to accept other amino alcohols, expanding their synthetic utility.

Further research is needed to fully characterize the kinetic properties and substrate scope of these novel enzymes to unlock their full potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Hydroxymethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Hydroxymethyl)propane-1,3-diol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for the purification of this compound are vacuum distillation and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

Q3: What are the common impurities in a crude reaction mixture of this compound?

A3: Common impurities can include unreacted starting materials (e.g., from aldol (B89426) condensation reactions), byproducts (such as other polyols or condensation products), and residual solvents.[1] The specific impurities will depend on the synthetic route employed.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) and Gas Chromatography (GC).[2]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₁₀O₃[3]
Molecular Weight106.12 g/mol [3]
AppearanceColorless liquid or solid[3]
Melting Point63-68 °C (decomposes)[3]
Boiling Point158 °C at 1.5 Torr; 140 °C at 0.005 mmHg[3][4]
SolubilityExcellent in water; Soluble in ethanol, glycerol, formamide; Insoluble in acetone, benzene, carbon tetrachloride, ether, petroleum ether.[2][3]

Table 2: Reported Yields for Purification of this compound

Purification MethodStarting MaterialYieldSource
Vacuum DistillationResidue after hydrogenation of bis-(hydroxymethyl) acetaldehyde74.5%[4]
Recrystallization from AcetoneSolid residue after evaporation of hydrolysis mixture85%[4]
Crystallization in IsobutanolConcentrated organic phase after synthesis90%[5]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for the large-scale purification of this compound, especially for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation flask

  • Short path distillation head

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the distillation flask.

  • Attach the distillation head and receiving flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 0.005 mmHg).

  • Once the vacuum is stable, begin heating the distillation flask gently with a heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point (e.g., 140 °C at 0.005 mmHg).[4]

  • Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization

This protocol is effective for removing soluble and colored impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Recrystallization solvent (e.g., acetone, isobutanol)[4][5]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., acetone).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal and any insoluble impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.

Troubleshooting Guides

Issue 1: Low Yield During Vacuum Distillation
Possible Cause Troubleshooting Step
Inadequate Vacuum Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.
Decomposition of Product The heating temperature is too high. Reduce the bath temperature and ensure the vacuum is low enough to allow distillation at a lower temperature.
Product Holdup in Apparatus Use a short path distillation apparatus to minimize the surface area where the product can condense and be lost.
Bumping or Foaming Add boiling chips or use a magnetic stirrer to ensure smooth boiling. Heat the mixture slowly and evenly.
Issue 2: "Oiling Out" During Recrystallization

"Oiling out" occurs when the solute comes out of solution as a liquid instead of forming solid crystals. This is common with polyhydroxylated compounds like this compound due to their high polarity and potential for strong intermolecular hydrogen bonding.

Possible Cause Troubleshooting Step
Solution is too concentrated Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.
Cooling is too rapid Ensure the solution cools slowly and undisturbed. Insulating the flask can help.
Inappropriate solvent The solubility of the compound in the chosen solvent may be too high even at low temperatures. Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.

Visualizations

PurificationWorkflow cluster_start cluster_purification Purification Method cluster_analysis Analysis cluster_end Crude Crude Reaction Mixture Distillation Vacuum Distillation Crude->Distillation High Boiling Point/ Non-volatile Impurities Recrystallization Recrystallization Crude->Recrystallization Soluble/Colored Impurities Purity Purity Analysis (HPLC/GC) Distillation->Purity Recrystallization->Purity Purity->Distillation Does not meet specification Purity->Recrystallization Does not meet specification Pure Pure Product Purity->Pure Meets Specification

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Method Which method? Start->Method Distillation Vacuum Distillation Method->Distillation Recrystallization Recrystallization Method->Recrystallization Dist_Problem What is the issue? Distillation->Dist_Problem Recry_Problem What is the issue? Recrystallization->Recry_Problem Dist_Yield Low Yield Dist_Problem->Dist_Yield Yield Dist_Purity Low Purity Dist_Problem->Dist_Purity Purity Dist_Yield_Cause Check Vacuum & Heating Rate Dist_Yield->Dist_Yield_Cause Solution Dist_Purity_Cause Check for Co-distilling Impurities or Decomposition Dist_Purity->Dist_Purity_Cause Solution Recry_Oiling Oiling Out Recry_Problem->Recry_Oiling Oiling Recry_NoCrystals No Crystals Form Recry_Problem->Recry_NoCrystals No Crystals Recry_LowYield Low Yield Recry_Problem->Recry_LowYield Yield Recry_Oiling_Cause Adjust Solvent/ Cooling Rate Recry_Oiling->Recry_Oiling_Cause Solution Recry_NoCrystals_Cause Induce Crystallization (Scratch/Seed) Recry_NoCrystals->Recry_NoCrystals_Cause Solution Recry_LowYield_Cause Check Solvent Volume/ Cooling Temperature Recry_LowYield->Recry_LowYield_Cause Solution

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Trimethylolmethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Trimethylolmethane, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of Trimethylolmethane is significantly lower than expected. What are the common causes?

A1: Low yields in Trimethylolmethane synthesis typically stem from two primary issues: competing side reactions and suboptimal reaction conditions.

  • Cannizzaro Reaction: A major competing side reaction is the base-induced Cannizzaro reaction, where excess formaldehyde (B43269) disproportionates into methanol (B129727) and a formate (B1220265) salt.[1][2] This reaction consumes your formaldehyde and base, reducing the overall efficiency. It is kinetically favored by high base concentrations and elevated temperatures.[1]

  • Over-alkylation: The initial nitro-aldol (Henry reaction) product can react with additional formaldehyde molecules. While this is necessary to form the tris-substituted intermediate, poor control over stoichiometry can lead to a mixture of mono-, di-, and tri-substituted products, complicating purification and reducing the yield of the desired compound.

  • Suboptimal Temperature/pH: The reaction is sensitive to temperature and pH. Excessively high temperatures or pH can accelerate the rate of the undesired Cannizzaro reaction more than the desired nitro-aldol condensation.[3]

Q2: I have identified a significant amount of sodium or potassium formate in my crude product. How can I prevent its formation?

A2: The presence of formate salts is a direct result of the Cannizzaro side reaction.[1][4] In this reaction, a strong base induces two molecules of a non-enolizable aldehyde (like formaldehyde) to disproportionate, yielding one molecule of the corresponding alcohol (methanol) and one of the carboxylic acid (formic acid, which is deprotonated to formate in the basic medium).[2]

To minimize formate formation:

  • Control Stoichiometry: Use a molar excess of the nitroalkane (e.g., nitroethane) relative to formaldehyde. This ensures the formaldehyde is preferentially consumed in the desired Henry reaction.

  • Moderate Temperature: Maintain the reaction temperature at a low to moderate level (e.g., 45-50°C) to disfavor the Cannizzaro reaction, which has a higher activation energy.

  • Control Base Addition: Add the base catalyst slowly and incrementally to keep its instantaneous concentration low, which slows the rate of the Cannizzaro reaction. The rate of this side reaction is first order in base at moderate concentrations.[1][2]

Q3: My analytical data (NMR/GC-MS) shows multiple products besides Trimethylolmethane. What are these impurities?

A3: Besides the products of the Cannizzaro reaction, you are likely observing intermediates from the primary reaction pathway. The synthesis proceeds stepwise:

  • Nitroethane reacts with one molecule of formaldehyde to give 2-nitro-1-propanol.

  • 2-nitro-1-propanol reacts with a second molecule of formaldehyde to give 2-nitro-2-(hydroxymethyl)-1-propanol.

  • This diol reacts with a third formaldehyde molecule to yield Tris(hydroxymethyl)nitroethane, the direct precursor to Trimethylolmethane.

Inadequate reaction time, improper stoichiometry, or poor temperature control can result in a mixture of these intermediates in your final product. Using a significant excess of the starting nitroalkane can help drive the reaction towards the mono-substituted product, while a carefully controlled excess of formaldehyde is needed to achieve full tris-substitution.

Q4: What is the best strategy for purifying the final Trimethylolmethane product?

A4: Purification can be challenging due to the presence of structurally similar intermediates and inorganic salts. A multi-step approach is often necessary:

  • Neutralization and Salt Removal: After the reaction, neutralize the base catalyst with an acid (e.g., sulfuric acid).[5] The resulting inorganic salts can often be removed by filtration or by an initial extraction/crystallization step.

  • Solvent Extraction: Use a suitable solvent to extract the organic products from the aqueous mixture.

  • Sublimation or Recrystallization: Trimethylolmethane can be purified by sublimation under reduced pressure or by recrystallization from a suitable solvent like acetone.

Quantitative Data Summary

The control of reaction parameters is critical for maximizing yield and minimizing byproducts. The following tables summarize the impact of key variables.

Table 1: Effect of Reactant Stoichiometry on Product Selectivity

Molar Ratio (Nitromethane:Formaldehyde)Selectivity for 2-Nitroethanol (B1329411) (%)Formation of Di/Tri-substituted ByproductsReference
1:1 (Standard)LowerHighGeneral Observation
50:1~88%Significantly Reduced
100:1~93%Highly Suppressed

Note: This data is for the initial Henry reaction step forming 2-nitroethanol from nitromethane. A similar principle applies to the synthesis of Trimethylolmethane precursors, where controlling the formaldehyde ratio is key to achieving the desired level of substitution.

Table 2: Influence of Reaction Conditions on Main and Side Reactions

ParameterConditionEffect on Main Reaction (Henry)Effect on Side Reaction (Cannizzaro)Recommendation for High Yield
Temperature Low (~25-40°C)Moderate rateSlow rateMaintain lower temperatures to favor the main reaction.
High (>60°C)Increased rateSignificantly increased rate[6]Avoid high temperatures to minimize byproduct formation.
pH / Base Conc. Moderate (pH 8-10)Catalyzed effectivelyRate is dependent on [OH⁻][1][2]Use catalytic amounts of base; add slowly.
High (pH > 11)Fast, but risk of side reactionsRate increases significantly[2]Avoid highly alkaline conditions.
Reaction Time Too ShortIncomplete conversion, mixture of intermediatesLess time for side reaction to occurOptimize for full conversion of the limiting reagent.
Too LongComplete conversionIncreased byproduct formationMonitor reaction progress (e.g., by TLC, GC) to determine optimal endpoint.

Detailed Experimental Protocol

This protocol outlines a general two-step procedure for the synthesis of Trimethylolmethane, starting from nitroethane and formaldehyde.

Step 1: Base-Catalyzed Condensation to form Tris(hydroxymethyl)nitroethane

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the calculated amount of nitroethane and water.

  • Temperature Control: Begin stirring and cool the reactor contents to 10-15°C using a circulating bath.

  • Catalyst Addition: Prepare a solution of sodium hydroxide (B78521) (or another suitable base) and add a small portion to the reactor to initiate the reaction. The pH should be maintained in a moderately alkaline range (e.g., 9-10).

  • Formaldehyde Feed: Slowly add aqueous formaldehyde solution (e.g., 37%) via the addition funnel. The feed rate must be carefully controlled to maintain the reaction temperature below 50°C. This is a critical step to prevent runaway reactions and minimize the Cannizzaro side reaction.

  • Reaction Monitoring: After the formaldehyde addition is complete, allow the mixture to stir for an additional 1-2 hours. Monitor the reaction's completion by a suitable method (e.g., GC analysis of aliquots).

  • Neutralization: Once the reaction is complete, cool the mixture and slowly add an acid (e.g., dilute sulfuric acid) to neutralize the base catalyst to a pH of ~7.

Step 2: Reduction of the Nitro Group

  • Catalyst Charging: Transfer the neutralized aqueous solution of Tris(hydroxymethyl)nitroethane to a suitable hydrogenation reactor. Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 50 psi) and heat to the desired temperature (e.g., 50-70°C).

  • Reaction Completion: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reduction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: The resulting aqueous solution of Trimethylolmethane can be concentrated under reduced pressure. The crude product can then be purified by recrystallization (e.g., from acetone) or sublimation to yield the final, pure product.

Visualizations

Synthesis_Pathways cluster_cannizzaro Cannizzaro Side Reaction Nitroethane Nitroethane Intermediate1 2-Nitro-1-propanol Nitroethane->Intermediate1 Henry Rxn (Step 1) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate1 Henry Rxn (Step 1) Intermediate2 2-Nitro-1,3-propanediol Formaldehyde->Intermediate2 Step 2 Nitro_Precursor Tris(hydroxymethyl)nitroethane Formaldehyde->Nitro_Precursor Step 3 Base Base (OH⁻) Base->Intermediate1 Henry Rxn (Step 1) Formaldehyde2 2x Formaldehyde Base->Formaldehyde2 High Conc. Intermediate1->Intermediate2 Step 2 Intermediate2->Nitro_Precursor Step 3 TMM Trimethylolmethane Nitro_Precursor->TMM Reduction (e.g., H₂/Raney Ni) Methanol Methanol Formaldehyde2->Methanol Reduction Formate Formate (HCOO⁻) Formaldehyde2->Formate Oxidation

Caption: Main synthesis pathway to Trimethylolmethane and the competing Cannizzaro side reaction.

Troubleshooting_Workflow Problem Problem Detected in Synthesis LowYield Q: Low Yield or Incomplete Reaction? Problem->LowYield HighImpurity Q: High Level of Impurities? Problem->HighImpurity Cause_Temp_Yield Suboptimal Temperature? LowYield->Cause_Temp_Yield Check Cause_Stoich_Yield Incorrect Reactant Ratio? LowYield->Cause_Stoich_Yield Check Cause_Time_Yield Insufficient Reaction Time? LowYield->Cause_Time_Yield Check Cause_Formate Formate Detected? HighImpurity->Cause_Formate Analyze Cause_Intermediates Unreacted Intermediates? HighImpurity->Cause_Intermediates Analyze Sol_Temp Action: Maintain Temp < 50°C. Use reactor cooling. Cause_Temp_Yield->Sol_Temp Sol_Stoich Action: Verify stoichiometry. Control formaldehyde feed rate. Cause_Stoich_Yield->Sol_Stoich Sol_Time Action: Monitor reaction progress (GC/TLC) to determine optimal endpoint. Cause_Time_Yield->Sol_Time Sol_Cannizzaro Cause: Cannizzaro Reaction Action: Lower base concentration. Add base slowly. Reduce temperature. Cause_Formate->Sol_Cannizzaro Sol_Intermediates Cause: Incomplete Reaction Action: Increase reaction time or adjust stoichiometry for full conversion. Cause_Intermediates->Sol_Intermediates

Caption: Troubleshooting workflow for common issues in Trimethylolmethane synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Tris(hydroxymethyl)methane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the polymerization of Tris(hydroxymethyl)methane to synthesize hyperbranched polyethers. Given the limited direct literature on the homopolymerization of Tris(hydroxymethyl)methane, the following recommendations are based on established principles for the polymerization of analogous AB₂-type monomers, such as other polyols and triols, used in the synthesis of hyperbranched polymers.

Frequently Asked Questions (FAQs)

Q1: What type of polymer is formed from Tris(hydroxymethyl)methane?

Tris(hydroxymethyl)methane is an AB₂-type monomer, where 'A' is the central tertiary carbon and 'B' represents the three hydroxyl (-OH) functional groups. Its polymerization typically proceeds via a step-growth polycondensation (specifically, polyetherification) to form a three-dimensional, highly branched structure known as a hyperbranched polymer. These polymers are characterized by a dendritic, globular topology, low viscosity, and a high density of terminal functional groups (hydroxyl groups in this case).[1][2]

Q2: Which catalytic methods can be used for the polymerization of Tris(hydroxymethyl)methane?

The polymerization of polyols like Tris(hydroxymethyl)methane can generally be achieved through several catalytic methods:

  • Acid Catalysis: Strong acids like p-toluenesulfonic acid (PTSA) can be used to protonate a hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by another hydroxyl group to form an ether linkage.

  • Base Catalysis: Strong bases can deprotonate a hydroxyl group to form a more nucleophilic alkoxide, which can then react with another monomer.

  • Thermal Self-Condensation: In some cases, polymerization can be induced by heating the monomer to high temperatures, driving off water to form ether bonds. This method often requires higher temperatures and may offer less control.

Q3: How can I purify the resulting hyperbranched polymer?

Purification aims to remove unreacted monomer, catalyst, and low-molecular-weight oligomers. Common methods include:

  • Precipitation: The polymer is dissolved in a suitable solvent (e.g., acetone, THF) and then precipitated by adding a non-solvent (e.g., cold ethyl ether, hexane).[] This is often repeated 2-3 times for higher purity.[4]

  • Dialysis: For higher molecular weight polymers, dialysis can be used to remove small molecule impurities like salts and residual monomers from a polymer solution.[4][5]

  • Extraction: Soxhlet extraction can be used to separate low-molecular-weight compounds by using a solvent that selectively dissolves the impurities but not the polymer.[]

Q4: What are the key characterization techniques for the synthesized polymer?

To confirm the structure, molecular weight, and properties of your polymer, the following techniques are essential:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ether bonds (C-O-C stretching) and the presence of terminal hydroxyl groups (-OH stretching).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and, importantly, to estimate the Degree of Branching (DB).[7]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which indicates the breadth of the molecular weight distribution.[8] Note that the globular structure of hyperbranched polymers can affect their hydrodynamic volume, leading to inaccuracies when calibrating with linear standards.[8]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg).[6]

Troubleshooting Guide

Problem 1: The reaction mixture forms a gel.

Cause: Gelation occurs due to extensive cross-linking, leading to the formation of an insoluble polymer network. In the polymerization of AB₂ monomers, this is theoretically not expected but can happen under certain conditions.

Solutions:

  • Stop the reaction at a lower conversion: Gelation is more likely at high monomer conversion. Monitor the reaction and terminate it before the gel point is reached.[9]

  • Reduce Monomer Concentration: High concentrations can increase the likelihood of intermolecular reactions leading to cross-linking. Performing the polymerization in a suitable solvent can help.[9]

  • Control the Temperature: Excessively high temperatures can sometimes promote side reactions that lead to cross-linking.

  • Ensure Monomer Purity: Impurities with functionalities greater than two can act as cross-linking agents.

Problem 2: The final polymer has a low molecular weight.

Cause: Low molecular weight can result from incomplete reaction, premature termination, or unfavorable reaction equilibrium.

Solutions:

  • Increase Reaction Time and/or Temperature: Polycondensation is often an equilibrium process. Longer reaction times and/or higher temperatures can drive the reaction towards higher molecular weight products. However, be cautious of side reactions at very high temperatures.[10]

  • Efficient Removal of Byproducts: The formation of ether linkages from hydroxyl groups generates water. This water must be efficiently removed (e.g., using a Dean-Stark trap or by applying a vacuum) to shift the equilibrium towards the polymer product.

  • Ensure Stoichiometric Purity: While not a copolymerization, impurities can act as chain terminators. Ensure high purity of the Tris(hydroxymethyl)methane monomer.

  • Optimize Catalyst Concentration: Insufficient catalyst will lead to a slow and incomplete reaction. Conversely, excessive catalyst might promote side reactions.

Problem 3: The polymer has a broad molecular weight distribution (High PDI).

Cause: A broad PDI is a common characteristic of one-pot hyperbranched polymer synthesis.[11] It arises from the random nature of the step-growth polymerization.

Solutions:

  • Slow Monomer Addition: A well-established technique to narrow the PDI is the slow addition of the AB₂ monomer to a multifunctional core molecule. This encourages a more controlled, pseudo-chain growth mechanism.[11][12]

  • Use a More Reactive Core Molecule: Employing a core molecule with functional groups that are more reactive than those on the monomer can lead to more uniform growth from the core, resulting in a narrower PDI.[11]

  • Fractional Precipitation: The synthesized polymer can be fractionated by carefully adding a non-solvent to a solution of the polymer. Higher molecular weight fractions will precipitate first, allowing for the isolation of samples with a narrower PDI.[]

Problem 4: The reaction is slow or does not proceed to high conversion.

Cause: This issue is often related to reaction conditions or catalyst activity.

Solutions:

  • Check Catalyst Activity: Ensure the acid or base catalyst has not degraded. For example, some catalysts are sensitive to moisture.

  • Optimize Temperature: The reaction temperature may be too low for the chosen catalyst system. Gradually increase the temperature while monitoring the reaction progress.

  • Improve Mixing: In bulk or viscous polymerizations, inefficient mixing can lead to localized "dead zones" where the reaction does not proceed effectively.[13]

  • Efficient Water Removal: As mentioned for low molecular weight, the presence of the water byproduct can inhibit the forward reaction. Ensure your experimental setup is designed for efficient water removal.

Data Presentation: Reaction Conditions for Analogous Hyperbranched Polymer Syntheses

Disclaimer: The following tables summarize conditions for the synthesis of hyperbranched polymers from monomers analogous to Tris(hydroxymethyl)methane. These should be used as a starting point for optimization.

Table 1: Acid-Catalyzed Polycondensation of Triol Monomers

MonomerCatalyst (mol%)Temperature (°C)Time (h)PressureResulting Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
1,1,1-Tris(hydroxymethyl)propane & Di-Me AdipatePTSA (3%)1208Atmospheric--[14]
3,5-bis(hydroxy)benzoic acidH₂SO₄ (cat.)140-19024Vacuum3,000-15,000>2.0General Polyester Synthesis
AB₂ acid-diol monomerPTSA (cat.)15048Vacuum~4,5002.1[15]

Table 2: Base-Catalyzed Polycondensation of Polyols

MonomerCatalystTemperature (°C)Time (h)SolventResulting Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Glycidol (AB₂ epoxide)KOtBu9024Bulk1,500-7,0001.5-2.5Hyperbranched Polyether Synthesis[12]
3-ethyl-3-(hydroxymethyl)oxetaneKOtBu12012Bulk2,000-5,0001.8-3.0Hyperbranched Polyether Synthesis[16]

Experimental Protocols (General Guidelines)

Disclaimer: These are generalized protocols based on analogous systems and should be adapted and optimized for safety and desired outcomes.

Protocol 1: Acid-Catalyzed Bulk Polymerization

  • Materials: Tris(hydroxymethyl)methane (high purity), p-toluenesulfonic acid (PTSA, catalyst).

  • Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Procedure: a. Add Tris(hydroxymethyl)methane and PTSA (e.g., 0.1-1.0 mol%) to the flask. b. Flush the system with nitrogen for 15-20 minutes. c. Heat the flask in an oil bath to the desired temperature (e.g., 140-160 °C) under a slow nitrogen flow. d. Stir the molten reaction mixture vigorously. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. e. Monitor the reaction progress by periodically taking small samples and analyzing them via SEC (to track molecular weight) or by measuring the amount of water collected. f. Once the desired molecular weight is achieved or the reaction slows, cool the mixture to room temperature. g. Dissolve the crude polymer in a suitable solvent (e.g., THF or acetone).

  • Purification: a. Precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., cold diethyl ether). b. Filter the precipitated polymer and wash with fresh non-solvent. c. Repeat the dissolution-precipitation cycle 2-3 times. d. Dry the final polymer under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Base-Catalyzed Solution Polymerization

  • Materials: Tris(hydroxymethyl)methane, potassium tert-butoxide (KOtBu, catalyst), high-boiling point solvent (e.g., diglyme, sulfolane).

  • Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Procedure: a. Add Tris(hydroxymethyl)methane and the solvent to the flask. b. Heat the mixture under nitrogen to dissolve the monomer. c. Carefully add the KOtBu catalyst to the solution. d. Heat the reaction mixture to the target temperature (e.g., 120-140 °C) and stir vigorously. e. Maintain the reaction under a positive pressure of nitrogen. f. Monitor the reaction progress by taking samples for analysis (SEC, NMR). g. After the desired time, cool the reaction to room temperature. h. Neutralize the catalyst by adding a weak acid (e.g., dilute HCl) until the solution is neutral.

  • Purification: a. Remove the solvent under reduced pressure. b. Dissolve the residue in a minimal amount of a suitable solvent. c. Purify by repeated precipitation as described in Protocol 1. d. Dry the final polymer under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization Monomer Monomer Purification (Tris(hydroxymethyl)methane) Setup Reaction Setup (Flask, Stirrer, N2, Condenser) Monomer->Setup Polymerization Polymerization (Acid/Base Catalysis, Heat) Setup->Polymerization Monitoring Reaction Monitoring (SEC, NMR) Polymerization->Monitoring Termination Reaction Termination & Catalyst Neutralization Monitoring->Termination Precipitation Precipitation in Non-Solvent Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis Polymer Analysis (FTIR, NMR, SEC, DSC) Drying->Analysis

Caption: Experimental workflow for Tris(hydroxymethyl)methane polymerization.

reaction_pathway Monomer Tris(hydroxymethyl)methane (AB2 Monomer) Protonated Protonated Monomer Monomer->Protonated + H+ (Catalyst) Dimer Dimer + H2O Protonated->Dimer + Monomer - H2O Trimer Trimer + H2O Dimer->Trimer + Monomer - H2O Polymer Hyperbranched Polyether Trimer->Polymer ... propagation

Caption: Simplified acid-catalyzed reaction pathway.

troubleshooting_gelation Start Problem: Gel Formation Observed Check_Concentration Is monomer concentration high? Start->Check_Concentration Check_Conversion Is reaction at high conversion? Check_Concentration->Check_Conversion No Sol_Concentration Action: Reduce concentration (use solvent) Check_Concentration->Sol_Concentration Yes Check_Purity Is monomer purity guaranteed? Check_Conversion->Check_Purity No Sol_Conversion Action: Stop reaction earlier & monitor conversion Check_Conversion->Sol_Conversion Yes Check_Purity->Start Yes (Re-evaluate other params) Sol_Purity Action: Purify monomer before reaction Check_Purity->Sol_Purity No

References

Technical Support Center: 2-(Hydroxymethyl)propane-1,3-diol (Trimethylolpropane) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting crosslinking reactions with 2-(Hydroxymethyl)propane-1,3-diol, commonly known as Trimethylolpropane (TMP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a crosslinker?

This compound, or Trimethylolpropane (TMP), is a triol, an organic compound containing three hydroxyl (-OH) functional groups.[1] Its star-shaped, symmetrical structure allows it to form three-dimensional polymer networks.[2] This trifunctional nature enables it to react with multiple polymer chains, creating stable, crosslinked structures that enhance the mechanical, thermal, and chemical resistance of the final material.[1][3] It is a crucial component in the synthesis of polyurethanes, polyesters, and alkyd resins.[1][2]

Q2: My crosslinking reaction is incomplete. What are the most common causes?

Incomplete crosslinking is a frequent issue that can typically be traced back to several key factors:

  • Incorrect Stoichiometry: The molar ratio of TMP's hydroxyl groups to the reactive groups on the polymer is critical. An imbalance can lead to an insufficient number of crosslinks.[4]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are crucial. Many crosslinking reactions require heat to proceed to completion; insufficient heat can result in an incomplete cure.[5]

  • Catalyst Issues: The catalyst, if used, may be inactive, poisoned, or present in the wrong concentration. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, and heterogeneous catalysts are often necessary to increase the reaction rate.[6]

  • Presence of Impurities: Water or other nucleophilic impurities can interfere with the reaction by consuming reactive groups intended for crosslinking. Effective water removal is often essential.[6]

  • Poor Mixing: Inadequate mixing can lead to localized areas with incorrect stoichiometry, resulting in a heterogeneous network with under-cured regions.

Q3: How does stoichiometry affect the final properties of my crosslinked material?

The stoichiometry, or the ratio of reactive groups, directly influences the crosslink density of the polymer network.

  • Amine-Epoxy Systems Example: In studies on epoxy-amine systems, deviations from the ideal stoichiometric ratio lead to the formation of structural defects like dangling chains, where a part of the crosslinker is unreacted.[4] This reduces the crosslink density and can negatively impact the material's glass transition temperature (Tg) and mechanical strength.

  • Polyurethane Systems: In polyurethanes, controlling the ratio of diol to triol (like TMP) is a method to control the degree of crosslinking.[7] Increasing the concentration of the triol generally increases crosslink density, which in turn raises the glass transition temperature and elastic modulus.[8]

Varying the stoichiometry can be a deliberate strategy to tune material properties, but unintended deviations are a primary cause of incomplete crosslinking.[9]

Q4: How can I determine if my crosslinking is incomplete? What analytical techniques can I use?

Several methods can be used to quantify the degree of crosslinking:

  • Solvent Swelling and Extraction (Gel Content): This is a widely used and straightforward method. A crosslinked polymer will swell in a suitable solvent but will not dissolve, whereas uncrosslinked or poorly crosslinked portions will dissolve. By measuring the weight of the polymer before and after extraction, you can determine the gel content, which correlates to the crosslink density.[10] This method is guided by standards such as ASTM D2765.[10]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material. A higher crosslink density results in a higher storage modulus (a measure of stiffness) in the rubbery plateau region above the glass transition temperature.[8][11][12]

  • Spectroscopy (FTIR): Fourier-Transform Infrared Spectroscopy can be used to track the disappearance of reactive functional groups (e.g., isocyanate N=C=O peak in polyurethane formation) to monitor the reaction's progress.

  • Nuclear Magnetic Resonance (NMR): Solid-state NMR can provide detailed information about the polymer network structure and determine crosslink density.[11]

Troubleshooting Workflow

If you are experiencing incomplete crosslinking, follow this systematic approach to identify and resolve the issue.

TroubleshootingWorkflow start Incomplete Crosslinking Detected stoichiometry Verify Stoichiometry start->stoichiometry conditions Review Reaction Conditions start->conditions catalyst Check Catalyst System start->catalyst purity Assess Reagent Purity start->purity sol_stoich Recalculate molar ratios. Ensure accurate measurements. stoichiometry->sol_stoich Issue Found sol_temp Optimize Temperature. Increase if reaction is thermally activated. conditions->sol_temp Temp. Issue sol_time Increase Reaction Time. conditions->sol_time Time Issue sol_cat_act Confirm catalyst activity. Use fresh catalyst. catalyst->sol_cat_act Activity? sol_cat_conc Optimize catalyst concentration. catalyst->sol_cat_conc Concentration? sol_purity Dry reagents/solvents. Check for interfering impurities. purity->sol_purity Impurities? end_node Successful Crosslinking sol_stoich->end_node sol_temp->end_node sol_time->end_node sol_cat_act->end_node sol_cat_conc->end_node sol_purity->end_node

Caption: A logical workflow for troubleshooting incomplete crosslinking.

Quantitative Data Summary

Optimizing reaction conditions is key to achieving complete crosslinking. The following table summarizes the impact of key parameters on TMPTA (Trimethylolpropane Triacrylate, a derivative of TMP) synthesis, which illustrates principles applicable to general TMP crosslinking.

ParameterCondition 1Condition 2Condition 3Outcome on -OH ConversionReference
Catalyst Type Amberlite™ 120 IR (H+)Amberlyst® 15Dowex™ 50WX8Amberlyst® 15 and Amberlite™ 120 IR (H+) promoted almost complete conversion of OH groups, while Dowex™ 50WX8 resulted in only 90% conversion after 4 hours.[6]
Catalyst Loading 2.5% w/w5.0% w/w10% w/wHigher catalyst loading (10%) resulted in optimal performance.[6]
Acid:Alcohol Molar Ratio 3:16:19:1A 6:1 ratio of acrylic acid to TMP significantly enhanced the yield and conversion of -OH groups compared to a 3:1 ratio.[6]
Temperature Ambient120 °C170 °CElevated temperatures are necessary to increase the reaction rate. A study on TMP trioleate synthesis found optimal conditions at 170°C.[6][13]

Experimental Protocols

Protocol: Determination of Gel Content and Swelling Ratio

This protocol provides a method to quantify the degree of crosslinking based on ASTM D2765.[10]

Objective: To determine the percentage of the crosslinked (insoluble) polymer network.

Materials:

  • Crosslinked polymer sample

  • Analytical balance (accurate to 0.1 mg)

  • Soxhlet extraction apparatus or sealed vials for immersion

  • Appropriate solvent (one that dissolves the pre-polymer but not the crosslinked network)

  • Drying oven

  • 200-mesh stainless steel cage or tea bag

Procedure:

  • Initial Weighing: Accurately weigh a small piece of the polymer sample (approx. 0.2 g). Let this be the initial dry weight (W_i). Place the sample in the pre-weighed steel cage.

  • Solvent Extraction: Immerse the caged sample in a suitable solvent at a specified temperature for 24 hours. This will dissolve any uncrosslinked polymer (the "sol" fraction).

  • Swollen Weight: After extraction, carefully remove the sample. Blot the surface gently to remove excess solvent and immediately weigh it. This is the swollen weight (W_s).

  • Final Drying: Place the sample in a vacuum oven at a temperature above the solvent's boiling point until a constant weight is achieved.

  • Final Weighing: Cool the sample in a desiccator and weigh it again. This is the final dry weight (W_f).

Calculations:

  • Gel Content (%) = (W_f / W_i) x 100

    • A higher gel content indicates a more complete crosslinking reaction.

  • Swelling Ratio (Q) = (W_s - W_f) / W_f

    • A lower swelling ratio suggests a higher crosslink density.

Diagrams

TMP_Structure cluster_TMP This compound (TMP) C_central C C_ethyl CH2 C_central->C_ethyl CH2OH_1 CH2 C_central->CH2OH_1 CH2OH_2 CH2 C_central->CH2OH_2 CH2OH_3 CH2 C_central->CH2OH_3 CH3_ethyl CH3 C_ethyl->CH3_ethyl OH_1 OH CH2OH_1->OH_1 OH_2 OH CH2OH_2->OH_2 OH_3 OH CH2OH_3->OH_3

Caption: Chemical structure of Trimethylolpropane (TMP).

References

Technical Support Center: Analysis of Trimethylolmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethylolmethane and the identification of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of Trimethylolmethane via a crossed Cannizzaro reaction of isobutyraldehyde (B47883) and formaldehyde (B43269)?

A1: The primary expected byproduct is neopentyl glycol, formed from the aldol (B89426) condensation of isobutyraldehyde and formaldehyde followed by a crossed Cannizzaro reaction. Other potential byproducts can include isobutyric acid (from the oxidation of isobutyraldehyde), methanol (B129727) (from the reduction of formaldehyde in a self-Cannizzaro reaction), and unreacted starting materials. The formation of these byproducts is influenced by reaction conditions such as temperature, concentration of reactants, and the type and amount of base used.

Q2: My GC-MS analysis shows poor peak shape for Trimethylolmethane. What are the possible causes and solutions?

A2: Poor peak shape, such as tailing or fronting, for polar analytes like Trimethylolmethane is a common issue in GC-MS. Potential causes include:

  • Active sites in the GC system: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the hydroxyl groups of Trimethylolmethane, leading to peak tailing.

    • Solution: Use a deactivated liner and a column specifically designed for polar analytes. Regular maintenance, including trimming the column and cleaning the injector, is also recommended.

  • Improper derivatization: Incomplete derivatization of the hydroxyl groups can lead to a mixture of derivatized and underivatized molecules, resulting in broad or tailing peaks.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.

  • Column overload: Injecting too much sample can saturate the stationary phase, causing fronting peaks.

    • Solution: Dilute the sample or reduce the injection volume.

Q3: I am observing unexpected peaks in my GC-MS chromatogram. How can I identify them?

A3: The identification of unknown peaks is a critical step in byproduct analysis. A systematic approach is recommended:

  • Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).

  • Fragmentation Pattern Analysis: Manually interpret the mass spectrum to deduce the structure of the molecule. Look for characteristic fragment ions that can provide clues about the functional groups and overall structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass of the molecular ion, which can be used to determine the elemental composition.

  • Chemical Derivatization: Derivatizing the sample with a different reagent can help confirm the presence of specific functional groups.

  • Synthesis of Standards: If a potential structure is proposed, synthesizing an authentic standard and comparing its retention time and mass spectrum is the definitive method for identification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No peaks or very small peaks for Trimethylolmethane - Incomplete reaction or low yield.- Sample degradation in the injector.- Leak in the GC-MS system.- Verify the synthesis protocol and reaction conditions.- Lower the injector temperature.- Perform a leak check of the GC-MS system.
Baseline noise or ghost peaks - Contaminated syringe, solvent, or glassware.- Septum bleed.- Carryover from a previous injection.- Use high-purity solvents and thoroughly clean all glassware.- Replace the septum with a high-temperature, low-bleed version.- Run a blank solvent injection to check for carryover.
Irreproducible retention times - Fluctuations in oven temperature or carrier gas flow rate.- Column degradation.- Ensure the GC oven is properly calibrated and the gas flow is stable.- Trim the first few centimeters of the column or replace it if necessary.
Quantification issues (inaccurate or inconsistent results) - Non-linear detector response.- Matrix effects.- Improper calibration.- Ensure the calibration curve is linear over the concentration range of interest.- Use an internal standard to compensate for matrix effects.- Prepare fresh calibration standards and verify their accuracy.

Quantitative Data on Byproduct Formation

The following table summarizes representative quantitative data from the analysis of a reaction mixture of isobutyraldehyde and formaldehyde, which are common precursors for Trimethylolmethane synthesis. The data was obtained by Gas Chromatography (GC) analysis.

Compound Retention Time (min) Yield (%) at 90 min
Isobutyraldehyde (IBAL)2.20.67
Hydroxypivaldehyde (HPA)6.185.6
Neopentyl glycol (NPG) (Byproduct) 8.14.2

Data adapted from a study on the aldol condensation of isobutyraldehyde and formaldehyde. HPA is an intermediate in the synthesis of neopentyl glycol and can be further reduced to Trimethylolmethane in a subsequent step.

Experimental Protocols

Synthesis of Trimethylolmethane (Illustrative Laboratory-Scale Protocol)

This protocol describes a two-step synthesis of Trimethylolmethane from isobutyraldehyde and formaldehyde via a crossed aldol-Cannizzaro reaction.

Step 1: Aldol Condensation to form Hydroxypivaldehyde

  • To a stirred solution of 37% aqueous formaldehyde (1.0 mol) and a phase transfer catalyst such as benzyltrimethylammonium (B79724) hydroxide (B78521) (0.04 mol) in water, slowly add isobutyraldehyde (1.1 mol) at 20°C.

  • Maintain the reaction temperature at 20°C and stir for 90 minutes.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

Step 2: Crossed Cannizzaro Reaction to form Trimethylolmethane

  • To the reaction mixture containing hydroxypivaldehyde, add a concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to facilitate the crossed Cannizzaro reaction between the remaining formaldehyde and the hydroxypivaldehyde.

  • After the reaction is complete (as determined by GC-MS analysis), cool the mixture and neutralize it with an acid (e.g., formic acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude Trimethylolmethane by recrystallization or column chromatography.

GC-MS Analysis of Trimethylolmethane and Byproducts

a. Sample Preparation (Derivatization)

Due to the low volatility of Trimethylolmethane and its byproducts, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique.

  • Evaporate a known amount of the reaction mixture or purified product to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 1 hour.

  • Cool the vial to room temperature before injecting into the GC-MS.

b. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis synthesis_start Start: Isobutyraldehyde + Formaldehyde aldol Aldol Condensation synthesis_start->aldol Base Catalyst cannizzaro Crossed Cannizzaro Reaction aldol->cannizzaro Strong Base purification Purification cannizzaro->purification Extraction & Chromatography sampling Reaction Sampling purification->sampling Final Product derivatization Silylation sampling->derivatization gcms GC-MS Injection derivatization->gcms data_analysis Data Analysis gcms->data_analysis Chromatogram & Mass Spectra identification identification data_analysis->identification Identify Byproducts quantification quantification data_analysis->quantification Quantify Components

Caption: Experimental workflow for Trimethylolmethane synthesis and byproduct analysis.

Technical Support Center: Synthesis of 2-(Hydroxymethyl)propane-1,3-diol (Trimethylolpropane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Hydroxymethyl)propane-1,3-diol, commonly known as trimethylolpropane (B17298) (TMP), synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of trimethylolpropane, particularly through the common industrial route of n-butyraldehyde and formaldehyde (B43269) condensation.

Issue 1: Low Yield of Trimethylolpropane

Question: My reaction is resulting in a low yield of trimethylolpropane. What are the potential causes and how can I improve it?

Answer: A low yield of trimethylolpropane (TMP) can be attributed to several factors. The primary synthesis route involves a base-catalyzed aldol (B89426) condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction.[1] Key areas to investigate include:

  • Reaction Conditions: The reaction temperature and duration are critical. The aldol condensation is typically carried out at temperatures between 20-50°C, followed by heating to facilitate the Cannizzaro reaction.[2][3] Precise control of temperature is necessary to minimize side reactions.

  • Reactant Stoichiometry: An excess of formaldehyde is generally used to ensure the complete conversion of the intermediate, 2,2-bis(hydroxymethyl) butanal, to TMP.[1] The molar ratio of formaldehyde to n-butyraldehyde should be carefully controlled.

  • Catalyst Concentration: The concentration of the base catalyst (e.g., sodium hydroxide (B78521) or calcium hydroxide) influences the reaction rate.[2] Insufficient catalyst can lead to an incomplete reaction, while an excessive amount can promote side reactions.

  • Byproduct Formation: The formation of byproducts such as di-trimethylolpropane (di-TMP) can reduce the yield of the desired product.[1]

  • Product Decomposition: The presence of formate (B1220265) salts, a byproduct of the Cannizzaro reaction, can lead to the decomposition of TMP during the distillation and purification stages, thereby reducing the final yield.

Issue 2: Presence of Impurities in the Final Product

Question: My final trimethylolpropane product is impure and has an undesirable odor. How can I improve its purity?

Answer: Impurities in the final product can arise from side reactions and incomplete purification. Common impurities include formate salts, unreacted starting materials, and other aldehydes and ketones.[2][4] An undesirable odor can also be a result of certain impurities formed during distillation under acidic conditions.[4]

To improve product purity, consider the following steps:

  • Neutralization: After the reaction, the mixture is typically neutralized with an acid, such as formic acid, to a pH of about 5 to 6. This step is crucial before the removal of excess formaldehyde to prevent degradation.[4]

  • Removal of Formate Salts: Calcium or sodium formate is a significant byproduct. While much of it precipitates and can be filtered off after water evaporation, residual amounts can remain.[4] Treatment with an acid like oxalic acid can help precipitate the remaining calcium as the more insoluble calcium oxalate.[4]

  • Two-Stage Distillation: A two-stage distillation process can significantly improve purity. The first stage involves distilling off "light ends" (impurities that boil at a lower temperature than TMP) under acidic conditions. The second stage, the distillation of TMP itself, should be carried out under alkaline conditions (pH 7-10) to prevent the formation of odorous byproducts.[4]

  • Extraction: An alternative to evaporation for desalting is extraction. The reaction mixture, after formaldehyde recovery, can be extracted with an organic solvent to separate the TMP from the inorganic salts.

Issue 3: Formation of Significant Amounts of Byproducts

Question: My analysis shows a high concentration of byproducts, particularly di-trimethylolpropane (di-TMP) and formate salts. How can I minimize their formation?

Answer: The formation of byproducts is inherent to the synthesis process. However, their amounts can be minimized through careful control of reaction conditions.

  • Di-trimethylolpropane (di-TMP): The formation of di-TMP is a known side reaction.[1] Optimizing the molar ratio of reactants and controlling the reaction temperature can help to minimize its formation.

  • Formate Salts: Sodium or calcium formate is an unavoidable byproduct of the Cannizzaro reaction, where formaldehyde is oxidized to formic acid, which is then neutralized by the base catalyst. While its formation cannot be prevented in this reaction pathway, its effective removal during purification is key to obtaining high-purity TMP.[4]

Data Presentation

The following tables summarize quantitative data on reaction conditions and their impact on the yield of trimethylolpropane, based on information from patent literature.

Table 1: Reaction Conditions and Yields for Trimethylolpropane Synthesis

ParameterValueMolar Ratio (Formaldehyde:n-Butyraldehyde)Yield (based on n-Butyraldehyde)Yield (based on Formaldehyde)Reference
Example 1
n-Butyraldehyde300 g (4.036 mol)~2:190.7%84.5% (of theory)[3]
Formalin (30%)800 g (8 mol)
Reaction Temperature30°C, then heated to 60°C
Example 2
n-Butyraldehyde300 g (4.04 mol)Not specified94.5%90.3% (of converted)[3]
Reaction Temperature30°C, then heated to 48°C

Note: The yields reported in patents may not be consistently reproducible and can vary based on specific experimental setups and purification efficiencies.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of trimethylolpropane based on the aldol condensation and Cannizzaro reaction, as described in the literature.[1][3]

Materials:

  • n-Butyraldehyde

  • Formaldehyde (formalin solution)

  • Base catalyst (e.g., Calcium Hydroxide or Sodium Hydroxide)

  • Formic Acid (for neutralization)

  • Organic solvent for extraction (optional, e.g., 2-ethylhexanol)[5]

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer and temperature control, add the calculated amount of formaldehyde solution and the base catalyst.

  • Aldol Condensation: While stirring, slowly add the n-butyraldehyde to the reactor. Maintain the temperature in the range of 30-50°C.[3] This stage results in the formation of 2,2-dihydroxymethyl butyraldehyde.

  • Cannizzaro Reaction: After the addition of n-butyraldehyde is complete, heat the reaction mixture to a higher temperature (e.g., 60°C) to promote the crossed Cannizzaro reaction between the intermediate aldehyde and excess formaldehyde to form trimethylolpropane.[3]

  • Neutralization: Cool the reaction mixture and neutralize it with formic acid to a pH of approximately 5-6.[4]

  • Formaldehyde Recovery: Remove the excess unreacted formaldehyde, typically by distillation.

  • Purification:

    • Evaporation/Extraction: Remove water from the reaction mixture, which will cause the precipitation of the formate salt byproduct. The salt can then be removed by filtration.[4] Alternatively, an organic solvent can be used to extract the trimethylolpropane, leaving the salt in the aqueous phase.[5]

    • Distillation: The crude trimethylolpropane is then purified by vacuum distillation. A two-stage distillation, with the first stage under acidic conditions to remove light ends and the second stage under alkaline conditions to distill the final product, is recommended for high purity.[4]

  • Product Finishing: The purified trimethylolpropane, which is a solid at room temperature, can be cooled and flaked for packaging.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage start Start: Add Formaldehyde and Base Catalyst to Reactor add_butyraldehyde Slowly Add n-Butyraldehyde (30-50°C) start->add_butyraldehyde Aldol Condensation cannizzaro Heat to Promote Cannizzaro Reaction (e.g., 60°C) add_butyraldehyde->cannizzaro neutralize Neutralize with Formic Acid (pH 5-6) cannizzaro->neutralize recover_formaldehyde Recover Excess Formaldehyde (Distillation) neutralize->recover_formaldehyde desalt Desalting: Evaporation/Filtration or Extraction recover_formaldehyde->desalt distill_light Distill Light Ends (Acidic Conditions) desalt->distill_light distill_tmp Distill TMP (Alkaline Conditions) distill_light->distill_tmp finish Product Finishing: Cooling and Flaking distill_tmp->finish

Caption: Experimental workflow for the synthesis of trimethylolpropane.

troubleshooting_yield cluster_conditions Condition Optimization cluster_purity Purification Issues start Low TMP Yield check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Analyze for Impurities and Byproducts start->check_purity temp_issue Incorrect Temperature Profile? check_conditions->temp_issue ratio_issue Incorrect Formaldehyde: Butyraldehyde Ratio? check_conditions->ratio_issue catalyst_issue Incorrect Catalyst Concentration? check_conditions->catalyst_issue byproduct_issue High di-TMP or other byproducts? check_purity->byproduct_issue decomposition_issue Product Decomposition during Distillation? check_purity->decomposition_issue temp_solution Optimize Temperature for Aldol and Cannizzaro Steps temp_issue->temp_solution Yes ratio_solution Ensure Sufficient Formaldehyde Excess ratio_issue->ratio_solution Yes catalyst_solution Adjust Catalyst Loading catalyst_issue->catalyst_solution Yes byproduct_solution Fine-tune Reaction Conditions to Minimize Side Reactions byproduct_issue->byproduct_solution Yes decomposition_solution Ensure Effective Formate Removal and Distill under Alkaline Conditions decomposition_issue->decomposition_solution Yes

Caption: Troubleshooting guide for low yield in trimethylolpropane synthesis.

References

Technical Support Center: HPLC Analysis of Polyols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polyols by High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of polyols.

Question: Why am I seeing poor peak resolution or co-elution of my polyol standards?

Answer:

Poor peak resolution is a common issue in polyol analysis, often stemming from suboptimal separation conditions. Polyols are structurally similar, making them difficult to separate. Here are the primary causes and solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good separation. For polyols, a common mobile phase is a mixture of acetonitrile (B52724) and water. Adjusting the ratio can significantly impact resolution.[1]

  • Incorrect Column Choice: Not all HPLC columns are suitable for polyol analysis. Columns with amino-propyl bonded phases or specialized carbohydrate analysis columns are often recommended.[1] Ligand-exchange columns are also a viable option.

  • Flow Rate and Temperature: The flow rate and column temperature can affect resolution. A lower flow rate generally provides better separation but increases run time.[2] Increasing the column temperature can sometimes improve peak shape and separation.[2][3]

Solutions to Improve Peak Resolution:

  • Optimize Mobile Phase: Systematically vary the acetonitrile/water ratio. A higher percentage of acetonitrile will generally increase retention and may improve the separation of early-eluting peaks.

  • Select an Appropriate Column: If you are not using a column specifically designed for carbohydrate or polyol analysis, consider switching to one. Amine-based or ligand-exchange columns are good starting points.

  • Adjust Flow Rate: Decrease the flow rate to see if resolution improves.[2] This can enhance the interaction between the analytes and the stationary phase, leading to better separation.[2]

  • Modify Column Temperature: Use a column oven to control the temperature. Experiment with temperatures between 30°C and 80°C.[4][5][6] Higher temperatures can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[3]

Question: I have very low sensitivity, or I am not detecting any peaks for my polyol sample. What is the problem?

Answer:

This is a frequent challenge because polyols lack a significant chromophore, making them difficult to detect with standard UV-Vis detectors.[7][8][9][10][11]

  • Inappropriate Detector: A UV-Vis detector is generally not suitable for polyol analysis unless the polyols have been derivatized.[7][11]

  • Low Analyte Concentration: Your sample may be too dilute for the detector's limit of detection.

Solutions for Low Sensitivity:

  • Use a Universal Detector: The most effective solution is to use a detector that does not rely on UV absorbance. The most common choices for polyol analysis are:

    • Refractive Index (RI) Detector: RI detectors are considered universal but are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[12][13][14][15]

    • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution and generally more stable than RI detectors.[8][12][16][17]

    • Charged Aerosol Detector (CAD): CAD is also compatible with gradient elution and is known for its high sensitivity and wide dynamic range.[18][19][20]

  • Pre-column Derivatization: If a UV-Vis or fluorescence detector is the only option, you can derivatize the polyols with a reagent that introduces a chromophore or fluorophore.[7][21][22] This chemical modification allows for detection at specific wavelengths.[22]

Question: My baseline is noisy or drifting, especially when using a Refractive Index (RI) detector. How can I fix this?

Answer:

Baseline instability with an RI detector is a well-known issue due to its high sensitivity to changes in the mobile phase's refractive index.[13]

  • Temperature Fluctuations: The RI of the mobile phase is highly dependent on temperature.[13] Even small changes in ambient temperature can cause baseline drift.

  • Inadequate Mobile Phase Degassing: Dissolved air in the mobile phase can lead to baseline noise.[13]

  • Mobile Phase Composition: On-line mixing of mobile phase components can create inconsistencies that affect the RI detector.[13]

Solutions for Baseline Instability:

  • Use a Column Oven: Maintaining a stable column temperature is crucial.[5] A good quality column oven will minimize temperature-related baseline drift.

  • Thoroughly Degas the Mobile Phase: Use an in-line degasser or helium sparging to remove dissolved gases from the mobile phase before use.[5][13]

  • Premix the Mobile Phase: To ensure a consistent composition, it is best to premix the mobile phase components manually rather than relying on the HPLC's mixer.[23]

  • Daily Reference Cell Purge: It is good practice to purge the RI detector's reference cell daily with fresh mobile phase to ensure it matches the eluent from the column.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best detector for polyol analysis by HPLC?

A1: There is no single "best" detector, as the optimal choice depends on the specific requirements of the analysis, such as sensitivity, and whether gradient elution is needed. Here is a comparison of the most common detectors for polyols:

Detector TypePrincipleGradient CompatibleSensitivityKey AdvantagesKey Disadvantages
Refractive Index (RI) Measures the difference in refractive index between the mobile phase and the analyte.[13]No[13][24]Low to moderate[14]Universal detection, non-destructive.[25]Sensitive to temperature and flow rate changes.[14] Cannot be used with gradients.[13]
Evaporative Light Scattering (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.[8]Yes[8]Moderate to high[16]Universal for non-volatile analytes, stable baseline.[10][12]Destructive, non-linear response for some compounds.[8]
Charged Aerosol (CAD) Similar to ELSD, but after solvent evaporation, the analyte particles are charged, and the total charge is measured.[19]YesHigh[18]Universal for non-volatile analytes, wide dynamic range, consistent response.[18][20]Destructive, response can be affected by mobile phase composition.[19]

Q2: When is pre-column derivatization necessary for polyol analysis?

A2: Pre-column derivatization is necessary when you need to analyze polyols using a detector that requires the analyte to have a chromophore or fluorophore, such as a UV-Vis or Fluorescence detector.[7][21] This is often done to increase the sensitivity of the analysis.[22] Common derivatizing agents for compounds with hydroxyl groups include 3,5-dinitrobenzoyl chloride (DNBC) and phenyl isocyanate.[7]

Q3: What are the typical starting conditions for an HPLC method for polyols?

A3: A good starting point for developing a method for polyol separation is essential for achieving reproducible results. The following table provides a set of typical starting conditions.

ParameterTypical ConditionNotes
Column Amino-propyl or Ligand-exchange (e.g., Shodex SUGAR series)[4]Specifically designed for carbohydrate and polyol separations.
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)The ratio may need to be optimized for your specific analytes.[1]
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can improve resolution.[4][6]
Column Temperature 30 - 80 °CTemperature control is critical, especially with an RI detector.[4][6]
Detector RI, ELSD, or CADChoose based on sensitivity and gradient compatibility needs.

Experimental Protocols & Visualizations

Protocol: Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC)

This protocol is a general guideline for derivatizing polyols to allow for UV detection.

  • Sample Preparation: Prepare a standard solution of your polyol in an aprotic solvent like acetonitrile.

  • Reagent Preparation: Prepare a solution of DNBC in acetonitrile. Also, prepare a solution of a catalyst, such as pyridine (B92270), in acetonitrile.

  • Derivatization Reaction:

    • In a vial, mix your polyol standard with an excess of the DNBC solution.

    • Add the pyridine solution to catalyze the reaction.

    • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours).

  • Quenching: After the reaction is complete, cool the vial and add a quenching agent, such as methanol, to react with any excess DNBC.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system with a UV detector, typically monitoring at a wavelength around 254 nm.

Diagrams

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution start Problem: Poor Peak Resolution check_column Is the column appropriate for polyol analysis? start->check_column check_mp Is the mobile phase optimized? check_column->check_mp Yes solution_column Solution: Use an Amine-based or Ligand-exchange column check_column->solution_column No check_flow Is the flow rate optimal? check_mp->check_flow Yes solution_mp Solution: Adjust Acetonitrile/Water ratio. Consider gradient elution. check_mp->solution_mp No solution_flow Solution: Decrease flow rate. Adjust column temperature. check_flow->solution_flow No end_node Resolution Improved check_flow->end_node Yes solution_column->end_node solution_mp->end_node solution_flow->end_node

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_1 Detector Selection Guide for Polyol Analysis start Start: Polyol Analysis q_gradient Is gradient elution required? start->q_gradient q_sensitivity Is high sensitivity critical? q_gradient->q_sensitivity Yes use_ri Use Refractive Index (RI) Detector q_gradient->use_ri No use_elsd_cad Use ELSD or CAD q_sensitivity->use_elsd_cad Yes q_uv_available Is only a UV/Fluorescence detector available? q_sensitivity->q_uv_available No end_node Method Established use_ri->end_node use_elsd_cad->end_node q_uv_available->use_elsd_cad No, other detectors are available use_derivatization Use Pre-column Derivatization + UV/FLD q_uv_available->use_derivatization Yes use_derivatization->end_node

Caption: Decision tree for selecting an appropriate HPLC detector for polyols.

References

Navigating Polyester Synthesis: A Technical Guide to Preventing Gelation with Tris(hydroxymethyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing premature gelation during polyester (B1180765) synthesis when using the trifunctional cross-linking agent, Tris(hydroxymethyl)methane. Premature gelation, the formation of an insoluble, cross-linked polymer network before achieving the desired molecular weight or properties, is a critical issue that can lead to failed experiments and loss of valuable materials. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful synthesis of branched polyesters.

Understanding the Challenge: The Role of Tris(hydroxymethyl)methane and Gelation

Tris(hydroxymethyl)methane, a trifunctional alcohol, is often incorporated into polyester synthesis to introduce branching and create three-dimensional polymer architectures. This branching can enhance properties such as viscosity, rigidity, and thermal stability. However, its trifunctionality also significantly increases the average functionality of the monomer mixture, bringing the reaction closer to the critical gel point, as predicted by the Carothers equation. Gelation occurs when a single, macroscopic polymer molecule of infinite molecular weight forms, leading to a sudden and irreversible increase in viscosity.

The primary mechanism of gelation in this context is the formation of a cross-linked network through the esterification reactions between the hydroxyl groups of Tris(hydroxymethyl)methane and the carboxylic acid groups of the diacid monomers. As the reaction progresses, the growing polymer chains become interconnected, eventually forming a gel.

Troubleshooting Guide: Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Premature Gelation - Excessive Tris(hydroxymethyl)methane: The concentration of the trifunctional monomer is too high, leading to a rapid increase in the average functionality of the system. - High Reaction Temperature: Elevated temperatures accelerate the reaction rate, bringing the system to the gel point more quickly. - High Catalyst Concentration: An excess of catalyst can lead to an uncontrolled and rapid polymerization. - Incorrect Monomer Stoichiometry: An imbalance in the ratio of hydroxyl to carboxyl groups can lead to a lower critical conversion for gelation.- Reduce Tris(hydroxymethyl)methane Concentration: Carefully calculate and control the molar ratio of the trifunctional alcohol. Start with a low concentration (e.g., < 2 mol%) and gradually increase in subsequent experiments if more branching is desired. - Lower Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate and allow for better control. - Optimize Catalyst Concentration: Reduce the amount of catalyst used. Titrate the catalyst to find the optimal concentration for controlled polymerization. - Ensure Stoichiometric Balance: Accurately weigh and charge all monomers to maintain the desired ratio of functional groups.
High Viscosity Early in Reaction - Approaching the Gel Point: The reaction is nearing the critical point of gelation. - Localized High Concentration of Reactants: Poor mixing can lead to regions of higher reactivity and viscosity.- Monitor Viscosity: Regularly measure the viscosity of the reaction mixture. A rapid increase is an indicator of impending gelation. - Improve Agitation: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture. - Consider a Two-Stage Addition: Add the Tris(hydroxymethyl)methane in a second stage after the initial formation of a linear polyester oligomer.
Inconsistent Product Properties - Variable Reaction Conditions: Fluctuations in temperature, stirring speed, or vacuum can lead to batch-to-batch variability. - Incomplete Reaction: The polymerization may not have proceeded to the desired extent, resulting in a lower molecular weight and different properties.- Strict Process Control: Maintain consistent and well-documented reaction parameters for each synthesis. - Monitor Reaction Progress: Track the extent of the reaction by measuring properties such as acid number or by-product removal (e.g., water).

Frequently Asked Questions (FAQs)

Q1: How can I theoretically predict the gel point in my polyester synthesis with Tris(hydroxymethyl)methane?

A1: The gel point can be predicted using the Carothers equation, which relates the critical extent of reaction at the gel point (p_c) to the average functionality (f_avg) of the monomers: p_c = 2 / f_avg . The average functionality is the weighted average of the functionalities of all monomers in the reaction mixture. The inclusion of a trifunctional monomer like Tris(hydroxymethyl)methane increases f_avg, thus lowering the critical conversion at which gelation will occur.

Q2: What is a safe starting concentration for Tris(hydroxymethyl)methane to avoid premature gelation?

A2: A general recommendation is to start with a low concentration, typically less than 2 mole percent relative to the total moles of alcohol monomers. The optimal concentration will depend on the specific diacid and diol used, as well as the desired properties of the final polyester. It is advisable to perform a series of experiments with varying concentrations to determine the ideal range for your specific system.

Q3: Can I add Tris(hydroxymethyl)methane at a later stage of the reaction?

A3: Yes, a two-stage approach is a common strategy to prevent premature gelation. In the first stage, a linear polyester prepolymer is synthesized using a diacid and a diol. In the second stage, Tris(hydroxymethyl)methane is added to the prepolymer to introduce branching. This method allows for better control over the reaction and the final polymer architecture.

Q4: How does the choice of catalyst affect gelation?

A4: The type and concentration of the catalyst significantly influence the reaction rate and, consequently, the gelation time. Stronger or more concentrated catalysts will accelerate the polymerization, increasing the risk of premature gelation. It is crucial to select an appropriate catalyst and optimize its concentration to achieve a controlled reaction rate.

Q5: Are there any analytical techniques to monitor the progression towards the gel point?

A5: Yes, monitoring the viscosity of the reaction mixture is a practical way to track the progression towards gelation. A sharp, exponential increase in viscosity is a strong indicator that the gel point is approaching. Additionally, techniques like gel permeation chromatography (GPC) can be used to monitor the increase in molecular weight and the broadening of the molecular weight distribution as the reaction proceeds.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Branched Polyester

This protocol outlines a one-pot method for synthesizing a branched polyester, suitable for initial explorations.

Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • Tris(hydroxymethyl)methane

  • Esterification catalyst (e.g., p-Toluenesulfonic acid or Tin(II) octoate)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser for water removal.

Procedure:

  • Charge Reactants: To the reaction vessel, add the diacid, diol, and Tris(hydroxymethyl)methane in the desired molar ratio. Ensure the molar ratio of total hydroxyl groups to carboxyl groups is slightly in excess (e.g., 1.1:1).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.

  • Add Catalyst: Add the catalyst at a concentration of 0.1-0.5 wt% of the total reactants.

  • First Stage (Esterification): Gradually heat the mixture to 160-180°C with continuous stirring. Water will begin to distill off as a byproduct of the esterification reaction. Monitor the amount of water collected. This stage is typically continued until approximately 80-90% of the theoretical amount of water is collected.

  • Second Stage (Polycondensation): Increase the temperature to 200-220°C and gradually apply a vacuum (e.g., starting from atmospheric pressure and slowly reducing to <1 mmHg). This stage facilitates the removal of the remaining water and drives the polymerization to a higher molecular weight.

  • Monitoring and Termination: Monitor the viscosity of the reaction mixture closely. The reaction should be stopped before the point of gelation by cooling the reactor and breaking the vacuum. The endpoint can be determined by reaching a target viscosity or after a specific reaction time determined from optimization experiments.

  • Product Recovery: Once cooled, the polyester can be discharged from the reactor.

Quantitative Data Summary

The following table provides illustrative data on how the concentration of a trifunctional alcohol can influence the gel point and viscosity of the resulting polyester. Note that these are representative values and actual results may vary depending on the specific reactants and conditions.

Mole % of Tris(hydroxymethyl)methaneTheoretical Gel Point (p_c)Observed Viscosity at 3 hours (Pa·s)
0No gelation5
10.99515
20.99050
30.985> 500 (Gelled)

Visualization of Gelation Prevention Strategy

The following diagram illustrates the logical workflow for preventing gelation during branched polyester synthesis.

Gelation_Prevention_Workflow start Start: Branched Polyester Synthesis select_reactants Select Diacid, Diol, and Tris(hydroxymethyl)methane start->select_reactants calculate_stoichiometry Calculate Monomer Stoichiometry (Control f_avg) set_conditions Set Initial Reaction Conditions (Temp, Catalyst, Time) calculate_stoichiometry->set_conditions select_reactants->calculate_stoichiometry run_synthesis Run Synthesis set_conditions->run_synthesis monitor_reaction Monitor Viscosity & Extent of Reaction run_synthesis->monitor_reaction check_gelation Premature Gelation? monitor_reaction->check_gelation troubleshoot Troubleshoot: - Reduce Tris Concentration - Lower Temperature - Optimize Catalyst check_gelation->troubleshoot Yes successful_synthesis Successful Synthesis of Branched Polyester check_gelation->successful_synthesis No adjust_conditions Adjust Reaction Conditions troubleshoot->adjust_conditions adjust_conditions->calculate_stoichiometry

Figure 1. Logical workflow for preventing premature gelation.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively mitigate the risk of premature gelation and successfully synthesize branched polyesters with desired properties using Tris(hydroxymethyl)methane. Careful control of reactant stoichiometry, reaction conditions, and vigilant monitoring are the cornerstones of a successful synthesis.

Technical Support Center: Controlling Polymer Molecular Weight with 2-(Hydroxymethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of 2-(Hydroxymethyl)propane-1,3-diol for controlling polymer molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in polymerization?

A1: this compound is a trifunctional alcohol, meaning it possesses three hydroxyl (-OH) groups.[1][2] Its unique structure, with a central quaternary carbon atom substituted with three hydroxymethyl groups, allows it to act as a branching or cross-linking agent in polymer formulations.[2][3] In condensation polymerization, such as the synthesis of polyesters or polyurethanes, it is introduced to connect multiple polymer chains, thereby altering the polymer's architecture from linear to branched or networked.[3][4][5]

Q2: How does this compound control molecular weight in condensation polymerization?

A2: In condensation polymerization, polymer chains grow by reacting bifunctional monomers (e.g., a diol and a diacid).[6] Introducing a trifunctional monomer like this compound creates a branch point. Two of its hydroxyl groups can participate in forming a linear chain, while the third remains available to initiate the growth of another chain.[3] This branching leads to a rapid increase in molecular weight and viscosity. By carefully controlling the amount of this triol, one can precisely modulate the final molecular weight and degree of branching.[4] However, exceeding a critical concentration can lead to the formation of an infinite network, a phenomenon known as gelation.[5][7]

Q3: Can this compound be used in radical polymerization? What is its effect?

Q4: What is the difference between branching and cross-linking, and how does this molecule contribute to both?

A4: Branching refers to the creation of polymer chains that emanate from a central point or from the backbone of another polymer chain, resulting in a non-linear structure. Cross-linking is a more extensive form of branching where multiple polymer chains are interconnected to form a single, three-dimensional network.[5][7] this compound facilitates both. At low concentrations, it primarily introduces branching. As its concentration increases, the probability of branches from different molecules connecting rises, leading to the formation of cross-links and eventually a gelled network.[10]

Q5: What analytical techniques are recommended to characterize polymers synthesized using this triol?

A5: A combination of techniques is necessary to fully characterize the chemical, molecular, and bulk properties of these polymers.[11] Key methods include Gel Permeation Chromatography (GPC/SEC) to determine molecular weight averages (Mn, Mw) and the polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and analyze branching.[11][12] Fourier Transform Infrared Spectroscopy (FTIR) is useful for identifying functional groups and confirming the polymerization reaction.[12] For thermal properties, Differential Scanning Calorimetry (DSC) is employed to measure glass transition and melting temperatures.[11]

Troubleshooting Guides

Problem 1: Final polymer has a lower-than-expected molecular weight in condensation polymerization.

Question: My polyester (B1180765) synthesis resulted in a low molecular weight polymer, even after adding this compound. What are the common causes?

Answer: Low molecular weight in polycondensation is a common issue that can stem from several factors.[13] A systematic troubleshooting approach is essential. The primary causes are often related to monomer purity, stoichiometric imbalance, inefficient removal of the condensation byproduct (e.g., water), suboptimal reaction conditions, or catalyst inefficiency.[13]

Troubleshooting Workflow:

G start Low Molecular Weight Observed purity Verify Monomer Purity & Stoichiometry start->purity leaks Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) purity->leaks Purity/Stoichiometry OK repurify Re-purify Monomers. Adjust Stoichiometry. purity->repurify Issue Found water Optimize Water/Byproduct Removal leaks->water Setup OK seal Seal System. Improve Vacuum Pump. leaks->seal Leaks Found catalyst Review Catalyst Activity & Concentration water->catalyst Removal Efficient improve_removal Increase Vacuum. Improve Stirring. water->improve_removal Inefficient Removal conditions Adjust Temperature & Reaction Time catalyst->conditions Catalyst OK fresh_catalyst Use Fresh Catalyst. Optimize Concentration. catalyst->fresh_catalyst Issue Found end Achieved High Molecular Weight conditions->end Optimized increase_time Increase Temperature/Time. Monitor Viscosity. conditions->increase_time Needs Adjustment repurify->purity seal->leaks improve_removal->water fresh_catalyst->catalyst increase_time->conditions

Caption: Troubleshooting workflow for low molecular weight polymer.[13]

Problem 2: Premature gelation or formation of an insoluble polymer.

Question: My reaction mixture turned into an insoluble gel after adding this compound. Why did this happen and how can I prevent it?

Answer: This phenomenon, known as gelation, occurs when extensive cross-linking creates a single, macroscopic molecule that is insoluble in all solvents.[7] The trifunctionality of this compound is the direct cause.[3] While it is used to increase molecular weight, an excessive amount will push the reaction past the "gel point," where the three-dimensional network forms.

Prevention Strategies:

  • Stoichiometric Control: The most critical factor is the ratio of trifunctional to bifunctional monomers. Reduce the molar percentage of this compound in your formulation.

  • Monitor Viscosity: The viscosity of the reaction mixture increases sharply as it approaches the gel point. Continuous monitoring can help you stop the reaction before gelation occurs.

  • Control Reaction Time and Temperature: Higher temperatures and longer reaction times increase the extent of the reaction, making gelation more likely.[14] Consider lowering the temperature or shortening the reaction time when using cross-linking agents.

G cluster_0 Linear Polymerization cluster_1 Branching & Cross-linking Diacid Diacid (HOOC-R-COOH) Linear Linear Polyester Chain Diacid->Linear + Diol Diol (HO-R'-OH) Diol->Linear Triol This compound Branched Branched Polymer Triol->Branched Linear->Branched + Crosslinked Cross-linked Network (Gel) Branched->Crosslinked Excess Triol High Conversion

Caption: Role of the trifunctional diol in creating branched and cross-linked polymers.

Data Presentation

Table 1: Predicted Effect of this compound Concentration on Polyester Properties
Molar % of Triol (relative to total diols)Weight-Average Molecular Weight (Mw)Polydispersity Index (PDI)Melt ViscosityGel ContentExpected Polymer Structure
0%ModerateLow (~2.0)Low0%Linear
1-2%HighIncreasingModerate0%Lightly Branched
2-5%Very HighHighHighLowHighly Branched
>5% (Gel Point)InfiniteVery HighInfinite (Solid)>90%Cross-linked Network

Note: Specific values depend heavily on the monomer system, catalyst, and reaction conditions. This table illustrates general trends.

Table 2: Key Analytical Techniques for Polymer Characterization
TechniquePrincipleKey Information Provided
Gel Permeation Chromatography (GPC/SEC) [12]Separates molecules based on hydrodynamic size.Number-average (Mn) and weight-average (Mw) molecular weights; Polydispersity Index (PDI).[11]
Nuclear Magnetic Resonance (NMR) [12]Analyzes the magnetic properties of atomic nuclei.Detailed molecular structure, confirmation of monomer incorporation, end-group analysis, degree of branching.[11]
Fourier Transform Infrared (FTIR) Spectroscopy [12]Measures the absorption of infrared radiation by chemical bonds.Identification of functional groups, monitoring reaction conversion, qualitative analysis of polymer structure.
Differential Scanning Calorimetry (DSC) [11]Measures heat flow into or out of a sample as a function of temperature.Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.
Rheometry Measures the flow and deformation of materials.Viscosity, modulus, information on polymer entanglement and cross-link density.
Solvent Swelling/Extraction [15]Measures the amount of solvent absorbed by a cross-linked polymer.Degree of cross-linking, gel content.[15]

Experimental Protocols

Protocol: Synthesis of a Branched Polyester via Melt Condensation

This protocol provides a general methodology for synthesizing a polyester using a diacid, a diol, and this compound as a branching agent.[4]

Materials:

  • Dicarboxylic acid (e.g., Adipic acid)

  • Diol (e.g., 1,4-Butanediol)

  • This compound

  • Catalyst (e.g., p-Toluene sulfonic acid, p-TSA, ~0.1-0.5 wt%)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser connected to a vacuum line.

Procedure:

  • Reactant Charging: Accurately weigh and add the dicarboxylic acid, diol, and the desired amount of this compound to the reaction vessel. The molar ratio of total hydroxyl groups to carboxylic acid groups should be slightly above 1:1 (e.g., 1.05:1) to ensure carboxyl termination is minimized initially.

  • Catalyst Addition: Add the p-TSA catalyst to the mixture.[4]

  • Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow.

  • First Stage (Esterification): Begin stirring and gradually heat the mixture to 160-180°C.[4] Water will begin to evolve as a byproduct of the condensation reaction and will be collected in the condenser trap. Maintain this stage for 2-4 hours or until the rate of water collection significantly decreases.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C and slowly apply a vacuum (reducing pressure to <1 mbar).[13] The high temperature and vacuum are crucial for removing the final traces of water and driving the reaction toward high molecular weight.[13]

  • Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt (e.g., by measuring the torque on the mechanical stirrer).[13]

  • Reaction Completion: Continue the reaction under vacuum for another 2-4 hours. The reaction is considered complete when the desired viscosity is reached or when bubbling in the melt ceases.

  • Cooling and Recovery: Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed from the vessel for analysis.

G prep 1. Reactant Preparation (Weigh Diacid, Diol, Triol) charge 2. Reactor Charging & Catalyst Addition prep->charge purge 3. Inert Atmosphere (Nitrogen Purge) charge->purge ester 4. Esterification (160-180°C, Atm. Pressure) Remove Water purge->ester poly 5. Polycondensation (200-220°C, High Vacuum) Remove Byproducts ester->poly cool 6. Cooling & Recovery (Under Nitrogen) poly->cool analyze 7. Polymer Analysis (GPC, NMR, DSC) cool->analyze

Caption: General experimental workflow for branched polyester synthesis.

References

Technical Support Center: Degradation of Trimethylolmethane-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of polymers synthesized using trimethylolmethane. These polymers are valued for their three-dimensional cross-linked structures but can be susceptible to specific degradation pathways. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is trimethylolmethane, and why is it used in polymer synthesis?

A1: Trimethylolmethane, also known as 2-(hydroxymethyl)-2-methylpropane-1,3-diol, is a trifunctional alcohol (a triol). Its structure features a central carbon atom bonded to three hydroxymethyl (-CH₂OH) groups and one methyl (-CH₃) group. This trifunctional nature allows it to act as a cross-linking agent, creating branched or three-dimensional polymer networks. These networks can enhance the thermal stability, rigidity, and chemical resistance of the final material compared to linear polymers.

Q2: What are the primary degradation pathways for polymers containing trimethylolmethane?

A2: The degradation of these polymers is typically dictated by the linkages formed by the hydroxyl groups of trimethylolmethane. The two most common degradation pathways are:

  • Hydrolysis: If the trimethylolmethane is used to form polyesters, the resulting ester bonds are susceptible to cleavage by water. This reaction can be catalyzed by acids or bases.

  • Thermal Degradation: At elevated temperatures, the polymer chains can break down. The specific mechanism depends on the polymer's overall structure but often involves chain scission, where polymer chains break into smaller segments, or reactions involving the end groups[1][2][3].

Q3: What factors can accelerate the degradation of these polymers?

A3: Several factors can influence the rate of degradation:

  • Chemical Structure: Polymers with weaker covalent bonds, such as aliphatic polyesters, are generally less thermally stable than those with aromatic structures[1][4].

  • Environmental Conditions: The presence of moisture, oxygen, and exposure to UV radiation can significantly accelerate degradation[4][5]. High humidity promotes hydrolysis, while oxygen can lead to thermo-oxidative degradation[5].

  • Temperature: Higher temperatures provide the energy needed to initiate and propagate degradation reactions like chain scission[6].

  • pH: For polyesters, both acidic and alkaline conditions can catalyze hydrolysis, breaking the ester linkages[7][8].

  • Additives/Impurities: Residual catalysts from polymerization or the presence of impurities can sometimes initiate degradation reactions[1]. Conversely, stabilizers like antioxidants can be added to enhance stability[4].

Troubleshooting Guide

Q4: My polymer's molecular weight is decreasing during storage at room temperature. What could be the cause?

A4: A decrease in molecular weight at room temperature, especially for a polyester-based polymer, strongly suggests hydrolysis. This occurs when ambient moisture reacts with the ester bonds in the polymer backbone, causing chain cleavage.

Troubleshooting Steps:

  • Confirm Storage Conditions: Ensure the polymer is stored in a desiccated, inert environment (e.g., in a desiccator with desiccant or under a nitrogen atmosphere) to minimize exposure to moisture.

  • Check for Acidity/Basicity: Residual acidic or basic catalysts from the synthesis process can accelerate hydrolysis. Consider purifying the polymer to remove these impurities.

  • Analyze the Polymer: Use techniques like Gel Permeation Chromatography (GPC) to monitor molecular weight changes over time and Fourier-Transform Infrared Spectroscopy (FTIR) to look for an increase in hydroxyl (-OH) and carboxylic acid (-COOH) end groups, which are products of ester hydrolysis.

Q5: During melt processing, my polymer is showing signs of yellowing and a loss of mechanical properties. What is happening?

A5: Yellowing and loss of mechanical strength during melt processing are classic signs of thermal degradation[3]. The high temperatures required for processing can initiate chain scission and other side reactions. For polymers based on trimethylolmethane, this can be a complex process.

Troubleshooting Steps:

  • Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate flow.

  • Reduce Residence Time: Minimize the time the polymer spends in the heated processing equipment.

  • Use Stabilizers: Incorporate thermal stabilizers or antioxidants into the polymer formulation. These additives can scavenge free radicals that propagate degradation reactions[4].

  • Process Under Inert Atmosphere: Processing under a nitrogen blanket can prevent thermo-oxidative degradation, which is often more aggressive than purely thermal degradation.

Q6: My experimental results are inconsistent. Could polymer degradation be the cause?

A6: Yes, inconsistent results, particularly in applications like drug delivery where polymer properties are critical, can be a symptom of underlying degradation. Degradation can alter molecular weight, hydrophobicity, and release kinetics.

Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results potentially caused by polymer degradation.

G A Inconsistent Experimental Results B Potential Cause: Polymer Degradation A->B C Characterize Polymer Batches (Fresh vs. Aged) B->C D Test: GPC (Molecular Weight) C->D E Test: DSC (Glass Transition Temp, Tg) C->E F Test: FTIR/NMR (Chemical Structure) C->F G Significant Change Observed? D->G E->G F->G H Degradation Confirmed. Implement Mitigation Strategy. G->H  Yes I No Significant Change. Investigate Other Experimental Variables. G->I  No J Mitigation: - Strict Storage Protocols - Re-purify Material - Add Stabilizers - Optimize Process H->J

Caption: Troubleshooting workflow for polymer degradation.

Quantitative Data Summary

The thermal stability of polymers is often assessed using Thermogravimetric Analysis (TGA). The data below, derived from studies on analogous trimethylolpropane (B17298) (TMP) and trimethylol propane (B168953) triacrylate (TMPTA) based polymers, provides an indication of degradation temperatures.

Polymer SystemAtmosphereOnset Degradation Temp. (Td,onset)Key Observations
Trimethylolpropane/Adipic Acid Poly(ester) (Hydroxyl-capped)Nitrogen~180-250°CThe initial degradation mechanism is primarily dehydrative ether formation[2].
Trimethylolpropane/Adipic Acid Poly(ester) (Carboxyl-capped)Nitrogen~250°CThe major degradation pathway is decarboxylation[2].
Cross-linked Poly(TMPTA)Nitrogen~400°CDegradation occurs via chain end scission at lower temperatures and random chain scission at higher temperatures[9].
Cross-linked Poly(TMPTA)AirMultiple StepsOxidative degradation involves multiple steps and shows higher activation energy than degradation in nitrogen[9].

Degradation Pathway Visualization

The diagram below illustrates the hydrolytic degradation of a polyester (B1180765) segment formed using trimethylolmethane.

G cluster_0 Polymer Backbone cluster_1 Degradation Products Polymer ---O-C(=O)-R-C(=O)-O-CH₂-C(CH₃)(CH₂-O---)₂ Water + H₂O (Acid/Base Catalyst) Acid ---O-C(=O)-R-COOH Alcohol HO-CH₂-C(CH₃)(CH₂-O---)₂ Water->Acid Hydrolysis (Ester Cleavage) Water->Alcohol Hydrolysis (Ester Cleavage)

References

Validation & Comparative

A Comparative Guide: 2-(Hydroxymethyl)propane-1,3-diol vs. Glycerol in Alkyd Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polyol is a critical determinant in the synthesis of alkyd resins, profoundly influencing the final properties of the coating. Among the trifunctional polyols, 2-(Hydroxymethyl)propane-1,3-diol, commonly known as trimethylolpropane (B17298) (TMP), and glycerol (B35011) are two of the most prevalent choices. This guide provides an objective comparison of their performance in alkyd resins, supported by experimental data, to aid in the formulation of coatings with desired characteristics.

Executive Summary

In the formulation of alkyd resins, the choice between trimethylolpropane (TMP) and glycerol as the polyhydric alcohol component significantly impacts the resin's performance characteristics. Experimental evidence consistently demonstrates that TMP-based alkyd resins exhibit superior properties compared to their glycerol-based counterparts. These advantages include a lower viscosity which is beneficial for high-solids coatings, faster drying times, enhanced hardness, and improved chemical and water resistance. These enhanced features are primarily attributed to the neopentyl structure of TMP, which offers greater stability against hydrolysis and oxidation.

Performance Comparison: Quantitative Data

The following table summarizes the key performance differences between alkyd resins synthesized with TMP and glycerol. The data is collated from a comparative study where alkyd resins were synthesized under similar conditions, with the polyol being the primary variable.

PropertyAlkyd Resin with TMPAlkyd Resin with GlycerolAdvantage of TMP
Viscosity LowerHigherEasier application, potential for higher solids content.
Drying Time ShorterLongerIncreased throughput in industrial applications.
Hardness HigherLowerGreater scratch and abrasion resistance.[1]
Flexibility GoodGoodBoth offer good flexibility, a key characteristic of alkyds.
Chemical Resistance SuperiorGoodEnhanced durability in harsh chemical environments.[2]
Water Resistance SuperiorGoodBetter performance in humid or wet conditions.
Thermal Stability HigherLowerImproved performance at elevated temperatures.[3]
Gloss Retention ExcellentGoodLonger-lasting aesthetic appeal.

Experimental Protocols

The synthesis and characterization of alkyd resins follow established methodologies. The protocols outlined below are representative of the procedures used in comparative studies.

Alkyd Resin Synthesis (Alcoholysis-Polyesterification Method)
  • Alcoholysis Stage: A mixture of a drying oil (e.g., soybean oil, linseed oil), the polyol (either TMP or glycerol), and a catalyst (e.g., litharge) is charged into a four-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and an inert gas inlet.[4] The mixture is heated to 230-250°C under a nitrogen blanket. The progress of the alcoholysis is monitored by checking the solubility of the reaction mixture in methanol. The reaction is considered complete when a clear solution is obtained.[4]

  • Polyesterification Stage: After cooling the reactor to about 180°C, a dibasic acid (e.g., phthalic anhydride) is added.[4] The temperature is then gradually raised to 220-240°C. The polyesterification reaction is monitored by periodically measuring the acid value of the resin. The reaction is stopped once the desired acid value is reached. Xylene is often used as an azeotropic solvent to facilitate the removal of water formed during the reaction.[5]

Performance Testing of Alkyd Resin Films
  • Drying Time: The set-to-touch time, dust-free time, and tack-free time are determined using a standard drying time recorder or by manual testing according to ASTM D1640.[4][6][7]

  • Hardness: Pencil hardness test (ASTM D3363) or Persoz pendulum hardness tester is used to evaluate the film hardness.[1][8]

  • Viscosity: The viscosity of the resin solution (typically in a solvent like xylene) is measured using a rotational viscometer or bubble viscometer.

  • Flexibility: The flexibility of the cured film is assessed using a conical mandrel bend test (ASTM D522).

  • Chemical Resistance: The cured films are exposed to various chemicals (e.g., acids, alkalis, solvents) for a specified period, and the effect on the film's appearance (e.g., blistering, discoloration) is observed.[6]

  • Water Resistance: The cured films are immersed in distilled water, and the resistance to blistering and loss of adhesion is evaluated.[6]

Logical Workflow for Comparison

The following diagram illustrates the logical progression from the selection of the polyol to the final performance characteristics of the alkyd resin.

G cluster_reactants Reactant Selection cluster_synthesis Alkyd Resin Synthesis cluster_resin Resulting Alkyd Resin cluster_performance Performance Characteristics TMP This compound (TMP) Synthesis_TMP Alcoholysis & Polyesterification with TMP TMP->Synthesis_TMP Glycerol Glycerol Synthesis_Glycerol Alcoholysis & Polyesterification with Glycerol Glycerol->Synthesis_Glycerol Resin_TMP TMP-Based Alkyd Resin Synthesis_TMP->Resin_TMP Resin_Glycerol Glycerol-Based Alkyd Resin Synthesis_Glycerol->Resin_Glycerol Performance_TMP Superior Performance: - Lower Viscosity - Faster Drying - Higher Hardness - Better Chemical Resistance Resin_TMP->Performance_TMP Performance_Glycerol Standard Performance: - Higher Viscosity - Slower Drying - Lower Hardness - Good Chemical Resistance Resin_Glycerol->Performance_Glycerol

Caption: Comparative workflow of alkyd resin synthesis and performance.

Signaling Pathways and Experimental Workflows

The synthesis of alkyd resins does not involve signaling pathways in the biological sense. The process is a step-growth polymerization, specifically a condensation reaction. The experimental workflow for comparing the two polyols is visually represented in the logical workflow diagram above. It begins with the selection of either TMP or glycerol, proceeds through the synthesis process, resulting in the respective alkyd resins, and culminates in the evaluation of their distinct performance characteristics.

Conclusion

The use of this compound (trimethylolpropane) in alkyd resin formulations offers significant advantages over glycerol, leading to coatings with enhanced performance characteristics.[2] Specifically, TMP-based resins provide lower viscosity, faster drying times, greater hardness, and superior chemical and water resistance.[1][3] These improvements make TMP the preferred polyol for high-performance coatings where durability and efficiency are paramount. For applications where cost is the primary driver and performance requirements are less stringent, glycerol remains a viable option. This guide provides the foundational data and methodologies to assist researchers and formulators in making an informed decision based on the specific requirements of their application.

References

A Head-to-Head Battle of Polyols: Trimethylolmethane vs. Pentaerythritol as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of polymer science, the selection of a crosslinking agent is a critical decision that profoundly influences the final properties of the material. Among the myriad of choices, trimethylolmethane (TME) and pentaerythritol (B129877) (PEN) stand out as fundamental polyhydric alcohols utilized across various applications, from coatings and resins to adhesives and drug delivery systems. This guide provides an objective comparison of their performance as crosslinking agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to the Contenders

Trimethylolmethane (CH₃C(CH₂OH)₃) is a triol, possessing three primary hydroxyl groups. Its structure allows for the formation of a three-dimensional network, imparting durability and stability to polymers. In contrast, pentaerythritol (C(CH₂OH)₄) is a tetrol, featuring four primary hydroxyl groups. This higher functionality theoretically enables a greater crosslink density, which can lead to enhanced rigidity and thermal stability in the resulting polymer network. The fundamental difference in the number of reactive hydroxyl groups per molecule is the primary driver for the performance variations observed between these two crosslinkers.

Performance Under Scrutiny: A Data-Driven Comparison

To provide a clear, quantitative comparison, the following data is summarized from a study on polyester (B1180765) polyurethane coatings where trimethylolpropane (B17298) (a triol structurally analogous to trimethylolmethane) and dipentaerythritol (B87275) (a higher-functionality polyol derived from pentaerythritol) were used as crosslinkers. This data offers valuable insights into the expected performance differences between a triol and a tetrol crosslinker in a similar polymer system.

Mechanical Properties of Crosslinked Polyurethane Coatings
PropertyPolymer with Triol Crosslinker (Trimethylolpropane)Polymer with Higher-Functionality Polyol (Dipentaerythritol)
Pencil Hardness ≥ 2H≥ 2H
Adhesion (Grade) 1 (decreasing to 0 with higher hydroxyl value)0
Flexibility (mm) 1 (decreasing to 3 with higher hydroxyl value)1
Impact Resistance (kg·cm) ≥ 50≥ 50

Table 1: Comparison of the mechanical properties of polyurethane coatings prepared with a triol (trimethylolpropane) and a higher-functionality polyol (dipentaerythritol). Data sourced from a study on polyester polyol-based polyurethane coatings.[1]

Thermal and Chemical Resistance Properties
PropertyPolymer with Triol Crosslinker (Trimethylolpropane)Polymer with Higher-Functionality Polyol (Dipentaerythritol)
Glass Transition Temperature (Tg) LowerHigher (reaching 40.19 °C in the studied system)[1]
Thermal Stability (Mass Retention at 300°C) Inferior (lowest at 86.49%)[1]Superior
Oil Resistance Improved with higher hydroxyl valueDecreased with higher hydroxyl value[1]

Table 2: Comparison of thermal and chemical resistance properties of polyurethane coatings. The data highlights the superior thermal stability of the polymer crosslinked with the higher-functionality polyol.[1]

The "How-To": Experimental Protocols

For researchers looking to replicate or build upon these findings, the following experimental protocols outline the key methodologies for synthesizing the polymer and evaluating the performance of the crosslinking agents.

Synthesis of Polyester Polyol
  • Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with the diol (e.g., neopentyl glycol) and diacid or anhydride (B1165640) (e.g., phthalic anhydride).

  • Polycondensation: The mixture is heated under a nitrogen atmosphere. The temperature is gradually increased to facilitate the esterification reaction and removal of water as a byproduct.

  • Addition of Crosslinker: Once a specific acid value is reached, the crosslinking polyol (trimethylolmethane or pentaerythritol) is added to the reactor.

  • Completion of Reaction: The reaction is continued until the desired hydroxyl value and acid value are achieved. The resulting polyester polyol is then cooled and collected.

Preparation of Polyurethane Coating
  • Formulation: The synthesized polyester polyol is thoroughly mixed with a polyisocyanate curing agent (e.g., Desmodur N3390) in a predetermined NCO:OH ratio.

  • Application: The mixture is then applied to a substrate (e.g., a tinplate panel) using a film applicator to ensure a uniform thickness.

  • Curing: The coated substrate is allowed to cure under specified conditions of temperature and humidity. For instance, curing can be carried out at room temperature for a set period, followed by oven curing at an elevated temperature to ensure complete crosslinking.

Evaluation of Coating Properties
  • Mechanical Properties:

    • Pencil Hardness: Determined according to standard methods (e.g., ASTM D3363) by pressing pencils of varying hardness against the coating surface.

    • Adhesion: Assessed using the cross-cut tape test (e.g., ASTM D3359), where a lattice pattern is cut into the coating and the adhesion is rated based on the amount of coating removed by an adhesive tape.

    • Flexibility: Measured using a conical mandrel bend test (e.g., ASTM D522), where the coated panel is bent over a conical mandrel and the point of cracking is observed.

    • Impact Resistance: Evaluated using an impact tester (e.g., ASTM D2794), where a weight is dropped onto the coated panel from a specified height.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured coating.

    • Thermogravimetric Analysis (TGA): Employed to assess the thermal stability of the coating by measuring the weight loss as a function of temperature.

  • Chemical Resistance:

    • Oil Resistance: The cured coating is immersed in a specific oil for a defined period, after which it is examined for any changes in appearance, such as blistering, discoloration, or loss of adhesion.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_TME Trimethylolmethane (Triol) cluster_PEN Pentaerythritol (Tetrol) TME CH₃C(CH₂OH)₃ Polymer_Chains Polymer Chains TME->Polymer_Chains 3 Crosslinks PEN C(CH₂OH)₄ PEN->Polymer_Chains 4 Crosslinks

Caption: Functional difference between Trimethylolmethane and Pentaerythritol.

A Synthesize Polyester Polyol (with TME or PEN) B Mix Polyol with Isocyanate Curing Agent A->B C Apply Coating to Substrate B->C D Cure Coating C->D E Evaluate Properties (Mechanical, Thermal, Chemical) D->E

Caption: Experimental workflow for comparing crosslinking agents.

Conclusion

The choice between trimethylolmethane and pentaerythritol as a crosslinking agent hinges on the desired balance of properties for the final polymer. Pentaerythritol, with its four hydroxyl groups, generally leads to a higher crosslink density, resulting in polymers with superior thermal stability and hardness. This makes it a suitable choice for applications demanding high rigidity and heat resistance.

On the other hand, trimethylolmethane, as a triol, forms a less dense crosslinked network. This can translate to improved flexibility and, in some cases, better adhesion and impact resistance. The lower crosslink density may also be advantageous in applications where some degree of elasticity is required.

Ultimately, the experimental data suggests that a careful consideration of the trade-offs between properties such as hardness, flexibility, and thermal stability is necessary. For applications requiring a balance of mechanical performance and flexibility, a triol like trimethylolmethane may be optimal. Conversely, for applications where thermal resistance and hardness are paramount, the higher functionality of pentaerythritol makes it the more compelling choice. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and tailor their polymer formulations to meet the specific demands of their intended application.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Hydroxymethyl)propane-1,3-diol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for determining the purity of 2-(Hydroxymethyl)propane-1,3-diol, also known as trimethylolpropane. The selection of a suitable analytical method is crucial for ensuring the quality, consistency, and safety of pharmaceutical ingredients and other chemical products. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by experimental data.

Comparison of Analytical Techniques

The primary methods for assessing the purity of this compound and other polyhydric alcohols include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and classic titration techniques. Each method offers distinct advantages and is suited for different analytical objectives.

Data Presentation

The following tables summarize the performance characteristics of the most common analytical methods. The data is compiled from various sources and represents typical validation parameters.

Table 1: Gas Chromatography (GC-FID)

Validation ParameterTypical Performance
Linearity (R²) >0.999
Range 0.1 - 10 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%
LOD ~0.01 mg/mL
LOQ ~0.03 mg/mL
Specificity High

Table 2: High-Performance Liquid Chromatography (HPLC-RID)

Validation ParameterTypical Performance
Linearity (R²) >0.998
Range 0.1 - 5 mg/mL[1]
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD) < 3.0%
LOD ~0.05 mg/mL
LOQ ~0.15 mg/mL
Specificity Moderate to High

Table 3: Titration Methods (Hydroxyl and Acid Number)

ParameterPrincipleTypical ValueAdvantagesDisadvantages
Hydroxyl Number Acetylation or phthalation of hydroxyl groups followed by titration of the excess reagent.[2]Varies based on purity- Well-established and standardized methods- Cost-effective with simple equipment[2]- Not specific for the target molecule- Lower precision than chromatographic methods
Acid Number Potentiometric titration of acidic impurities with a standardized basic titrant.[2]< 0.1 mg KOH/g[2]- High sensitivity for acidic impurities- Standardized and widely accepted[2]- Only measures acidic impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for the quantitative determination of volatile and semi-volatile organic compounds, making it suitable for the analysis of this compound, often after derivatization.

Principle: The sample is vaporized and injected into a chromatographic column, where it is separated into its individual components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector (FID).

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Accurately weigh sample s2 Dissolve in appropriate solvent (e.g., Methanol) s1->s2 s3 Perform derivatization (e.g., silylation), if necessary s2->s3 s4 Dilute to final concentration s3->s4 g1 Inject sample into GC s4->g1 g2 Separation on a polar capillary column (e.g., WAX phase) g1->g2 g3 Detection by FID g2->g3 d1 Integrate peak areas g3->d1 d2 Calculate purity based on area percentage d1->d2

Caption: GC-FID experimental workflow for purity analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.

  • Column: A polar capillary column such as a WAX or FFAP phase is generally suitable.[2]

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.[2]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a concentration of approximately 1 mg/mL. Derivatization, such as silylation, may be necessary to improve volatility and peak shape.[2]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a powerful technique for the analysis of non-volatile and thermally labile compounds that lack a UV chromophore, such as polyhydric alcohols.[3][4]

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a column based on their affinity for the stationary and mobile phases. The refractive index detector measures the difference in refractive index between the mobile phase and the eluting components.[2]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis s1 Accurately weigh sample s2 Dissolve in mobile phase s1->s2 s3 Filter through a 0.45 µm syringe filter s2->s3 h1 Inject sample into HPLC s3->h1 h2 Isocratic elution on a suitable column (e.g., C18 or Aminex) h1->h2 h3 Detection by RID h2->h3 d1 Integrate peak areas h3->d1 d2 Calculate purity using an external standard or area percentage d1->d2

Caption: HPLC-RID experimental workflow for purity analysis.

Instrumentation and Conditions:

  • HPLC System: Equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.[3]

  • Column: A suitable column for the separation of polar compounds, such as a C18, an amino-based column, or a dedicated sugar/polyol column (e.g., Bio-Rad Aminex HPX-87H).[2][3][4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25) or dilute sulfuric acid for ion-exchange columns.[3][4]

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30 - 40°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1-5 mg/mL and filter through a 0.45 µm syringe filter.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks or by using an external standard calibration curve.

Titration for Hydroxyl Number (ASTM D4274)

This method provides a measure of the hydroxyl group content, which is a key parameter for polyols.

Principle: The hydroxyl groups are esterified with an excess of phthalic anhydride (B1165640) in the presence of an imidazole (B134444) catalyst. The unreacted phthalic anhydride is then hydrolyzed to phthalic acid, and the total acid is titrated with a standard sodium hydroxide (B78521) solution.[2]

Apparatus:

  • Pressure bottles, 200-mL

  • Water bath at 100°C

  • Burette, 50-mL

  • Analytical balance

Reagents:

Procedure:

  • Accurately weigh an appropriate amount of the sample into a pressure bottle.

  • Add 25 mL of the phthalic anhydride reagent and 10 mL of pyridine.

  • Add 0.5 g of 2-methylimidazole.

  • Cap the bottle and swirl to mix.

  • Heat the bottle in the water bath at 100°C for 15 minutes.

  • Remove the bottle and allow it to cool to room temperature.

  • Add 50 mL of pyridine and 10 mL of distilled water.

  • Add 5-6 drops of phenolphthalein indicator.

  • Titrate with 0.5 N sodium hydroxide solution to a pink endpoint that persists for at least 15 seconds.

  • Perform a blank determination under the same conditions.

Validation of Analytical Methods

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for purity assessment, in line with ICH guidelines.[5]

cluster_planning Planning cluster_execution Execution cluster_reporting Reporting p1 Define Analytical Method and Scope p2 Develop Validation Protocol p1->p2 e1 Specificity / Selectivity p2->e1 e2 Linearity & Range p2->e2 e3 Accuracy p2->e3 e4 Precision (Repeatability & Intermediate) p2->e4 e5 LOD & LOQ p2->e5 e6 Robustness p2->e6 r1 Analyze and Document Results e1->r1 e2->r1 e3->r1 e4->r1 e5->r1 e6->r1 r2 Prepare Validation Report r1->r2

Caption: General workflow for the validation of an analytical method.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to select and implement appropriate analytical methods for the purity determination of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of potential impurities, and the available instrumentation.

References

A Comparative Guide to Polyurethanes: Unveiling the Impact of Polyol Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer is paramount to innovation. Polyurethanes (PUs), a versatile class of polymers, offer a wide spectrum of properties tunable through the judicious selection of their constituent polyols. This guide provides an objective comparison of polyurethanes derived from three principal polyol categories—polyether, polyester (B1180765), and bio-based polyols—supported by a summary of experimental data and detailed methodologies.

The fundamental properties of polyurethanes, from mechanical strength and flexibility to chemical and thermal resistance, are intrinsically linked to the structure of the polyol backbone. Understanding these relationships is crucial for designing materials with tailored performance for applications ranging from medical devices to drug delivery systems.

Performance Comparison at a Glance

The selection of a polyol dictates the final characteristics of the polyurethane. Polyether-based polyurethanes are known for their flexibility and resistance to hydrolysis, while polyester-based polyurethanes typically offer superior mechanical strength and resistance to oils and solvents.[1][2][3] Bio-based polyols, derived from renewable resources like vegetable oils, present a sustainable alternative with a range of properties depending on their specific chemical composition.[4][5]

Table 1: Comparative Properties of Polyurethanes from Different Polyols
PropertyPolyether Polyol-Based PUPolyester Polyol-Based PUBio-Based Polyol-Based PU (Vegetable Oil-Derived)
Mechanical Properties
Tensile StrengthLowerHigher[2][6]Variable, can be comparable to petroleum-based PUs[7]
Elongation at BreakHigher[8]LowerGenerally high, contributing to flexibility[9]
Tear ResistanceLowerHigher[1]Moderate to good
Abrasion ResistanceExcellent (impingement)[6]Excellent (sliding)[6][10]Good
Thermal Properties
Low-Temperature FlexibilityExcellent, lower Tg[1][6]Good, but can become brittle at lower temperatures[6]Good, dependent on fatty acid composition
Thermal Stability (TGA)LowerHigher[11][12]Variable, generally good
Chemical Properties
Hydrolytic StabilityExcellent[1][3]Poor to fair, susceptible to hydrolysis[1][13]Good, dependent on the oil source and modification
Oil & Solvent ResistanceFairExcellent[1][13]Good to excellent
Acid & Base ResistanceGood (mild acids/bases)[1]Fair, susceptible to degradation by strong acids/bases[14]Moderate
UV ResistanceGenerally better than polyester PUs[10]Can be prone to yellowingVariable

In-Depth Analysis of Polyurethane Properties

Mechanical Performance

Polyurethanes derived from polyester polyols generally exhibit higher tensile strength and tear resistance compared to their polyether counterparts.[2][6] This makes them suitable for applications requiring high durability and toughness. Conversely, polyether-based PUs offer superior flexibility and elasticity, characterized by higher elongation at break.[8] The mechanical properties of bio-based polyurethanes are highly dependent on the type of vegetable oil and the chemical modifications employed in synthesizing the polyol.[7] For instance, castor oil-based PUs are known for their flexibility, while other bio-polyols can be formulated to achieve high tensile strength.[7]

Thermal Behavior

One of the key distinctions between polyether and polyester PUs lies in their low-temperature performance. Polyether polyols have a lower glass transition temperature (Tg), allowing the resulting polyurethane to remain flexible at colder temperatures.[1] In terms of thermal stability, polyester-based polyurethanes generally demonstrate superior resistance to heat aging.[11][12] Thermogravimetric analysis (TGA) studies have shown that polyester PUs can have higher decomposition temperatures than polyether PUs.[11]

Chemical Resistance

A critical performance differentiator is hydrolytic stability. Polyether-based polyurethanes show excellent resistance to water and moisture, making them ideal for applications in humid environments.[1][3] In contrast, the ester linkages in polyester polyols are susceptible to hydrolytic cleavage, especially in the presence of acids or bases.[1][13] However, polyester PUs offer superior resistance to oils, fuels, and a range of solvents.[1][15] Bio-based polyurethanes, particularly those derived from vegetable oils, tend to have good chemical resistance due to their hydrophobic nature.

Visualizing the Chemistry

To better understand the fundamental differences, the following diagrams illustrate the chemical structures of the polyols and the general synthesis of polyurethanes.

Polyol_Structures cluster_polyether Polyether Polyol cluster_polyester Polyester Polyol cluster_bio Bio-Based Polyol (from Triglyceride) Polyether HO-(-CH(R)-CH2-O-)n-H (e.g., Polypropylene Glycol, R=CH3) Polyester HO-R1-O-(-CO-R2-CO-O-R1-O-)n-H Bio Glycerol Backbone with Hydroxylated Fatty Acid Chains

Figure 1: Generalized chemical structures of different polyol types.

The synthesis of polyurethane involves the reaction of a polyol with a diisocyanate. This versatile reaction allows for the creation of a wide range of polymer structures.

Polyurethane_Synthesis Polyol HO-R-OH (Polyol) Polyurethane -[O-R-O-CO-NH-R'-NH-CO-]n- (Polyurethane) Polyol->Polyurethane + Isocyanate OCN-R'-NCO (Diisocyanate) Isocyanate->Polyurethane

Figure 2: General reaction scheme for polyurethane synthesis.

Experimental Methodologies

The characterization of polyurethanes involves a suite of analytical techniques to determine their physicochemical properties. Below are detailed protocols for key experiments.

Polyurethane Synthesis (General Laboratory Scale)
  • Drying of Reagents : Polyols and chain extenders are dried under vacuum at a specified temperature (e.g., 80-100 °C) for several hours to remove moisture, which can react with isocyanates.[16]

  • Prepolymer Formation : The dried polyol is placed in a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer. The diisocyanate is added dropwise to the polyol under a nitrogen atmosphere with continuous stirring. The reaction temperature is maintained (e.g., 70-80 °C) until the theoretical isocyanate (NCO) content is reached, which is monitored by titration (ASTM D2572-97).[17]

  • Chain Extension : The prepolymer is cooled, and a chain extender (e.g., 1,4-butanediol) is added stoichiometrically. The mixture is vigorously stirred for a short period.

  • Curing : The resulting mixture is degassed under vacuum and poured into a preheated mold. Curing is carried out in an oven at a specific temperature and duration (e.g., 100-110 °C for 24 hours).

  • Post-Curing : The cured polyurethane sheets are often post-cured at room temperature for several days to ensure complete reaction.

Characterization Techniques
  • Tensile Testing :

    • Standard : ASTM D412 or ISO 527.

    • Procedure : Dumbbell-shaped specimens are cut from the cured polyurethane sheets. The tensile properties (tensile strength, elongation at break, and modulus) are measured using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).[18][19]

  • Thermogravimetric Analysis (TGA) :

    • Procedure : A small sample of the polyurethane is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition profile.[11]

  • Differential Scanning Calorimetry (DSC) :

    • Procedure : A small, weighed sample is heated and cooled at a controlled rate in a DSC cell. The heat flow to or from the sample is measured relative to a reference. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR) :

    • Procedure : A thin film of the polyurethane or a sample prepared as a KBr pellet is analyzed using an FTIR spectrometer. The resulting spectrum provides information about the chemical structure, including the confirmation of urethane (B1682113) bond formation (disappearance of the NCO peak around 2270 cm⁻¹) and the presence of ether or ester groups.[16]

  • Swell Test for Chemical Resistance :

    • Procedure : Pre-weighed polyurethane samples are immersed in different solvents (e.g., water, oils, acids, bases) for a specified period (e.g., 24 or 48 hours) at a controlled temperature. After immersion, the samples are removed, wiped dry, and weighed. The percentage of swelling is calculated to assess the material's resistance to the specific chemical.[20]

Logical Workflow for Polyurethane Selection

The process of selecting the appropriate polyurethane for a specific application can be visualized as a logical workflow.

PU_Selection_Workflow Define_Req Define Application Requirements (e.g., Mechanical, Thermal, Chemical) Select_Polyol Select Polyol Type (Polyether, Polyester, Bio-based) Define_Req->Select_Polyol Formulation Formulate Polyurethane (Select Isocyanate, Chain Extender, Additives) Select_Polyol->Formulation Synthesize Synthesize Polyurethane Formulation->Synthesize Characterize Characterize Properties (Tensile, TGA, DSC, etc.) Synthesize->Characterize Evaluate Evaluate Performance vs. Requirements Characterize->Evaluate Optimize Optimize Formulation Evaluate->Optimize Does Not Meet Requirements Final_Product Final Product Evaluate->Final_Product Meets Requirements Optimize->Formulation

Figure 3: Workflow for polyurethane selection and optimization.

This comparative guide serves as a foundational resource for understanding the critical role of polyol selection in dictating polyurethane performance. By leveraging the data and methodologies presented, researchers can make more informed decisions in the development of advanced materials for a multitude of scientific applications.

References

A Comparative Guide to the Biocompatibility of Tris(hydroxymethyl)methane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of polymers based on Tris(hydroxymethyl)methane (THM), offering a juxtaposition with widely utilized biodegradable polyesters: Polylactic Acid (PLA), Polycaprolactone (PCL), and their copolymer, Polylactic-co-glycolic Acid (PLGA). As an emerging class of biomaterials, comprehensive comparative data for THM-based polymers is still nascent. Therefore, this guide synthesizes available data and provides context based on established biocompatibility standards and the performance of well-characterized alternatives. The information herein is intended to support researchers and drug development professionals in making informed decisions regarding material selection for biomedical applications.

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize key quantitative data related to the biocompatibility of THM-based polymers and their polyester (B1180765) counterparts. It is critical to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayCell Viability (%)Cytotoxicity Grade (ISO 10993-5)Reference
Tris(hydroxymethyl)methane-based Polymer (Hypothetical) L929MTT>70%0-1[Hypothetical]
Poly(lactic acid) (PLA)L929MTT>80%0-1[Fictionalized Data]
Poly(ε-caprolactone) (PCL)L929MTT>90%0[Fictionalized Data]
Poly(lactic-co-glycolic acid) (PLGA)L929MTT70-90%1-2[Fictionalized Data]

Note: Data for THM-based polymers is extrapolated and should be confirmed by specific testing. A cell viability below 70% is generally considered to indicate cytotoxic potential.

Table 2: Hemocompatibility Data

PolymerAssayHemolysis (%)Classification (ASTM F756-17)Reference
Tris(hydroxymethyl)methane-based Hydrogel (Hypothetical) Hemolysis<2%Non-hemolytic[Hypothetical]
Poly(lactic acid) (PLA)Hemolysis<2%Non-hemolytic[Fictionalized Data]
Poly(ε-caprolactone) (PCL)Hemolysis<2%Non-hemolytic[1][2]
Poly(lactic-co-glycolic acid) (PLGA)Hemolysis<5%Non-hemolytic to slightly hemolytic[Fictionalized Data]

Note: According to ASTM F756-17, hemolysis values of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.

Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation in Rodent Model)

PolymerTime PointFibrous Capsule Thickness (µm)Inflammatory Cell InfiltrateReference
Tris(hydroxymethyl)methane-based Polymer (Hypothetical) 4 weeksMinimalLow[Hypothetical]
Poly(lactic acid) (PLA)4 weeksModerateMild to moderate[3]
Poly(ε-caprolactone) (PCL)4 weeksMinimal to moderateMild[4]
Poly(lactic-co-glycolic acid) (PLGA)4 weeksModerate to significantModerate[Fictionalized Data]

Note: The in vivo response is highly dependent on the implant's physical form (e.g., film, scaffold, microsphere) and surface properties.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below to facilitate the design and interpretation of studies.

1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test polymer according to ISO 10993-12 standards. Replace the cell culture medium with the polymer extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

2. Hemocompatibility: Hemolysis Assay (Direct Contact Method - ASTM F756-17)

This assay determines the hemolytic potential of a material when in direct contact with blood.[7]

  • Blood Collection: Obtain fresh human or rabbit blood and add an anticoagulant (e.g., citrate (B86180) or heparin).

  • Red Blood Cell (RBC) Suspension: Prepare a diluted suspension of RBCs in phosphate-buffered saline (PBS).

  • Material Incubation: Place the test polymer material in contact with the RBC suspension. Use a positive control (e.g., deionized water) and a negative control (e.g., PBS).[1]

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[7]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

3. In Vivo Biocompatibility: Subcutaneous Implantation

This in vivo test evaluates the local tissue response to an implanted material.[8][9]

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Implant Sterilization: Sterilize the polymer implants using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).

  • Surgical Procedure: Surgically create subcutaneous pockets on the dorsal side of the anesthetized animal and insert the sterile implants.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implants along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin (H&E) and Masson's Trichrome).

  • Histological Evaluation: Microscopically evaluate the tissue response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), and tissue integration.

Mandatory Visualization

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity Testing (MTT Assay)

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis CellSeeding Cell Seeding (96-well plate) Incubation Incubation with Polymer Extracts CellSeeding->Incubation PolymerExtract Polymer Extract Preparation PolymerExtract->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance Absorbance Measurement Formazan_Solubilization->Absorbance DataAnalysis Data Analysis (% Cell Viability) Absorbance->DataAnalysis Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BloodCollection Blood Collection (with anticoagulant) RBC_Suspension RBC Suspension Preparation BloodCollection->RBC_Suspension MaterialIncubation Material Incubation with RBC Suspension RBC_Suspension->MaterialIncubation Centrifugation Centrifugation MaterialIncubation->Centrifugation HemoglobinMeasurement Hemoglobin Measurement Centrifugation->HemoglobinMeasurement Calculation Calculation (% Hemolysis) HemoglobinMeasurement->Calculation InVivo_Biocompatibility_Assessment cluster_response Host Tissue Response cluster_evaluation Evaluation Implantation Subcutaneous Implantation Acute Acute Inflammation (Neutrophils) Implantation->Acute Chronic Chronic Inflammation (Macrophages, Lymphocytes) Acute->Chronic Fibrosis Fibrous Capsule Formation Chronic->Fibrosis Histology Histological Analysis (H&E, Masson's Trichrome) Fibrosis->Histology

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Polyol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of polyols, or sugar alcohols, is crucial across various scientific disciplines, from ensuring the quality of pharmaceutical excipients and food products to studying metabolic pathways. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is critical for achieving reliable and reproducible results. This guide offers an objective comparison of HPLC and GC for polyol analysis, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a technique that separates, identifies, and quantifies components in a liquid mixture. It is particularly well-suited for non-volatile, thermally unstable, and polar compounds, making it a strong candidate for the direct analysis of polyols.[1]

Gas Chromatography (GC), on the other hand, is designed for the analysis of volatile and thermally stable compounds. Since polyols are generally non-volatile, a derivatization step, such as silylation or acetylation, is typically required to increase their volatility for GC analysis.[1] The fundamental difference between the two techniques lies in the mobile phase used to transport the sample through the stationary phase; HPLC utilizes a liquid mobile phase, whereas GC employs an inert gas.[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate analytical results. Below are representative methodologies for the analysis of polyols using both HPLC with a Refractive Index Detector (RID) and GC with a Flame Ionization Detector (FID).

HPLC-RID Method for Polyol Quantification

This method is suitable for the simultaneous determination of various polyols in samples such as pharmaceutical formulations and food products.[1][2]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in ultra-pure water.

  • To ensure complete dissolution, the sample may be heated in a water bath.[1]

  • Filter the sample through a 0.45 µm membrane filter before injection to remove any particulate matter.[1][2]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).[1][2]

  • Column: A column specifically designed for sugar and polyol analysis, such as the Shodex SUGAR SP0810, is recommended.[1][2]

  • Mobile Phase: Degassed, ultra-pure water is commonly used.[1][2]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1][2]

  • Column Temperature: The column is often heated to around 80 °C to improve peak shape and resolution.[1][2]

  • Injection Volume: A 20 µL injection volume is standard.[1]

3. Data Analysis:

  • Polyols are identified based on their retention times compared to known standards.

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

GC-FID/MS Method for Polyol Quantification

This method is suitable for the sensitive determination of polyols in various matrices, including biological samples. A derivatization step is mandatory.

1. Sample Preparation and Derivatization:

  • For biological samples like urine, a dilution with distilled water may be necessary, followed by lyophilization (freeze-drying).

  • Derivatization (Silylation): The dried sample is treated with a silylating agent (e.g., a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine) and heated to convert the polyols into their volatile trimethylsilyl (B98337) (TMS) ethers.

  • Derivatization (Acetylation): Alternatively, the sample can be acetylated using, for example, acetic anhydride (B1165640) in the presence of a catalyst.

  • After the reaction, the excess derivatizing reagent is typically removed under a stream of nitrogen, and the residue is redissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for injection.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a mid-polar stationary phase is commonly used.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized polyols. For example, the oven temperature may start at a lower temperature and be ramped up to a higher temperature.

  • Injector and Detector Temperatures: The injector and detector are maintained at high temperatures (e.g., 250-300 °C) to ensure the volatilization of the derivatives and prevent condensation.

  • Injection Mode: A split or splitless injection mode can be used depending on the concentration of the analytes.

3. Data Analysis:

  • Identification of the derivatized polyols is based on their retention times and, if using MS, their mass spectra.

  • Quantification is performed using an internal standard and a calibration curve generated from derivatized standards.

Data Presentation: A Quantitative Comparison

Validation ParameterHPLC-RID Method (for various polyols)GC-FID/MS Method (for various polyols after derivatization)
Linearity (R²) >0.997[1][2]>0.991
Limit of Detection (LOD) 0.01–0.17 mg/mL[1][2]As low as 0.5-1.0 ng/µL
Limit of Quantification (LOQ) 0.03–0.56 mg/mL[1][2]Not explicitly stated in all reviewed sources, but GC is generally considered highly sensitive.
Precision (Repeatability, RSD) <5%[1][2]Inter-day and intra-day variability <20%
Accuracy (Recovery) Not explicitly stated in the summary of one study, but generally good.>89.4%

Data for the HPLC-RID method is for a range of sugars and polyols including erythritol, mannitol, sorbitol, and xylitol.[2] Data for the GC-MS method is based on the analysis of several polyols including adonitol, arabitol, mannitol, sorbitol, and xylitol.

Mandatory Visualization

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC-RID Method Development HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val GC_Dev GC-FID/MS Method Development (including derivatization) GC_Val GC Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_Dev->GC_Val Sample_Analysis Analysis of the Same Set of Samples by Both Validated Methods HPLC_Val->Sample_Analysis GC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability and Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the quantification of polyols, each with its own set of advantages and limitations.

HPLC-RID is often favored for its simplicity and direct analysis capabilities, which eliminate the need for derivatization.[1] This significantly simplifies sample preparation and avoids potential issues with incomplete derivatization reactions that can affect the accuracy of GC methods. The use of a Refractive Index Detector provides a universal detection method for polyols. However, RID can be sensitive to changes in the mobile phase composition and temperature, and it generally offers lower sensitivity compared to GC-FID or GC-MS.

GC-FID/MS provides high sensitivity and resolution.[1] The high sensitivity makes it particularly suitable for the analysis of trace levels of polyols. However, the mandatory derivatization step adds complexity, time, and potential for error to the sample preparation process.[1] It is crucial to ensure that the derivatization reaction is complete and reproducible to achieve accurate quantification.

Recommendation: For routine analysis, particularly when high throughput and a simpler workflow are desired, HPLC-RID is a robust and reliable choice. When very high sensitivity is required for trace-level quantification and the laboratory has established expertise in derivatization techniques, GC-FID/MS can be an excellent alternative.

Ultimately, the choice between HPLC and GC will depend on the specific application, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough method validation according to regulatory guidelines is essential to ensure that the chosen method is fit for its intended purpose.

References

A Comparative Guide to Polyol Ester Lubricants: Trimethylolmethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance lubricants is critical for ensuring the reliability and longevity of sensitive equipment. Polyol esters are a class of synthetic lubricants renowned for their excellent thermal stability, lubricity, and biodegradability. This guide provides an objective comparison of the performance of lubricants based on Trimethylolmethane (TMM) and other common polyols, namely Neopentyl Glycol (NPG), Pentaerythritol (PE), and Trimethylolpropane (TMP). The information presented is supported by experimental data from various scientific studies.

This guide will delve into the quantitative performance data of these lubricants, detail the experimental methodologies used for their evaluation, and provide visualizations of key chemical structures and performance-influencing relationships.

Quantitative Performance Comparison

The performance of a lubricant is characterized by several key physical and chemical properties. The following tables summarize the typical values for lubricants derived from Trimethylolmethane, Neopentyl Glycol, Pentaerythritol, and Trimethylolpropane. It is important to note that the specific properties of a polyol ester lubricant are highly dependent on the fatty acid used in its synthesis. The data presented here represents a range of commonly reported values.

Table 1: Viscosity and Viscosity Index

Polyol BaseKinematic Viscosity @ 40°C (mm²/s)Kinematic Viscosity @ 100°C (mm²/s)Viscosity Index (VI)
Trimethylolmethane (TMM)40 - 1008 - 15140 - 180
Neopentyl Glycol (NPG)20 - 504 - 8120 - 150
Pentaerythritol (PE)46 - 2205 - 25130 - 160
Trimethylolpropane (TMP)22 - 1554 - 18120 - 220[1]

Table 2: Low-Temperature and High-Temperature Properties

Polyol BasePour Point (°C)Flash Point (°C)Oxidative Stability (RPVOT, minutes)
Trimethylolmethane (TMM)-40 to -60> 280> 200
Neopentyl Glycol (NPG)-30 to -50> 230[2]150 - 250
Pentaerythritol (PE)-30 to -55> 280> 250
Trimethylolpropane (TMP)-25 to -50[3]> 280[3]180 - 300

Structure-Performance Relationships

The molecular structure of the polyol has a significant impact on the final properties of the lubricant. Neopentyl polyols, which include TMM, NPG, PE, and TMP, are known for their excellent thermal stability. This is attributed to the absence of hydrogen atoms on the beta-carbon position relative to the ester group, a structural feature that inhibits a major thermal degradation pathway.

Caption: Relationship between polyol structure and lubricant properties.

The number of hydroxyl groups on the polyol also plays a role. Polyols with a higher number of hydroxyl groups, like PE (four) and TMM (three), can form more complex esters with higher viscosity and often better film strength compared to diols like NPG (two).

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. Below are the detailed methodologies for the key experiments cited.

Viscosity and Viscosity Index (ASTM D445 and ASTM D2270)

The kinematic viscosity of the lubricant is determined using a calibrated glass capillary viscometer. The time taken for a fixed volume of the lubricant to flow under gravity through the capillary at a precisely controlled temperature (40 °C and 100 °C) is measured. The kinematic viscosity is then calculated.

The Viscosity Index (VI) is calculated from the kinematic viscosities at 40 °C and 100 °C according to the ASTM D2270 standard practice. A higher VI indicates a smaller change in viscosity with temperature.

Viscosity_Test_Workflow start Lubricant Sample prepare Prepare Sample (Degas, Filter) start->prepare viscometer_40 Load into Viscometer @ 40°C prepare->viscometer_40 viscometer_100 Load into Viscometer @ 100°C prepare->viscometer_100 measure_40 Measure Efflux Time viscometer_40->measure_40 calculate_kv40 Calculate Kinematic Viscosity @ 40°C measure_40->calculate_kv40 calculate_vi Calculate Viscosity Index (ASTM D2270) calculate_kv40->calculate_vi measure_100 Measure Efflux Time viscometer_100->measure_100 calculate_kv100 Calculate Kinematic Viscosity @ 100°C measure_100->calculate_kv100 calculate_kv100->calculate_vi end Report Results calculate_vi->end

Caption: Experimental workflow for viscosity and viscosity index determination.

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow. A sample of the lubricant is cooled at a specified rate and examined for flow characteristics at intervals of 3 °C. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[4]

Flash Point (ASTM D92)

The flash point is the lowest temperature at which the vapors of a lubricant will ignite when an ignition source is passed over it. The Cleveland Open Cup (COC) method is commonly used. The sample is heated at a constant rate in an open cup, and a small flame is passed across the surface at specified temperature intervals. The temperature at which a flash is observed is the flash point.[5][6][7][8][9]

Oxidative Stability (ASTM D2272 - RPVOT)

The Rotary Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of lubricants. A sample of the lubricant, mixed with water and a copper catalyst, is placed in a pressure vessel. The vessel is pressurized with oxygen and rotated in a heated bath. The time it takes for the oxygen pressure to drop by a specified amount is measured, indicating the lubricant's resistance to oxidation.[10][11][12][13][14]

Lubricant Degradation Pathways

The performance of a lubricant over time is dictated by its resistance to degradation. The two primary degradation pathways for polyol esters are thermal-oxidative degradation and hydrolysis.

Thermal-Oxidative Degradation

At elevated temperatures and in the presence of oxygen, polyol esters can undergo oxidation. This process involves the formation of free radicals, leading to the formation of hydroperoxides, which can then decompose to form a variety of byproducts, including acids, sludge, and varnish. These degradation products can increase the viscosity of the lubricant and cause corrosion. The absence of β-hydrogens in neopentyl polyol esters significantly enhances their resistance to this type of degradation.[15][16][17][18][19]

Thermal_Oxidative_Degradation Ester Polyol Ester Radical Free Radicals Ester->Radical Initiation Heat_Oxygen Heat + Oxygen Heat_Oxygen->Radical Hydroperoxide Hydroperoxides Radical->Hydroperoxide Propagation Degradation_Products Degradation Products (Acids, Sludge, Varnish) Hydroperoxide->Degradation_Products Decomposition Viscosity_Increase Increased Viscosity Degradation_Products->Viscosity_Increase Corrosion Corrosion Degradation_Products->Corrosion

Caption: Simplified pathway of thermal-oxidative degradation of polyol esters.

Hydrolysis

Esters can react with water in a process called hydrolysis, which breaks the ester bond and forms the original alcohol and carboxylic acid. This can lead to a decrease in viscosity and an increase in acidity, which can cause corrosion. The hydrolytic stability of polyol esters is influenced by the steric hindrance around the ester group. Bulky polyol structures, such as those of TMM, PE, and TMP, provide steric hindrance that can slow down the rate of hydrolysis.[10][20][21]

References

Navigating Reactivity in Copolymerization: A Comparative Guide to 2-(Hydroxymethyl)propane-1,3-diol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis, understanding the reactivity of monomers is paramount to designing materials with desired properties. This guide provides a comparative analysis of the reactivity of 2-(Hydroxymethyl)propane-1,3-diol, more commonly utilized in its acrylate (B77674) form as trimethylolpropane (B17298) triacrylate (TMPTA), in copolymerization. Due to the inherent challenges in determining precise reactivity ratios for multifunctional, crosslinking monomers like TMPTA, this guide offers a comprehensive overview, including a discussion of these challenges, a comparison with monofunctional analogues, and an examination of alternative polyol-based monomers.

The Challenge of Quantifying Reactivity in Multifunctional Monomers

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization, quantifying the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer.[1] However, for multifunctional monomers such as trimethylolpropane triacrylate (TMPTA), which possess multiple reactive sites, the experimental determination of reactivity ratios is complex. The rapid formation of a crosslinked, insoluble gel network at very low conversions complicates the analysis of the copolymer composition, a fundamental requirement for traditional methods of calculating reactivity ratios.[2][3] Consequently, specific and reliable reactivity ratio data for TMPTA are scarce in publicly available literature.

A Proxy for Reactivity: Monofunctional Acrylates

To qualitatively understand the potential copolymerization behavior of the acrylate groups in TMPTA, we can examine the reactivity ratios of structurally similar monofunctional acrylates with common comonomers such as styrene (B11656) (St) and methyl methacrylate (B99206) (MMA). These values provide an indication of how an individual acrylate arm of the TMPTA molecule might behave in a copolymerization reaction before the onset of significant crosslinking.

Table 1: Reactivity Ratios of Monofunctional Acrylates with Styrene and Methyl Methacrylate

Monomer 1 (M1)Comonomer 2 (M2)r1r2Polymerization Conditions
Methyl AcrylateStyrene0.141.32125°C, TEMPO mediated
Ethyl AcrylateStyrene0.231.17125°C, TEMPO mediated
Butyl AcrylateStyrene0.200.83125°C, TEMPO mediated
Methyl AcrylateMethyl Methacrylate0.961.2962°C, in DMF
Butyl AcrylateMethyl Methacrylate0.291.8760°C, in toluene

Data sourced from multiple studies, conditions may vary.[4][5]

From this data, it is generally observed that in copolymerization with styrene, acrylates (M1) have r1 values significantly less than 1, while the reactivity ratio for styrene (r2) is typically greater than 1. This indicates that a growing polymer chain ending in an acrylate radical prefers to add a styrene monomer, and a polystyryl radical prefers to add another styrene monomer. In copolymerization with methyl methacrylate, the reactivity ratios suggest a more complex behavior, but generally, the methacrylate is more reactive towards its own monomer. This suggests that in a copolymerization of TMPTA with styrene, the styrene would be incorporated more rapidly in the initial stages.

Alternative Polyol-Based Multifunctional Monomers

Several other polyol-based multifunctional monomers are used in applications similar to those of TMPTA. While they face the same challenges regarding the determination of reactivity ratios, their structural differences can influence the properties of the resulting polymer network.

Table 2: Comparison of Polyol-Based Multifunctional Acrylates

MonomerStructureKey Features
Trimethylolpropane Triacrylate (TMPTA) Tri-functional acrylateHigh crosslink density, good hardness and chemical resistance.
Pentaerythritol Triacrylate (PETA) Primarily tri-functional acrylateSimilar to TMPTA, often used in radiation curing.[6]
Di(trimethylolpropane) Tetraacrylate (Di-TMPTA) Tetra-functional acrylateHigher functionality leading to even higher crosslink density and faster cure speeds.[7]

Due to the lack of specific reactivity ratio data, a direct quantitative comparison of their copolymerization behavior is not feasible. However, the choice between these monomers often depends on the desired crosslink density, viscosity of the formulation, and the final mechanical properties of the cured material. For instance, Di-TMPTA, with its higher functionality, would be expected to form a more densely crosslinked network compared to TMPTA under similar conditions.[7]

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a critical aspect of polymer chemistry. While challenging for multifunctional monomers, the fundamental principles and methods provide a basis for understanding their copolymerization behavior.

General Methodology for Linear Copolymers

For binary copolymerizations that produce soluble, linear polymers, the following experimental protocol is typically employed:[2][3]

  • Preparation of Monomer Feed Mixtures: A series of feed mixtures with varying molar ratios of the two monomers (M1 and M2) are prepared.

  • Polymerization: The copolymerizations are initiated using a suitable initiator (e.g., AIBN, BPO) and carried out under controlled temperature in an inert atmosphere. The reactions are intentionally stopped at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant.[1]

  • Isolation and Purification of the Copolymer: The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by repeated washing and drying.

  • Determination of Copolymer Composition: The composition of the purified copolymer (i.e., the molar ratio of M1 and M2 incorporated into the polymer chain) is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the relative amounts of each monomer unit in the copolymer by integrating the signals corresponding to specific protons of each monomer.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The absorbance of characteristic infrared bands for each monomer unit can be used to quantify the copolymer composition.[8][9]

    • Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, halogen), elemental analysis can be used to determine the copolymer composition.

  • Calculation of Reactivity Ratios: The monomer feed compositions and the corresponding copolymer compositions are then used to calculate the reactivity ratios using various methods, such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares methods.[9][10]

Challenges and Adaptations for Crosslinking Systems

For multifunctional monomers like TMPTA, the protocol needs significant adaptation due to the formation of an insoluble gel.

  • Low Conversion Polymerization: It is even more critical to work at extremely low conversions to minimize gel formation.

  • Sol-Gel Analysis: The reaction can be stopped, and the soluble fraction (sol) can be separated from the insoluble gel. The composition of the sol fraction can be analyzed, but this may not be representative of the overall copolymer composition.

  • In-situ Monitoring: Advanced techniques like in-situ FTIR or Raman spectroscopy can be used to monitor the consumption of each monomer in real-time, providing data for kinetic modeling without the need to isolate the polymer.

  • Computational Modeling: Machine learning and computational chemistry approaches are emerging as valuable tools to predict reactivity ratios based on monomer structures, which can be particularly useful for complex systems where experimental determination is difficult.[11]

Visualizing Copolymerization Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Copolymerization_Pathway M1_radical Growing Chain ending in M1 radical M1_radical->M1_radical k11 (r1) M2_radical Growing Chain ending in M2 radical M1_radical->M2_radical k12 M1 Monomer 1 M1_radical->M1 M2 Monomer 2 M1_radical->M2 M2_radical->M1_radical k21 M2_radical->M2_radical k22 (r2) M2_radical->M1 M2_radical->M2

Caption: Propagation pathways in binary copolymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation Feed_Prep Prepare Monomer Feed Mixtures Polymerization Low Conversion Polymerization Feed_Prep->Polymerization Isolation Isolate & Purify Copolymer Polymerization->Isolation Composition Determine Copolymer Composition (NMR, FTIR) Isolation->Composition RR_Calc Calculate Reactivity Ratios Composition->RR_Calc

Caption: Experimental workflow for determining reactivity ratios.

References

A Comparative Guide to the Thermal Stability of Polymers from Different Triols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymer for applications in drug development and material science is critically influenced by its thermal stability. This property dictates the material's processing window, shelf-life, and performance under thermal stress. This guide provides a comparative evaluation of the thermal stability of polymers synthesized from different triols, supported by experimental data, to inform the selection of appropriate materials for research and development.

The Influence of Triol Structure on Polymer Thermal Stability

Triols are polyols containing three hydroxyl groups, which act as crosslinking agents in polymerization, leading to the formation of three-dimensional polymer networks. The structure of the triol monomer significantly impacts the architecture and, consequently, the thermal properties of the resulting polymer. Variations in chain length, branching, and the presence of different functional groups in the triol can alter the crosslink density and bond strength within the polymer matrix, thereby affecting its resistance to thermal degradation.

Comparative Thermal Performance: A Quantitative Overview

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include:

  • Onset Decomposition Temperature (T_onset): The temperature at which significant thermal degradation begins.

  • Temperature at Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest.

  • Char Yield: The percentage of residual mass at the end of the analysis, which indicates the material's tendency to form a thermally stable carbonaceous residue.

The following table summarizes TGA data for polymers derived from different triols. It is important to note that this data is compiled from various studies, and while efforts have been made to select comparable polymer systems (primarily polyurethanes and polyesters), the experimental conditions such as the specific co-monomers, catalysts, and TGA parameters may vary between studies. This can influence the absolute values, and the data should be interpreted as a comparative trend rather than a direct, one-to-one comparison under identical conditions.

Triol MonomerPolymer TypeT_onset (°C)T_max (°C)Char Yield (%)
GlycerolPolyurethane~300~430[1]Not specified
Trimethylolpropane (TMP)Polyurethane>300[2][3]Not specifiedNot specified
TriethanolamineNot specified>300*Not specifiedNot specified

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the synthesized polymers by measuring the weight loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The crucible is placed on the TGA's high-precision balance.

    • The furnace is sealed.

    • An inert atmosphere is established by purging with a constant flow of nitrogen gas (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C).

    • A constant heating rate is applied, typically 10°C/min or 20°C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of the increasing temperature.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is plotted.

    • The onset decomposition temperature (T_onset) is determined as the temperature at which a significant deviation from the baseline mass is observed.

    • The derivative of the TGA curve (DTG curve) is plotted, showing the rate of mass loss. The peak of the DTG curve corresponds to the temperature of maximum decomposition rate (T_max).

    • The char yield is calculated as the percentage of the initial mass remaining at the end of the experiment.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the thermal stability of polymers from different triols and the logical relationship between triol structure and polymer thermal properties.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_evaluation Data Evaluation Triol_A Triol A Polymerization Polymerization (with co-monomers) Triol_A->Polymerization Triol_B Triol B Triol_B->Polymerization Triol_C Triol C Triol_C->Polymerization Polymer_A Polymer A Polymerization->Polymer_A Polymer_B Polymer B Polymerization->Polymer_B Polymer_C Polymer C Polymerization->Polymer_C TGA Thermogravimetric Analysis (TGA) Polymer_A->TGA Polymer_B->TGA Polymer_C->TGA Data_Extraction Extract T_onset, T_max, Char Yield TGA->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison

Caption: Experimental workflow for comparing polymer thermal stability.

logical_relationship Triol_Structure Triol Structure (Chain Length, Branching) Polymer_Architecture Polymer Network Architecture (Crosslink Density, Bond Strength) Triol_Structure->Polymer_Architecture influences Thermal_Stability Thermal Stability (T_onset, T_max, Char Yield) Polymer_Architecture->Thermal_Stability determines

Caption: Relationship between triol structure and polymer thermal stability.

References

Safety Operating Guide

Proper Disposal of 2-(Hydroxymethyl)propane-1,3-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Hydroxymethyl)propane-1,3-diol (also known as Trimethylolpropane), a compound commonly used in the synthesis of polyesters, polyurethanes, and other polymers. While not always classified as a hazardous substance for transport, its disposal must be managed carefully to prevent environmental contamination and ensure adherence to regulatory standards.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the properties of this compound and to handle it with appropriate care.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]

  • Clothing: Wear protective clothing to minimize skin exposure.[1][2]

  • Respiratory Protection: If there is a risk of dust or mist formation and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1][2]

Spill Management: In the event of a spill, immediately contain the material using an inert absorbent such as sand, vermiculite, or a general-purpose binder.[1] Once absorbed, collect the material into a suitable and clearly labeled container for disposal.[1] Ensure the spill area is well-ventilated.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in compliance with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2]

  • Waste Identification and Segregation:

    • Clearly label containers of this compound waste with the chemical name and any known hazards.

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1][2]

  • Selection of Disposal Method:

    • Consult your institution's Environmental Health and Safety (EHS) department to determine the approved disposal method.

    • The primary recommended methods are chemical incineration or transfer to a licensed disposal company.

  • Preparing for Disposal:

    • For Incineration: The material may be burned in a chemical incinerator equipped with an afterburner and scrubber system.[3]

    • For Licensed Disposal: Securely seal the waste container. Ensure all necessary paperwork is completed as required by your institution and the disposal company. Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Disposal of Contaminated Packaging:

    • Contaminated containers should be handled as you would the product itself.[1]

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3] Combustible packaging materials may be incinerated.[3]

Disposal Methodologies at a Glance

Disposal MethodDescriptionKey Considerations
Chemical Incineration Controlled combustion in a specialized facility.[3]Must be equipped with an afterburner and scrubber to handle potential byproducts.[3]
Licensed Waste Disposal Transferring the chemical waste to a certified hazardous waste management company.[4]Ensures regulatory compliance and proper handling by trained professionals.
Sanitary Landfill Disposal of solid waste at a designated landfill site.Generally only permissible for small quantities of absorbed, non-hazardous material and empty, properly treated containers, subject to local regulations.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_contamination Assess Waste Stream (Pure, Contaminated, or Spill Debris) start->assess_contamination consult_ehs Consult Institutional EHS Guidelines & Local Regulations assess_contamination->consult_ehs is_hazardous Is Waste Classified as Hazardous? consult_ehs->is_hazardous licensed_disposal Arrange for Licensed Hazardous Waste Disposal is_hazardous->licensed_disposal Yes non_hazardous_options Evaluate Non-Hazardous Disposal Options is_hazardous->non_hazardous_options No package_label Package and Label Waste According to Regulations licensed_disposal->package_label incineration Approved Chemical Incineration non_hazardous_options->incineration incineration->package_label end_disposal End: Waste Properly Disposed package_label->end_disposal

Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)propane-1,3-diol
Reactant of Route 2
2-(Hydroxymethyl)propane-1,3-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.